Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFQIWUUXHAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662404 | |
| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-45-0 | |
| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-4-(trifluoromethoxy)benzoate
This guide provides a comprehensive technical overview of Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.
Core Identification and Physicochemical Properties
This compound is a halogenated aromatic ester distinguished by the presence of a trifluoromethoxy group. This unique combination of functional groups imparts valuable electronic and steric properties, making it a versatile intermediate in organic synthesis.
CAS Number: 1131594-45-0[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrF₃O₃ | [1] |
| Molecular Weight | 299.04 g/mol | [1] |
| Appearance | Crystalline solid or colorless to light yellow liquid | |
| Melting Point | 55-57 °C | |
| Boiling Point (Predicted) | 260.7 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | |
| Storage | Should be stored in a sealed container at room temperature, away from heat and direct sunlight. | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages foundational organic reactions. A plausible and efficient synthetic route commences with the bromination of a suitable fluorinated precursor, followed by esterification. The causality behind this strategic pathway lies in the robust and well-documented nature of these transformations, ensuring high yield and purity of the final product.
Proposed Synthetic Workflow
The following diagram illustrates a logical synthetic pathway from a commercially available starting material.
Sources
physical and chemical properties of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The presence of a bromine atom and a methyl ester group provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its reactivity and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1131594-45-0 | [2] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | 299.04 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 260.7 ± 35.0 °C (Predicted) | |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | [2] |
| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [2] |
Synthesis and Reaction Workflow
This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
Materials:
-
3-bromo-4-(trifluoromethoxy)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-(trifluoromethoxy)benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).
-
Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing water.[4] Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.[4]
-
Extraction: Shake the funnel to extract the product into the dichloromethane layer.[4] Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure ester.[3]
Caption: Fischer Esterification Workflow
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by its three functional groups: the bromine atom, the trifluoromethoxy group, and the methyl ester.
-
Bromine Atom: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
-
Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.
-
Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.
Due to this versatile reactivity, this compound is a valuable intermediate in the synthesis of:
-
Pharmaceuticals: It is used in the development of novel therapeutic agents, including potential antimicrobial and anti-inflammatory drugs.[2]
-
Agrochemicals: The trifluoromethoxy group can enhance the efficacy and stability of herbicides and fungicides.[1]
-
Materials Science: It can be incorporated into the synthesis of functional materials like organic semiconductors and photovoltaic materials.[2]
Caption: Reactivity and Application Pathways
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a crystalline solid and should be handled in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Wear protective gloves.
-
Use eye protection (safety glasses or goggles).
-
A lab coat is recommended.
First Aid Measures:
-
In case of skin contact: Immediately rinse with plenty of water.[2]
-
In case of eye contact: Immediately rinse with plenty of water.[2]
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential tool for researchers and scientists in drug development and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating novel and functional molecules.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Wisconsin-Whitewater. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025, August 5). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [https://www.researchgate.net/publication/274075196_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]([Link]_ Microwave_Condition)
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Methyl 3-bromo-4-(trifluoromethoxy)benzoate solubility in common lab solvents
An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction: A Key Intermediate for Modern Chemistry
This compound (CAS No: 1131594-45-0) is a substituted aromatic ester that serves as a versatile building block in various fields of chemical research. Its unique trifluoromethoxy group and the presence of a bromine atom make it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries.[1] The trifluoromethoxy (-OCF3) group, in particular, imparts unique electronic properties and enhances lipophilicity, which can significantly influence the biological activity and physical characteristics of derivative compounds.[1][2]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization and chromatography, and is a critical parameter in formulation development for drug delivery. This guide provides a detailed analysis of the physicochemical properties of this compound, its solubility profile in common laboratory solvents, and standardized protocols for its experimental determination.
Physicochemical Properties & Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a crystalline solid at room temperature, though its low melting point may cause it to appear as a liquid in warmer environments.[3]
| Property | Value | Source(s) |
| CAS Number | 1131594-45-0 | |
| Molecular Formula | C₉H₆BrF₃O₃ | |
| Molecular Weight | ~299.04 g/mol | [4] |
| Appearance | Crystalline solid; may appear as a colorless to light yellow liquid | [3] |
| Melting Point | 55-57 °C | |
| Boiling Point | ~260.7 °C (Predicted) | [3] |
A structural examination reveals several key features that govern its solubility:
-
Aromatic Ring: The central benzene ring is inherently non-polar and hydrophobic.
-
Ester Group (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor, but not a donor.[5][6] This allows for some interaction with polar solvents.
-
Bromine Atom (-Br): The bromo substituent increases the molecular weight and contributes to the compound's hydrophobicity.[2]
-
Trifluoromethoxy Group (-OCF₃): This is a critical determinant of the compound's solubility. The -OCF₃ group is highly lipophilic, meaning it significantly increases the molecule's affinity for non-polar, lipid-like environments and organic solvents.[1][7] Its strong electron-withdrawing nature also influences the molecule's overall polarity.
The combination of a polar ester group with a large, hydrophobic aromatic core and highly lipophilic substituents predicts that the compound will be poorly soluble in highly polar protic solvents like water, but will show good solubility in a range of common organic solvents. This follows the fundamental principle of "like dissolves like".[8]
Solubility Profile in Common Laboratory Solvents
The following table summarizes the observed and predicted solubility of this compound in various classes of laboratory solvents. The rationale for solubility is based on the interplay of intermolecular forces between the solute and the solvent.
| Solvent Class | Solvent Name | Observed / Predicted Solubility | Rationale for Solubility Behavior |
| Aqueous | Water | Poorly Soluble | The large, non-polar aromatic structure and lipophilic -OCF₃ and -Br groups outweigh the polarity of the single ester group, preventing effective hydration. |
| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can engage in dipole-dipole interactions and hydrogen bonding (as acceptors) with the ester group's oxygen atoms. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents are of intermediate polarity and can effectively solvate the entire molecule through dipole-dipole and London dispersion forces. |
| Esters | Ethyl Acetate | Moderately Soluble | As an ester, ethyl acetate has similar polarity ("like dissolves like"), allowing for favorable dipole-dipole interactions.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These polar aprotic solvents can act as hydrogen bond acceptors and effectively solvate the molecule via dipole-dipole interactions. |
| Ketones | Acetone | Soluble | Acetone's high polarity allows for strong dipole-dipole interactions with the ester and trifluoromethoxy groups. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar aprotic solvents are excellent at dissolving a wide range of organic molecules through strong dipole-dipole interactions. |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Moderately Soluble | The lipophilic nature of the -OCF₃ group and the aromatic ring allows for some solubility in non-polar solvents like hexanes via London dispersion forces. Toluene's aromatic character may improve solubility compared to aliphatic hexanes. |
Experimental Protocol for Solubility Determination
A reliable and reproducible method for determining qualitative solubility is essential for laboratory work. The following protocol outlines a standard procedure.
Step-by-Step Methodology
-
Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube or small vial. Rationale: Using a small, consistent amount of solute ensures the results are comparable across different solvents.
-
Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments. Rationale: Stepwise addition allows for the observation of partial solubility and prevents using an excessive amount of solvent.
-
Agitation: After each addition, cap the vial and shake vigorously for 10-20 seconds. A vortex mixer can be used for more consistent mixing. Rationale: Vigorous agitation is necessary to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.
-
Observation: After agitation, allow the mixture to stand for at least one minute. Observe the sample against a well-lit, contrasting background.
-
Classification:
-
Soluble: The solid dissolves completely, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the solvent used, the approximate volume needed for dissolution (if soluble), and the final classification.
Experimental Workflow Diagram
Caption: Workflow for qualitative solubility determination.
Safety and Handling Considerations
While comprehensive safety data is still being developed for this specific compound, related structures and available information suggest that standard laboratory precautions should be observed.
-
Hazard Profile: Similar brominated and fluorinated aromatic compounds are often classified as irritants. Methyl 4-bromo-3-(trifluoromethyl)benzoate is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Solvent Compatibility: The ester functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. While this is a reactivity concern rather than a solubility one, it is important to consider when choosing solvents for long-term storage or reaction conditions.
Conclusion
This compound is a compound of significant interest with a predictable solubility profile governed by its distinct functional groups. It exhibits poor solubility in water but is readily soluble in a wide array of common organic solvents, particularly polar aprotic and chlorinated solvents. This high affinity for organic media is largely driven by the lipophilic nature of the trifluoromethoxy group.[1][7] The provided experimental protocol offers a reliable method for confirming its solubility in any solvent of interest. For researchers in synthetic chemistry and drug development, this understanding is fundamental to effectively utilizing this versatile intermediate in their work.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]
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Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
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Dickhut, R. M. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]
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molecular structure and weight of Methyl 3-bromo-4-(trifluoromethoxy)benzoate.
An In-Depth Technical Guide to Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the utility of a molecule is often defined by its structural functionality. This compound is a prime example of a highly versatile synthetic intermediate. Its carefully arranged functional groups—a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and a modifiable methyl ester—make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, chemical reactivity, and strategic applications for researchers, scientists, and drug development professionals.
Core Molecular Profile
A thorough understanding of a compound begins with its fundamental identity and physical characteristics.
Chemical Structure and Nomenclature
The structure of this compound is defined by a benzene ring substituted at specific positions to maximize its synthetic potential.
-
IUPAC Name: this compound
-
InChI Key: FUGFQIWUUXHAFM-UHFFFAOYSA-N
2D Chemical Structure:
(A 2D representation showing a benzene ring with a methyl ester group at position 1, a bromine atom at position 3, and a trifluoromethoxy group at position 4.)
Physicochemical Properties
The compound's physical properties are critical for determining appropriate handling, storage, and reaction conditions. There is some discrepancy in the reported physical form, with some sources listing it as a crystalline solid and others as a liquid, which may depend on purity.
| Property | Value | Source(s) |
| Molecular Weight | 299.04 g/mol | [1][2][3][4] |
| Appearance | Crystalline solid / Liquid | |
| Melting Point | ~55-57 °C (for solid form) | |
| Boiling Point | 260.7 ± 35.0 °C (Predicted) | [1][3] |
| Solubility | Poorly soluble in water; moderately soluble in dichloromethane, ethyl acetate. | |
| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [1] |
Chemical Reactivity and Synthetic Utility
The strategic value of this compound lies in the distinct reactivity of its functional groups. This design allows for selective, sequential modifications, a cornerstone of modern synthetic strategy.
Analysis of Functional Group Reactivity
-
Bromine Atom (at C3): The aryl bromide is the most versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It serves as a "handle" for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. Its position meta to the electron-withdrawing ester group influences its reactivity in these transformations.
-
Trifluoromethoxy Group (-OCF₃ at C4): This group is a bioisostere of other functionalities and is highly prized in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
-
Methyl Ester Group (-COOCH₃ at C1): The ester is a stable functional group that can be easily converted into other functionalities. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters, providing a secondary point for diversification.
Logical Workflow for Synthetic Application
The molecule is designed for a logical synthetic progression, where the most robust transformations (cross-coupling at the bromide) are typically performed before the more sensitive modifications of the ester group.
Caption: Synthetic diversification workflow starting from the title compound.
Proposed Synthetic Protocol: Suzuki Coupling
To illustrate its utility, this section provides an exemplary, self-validating protocol for a Suzuki cross-coupling reaction, a common application for this substrate.
Objective: To synthesize Methyl 3-(4-methoxyphenyl)-4-(trifluoromethoxy)benzoate.
Rationale: This protocol demonstrates the formation of a new carbon-carbon bond at the bromine position, a key step in building molecular complexity. The choice of a boronic acid as the coupling partner is standard for Suzuki reactions. Post-reaction workup and purification are included to ensure the isolation of a pure product, validating the experimental outcome.
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of Dioxane and Water (0.1 M concentration relative to the starting bromide).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to the flask. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for its reliability in a wide range of Suzuki couplings.
-
Heating: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
The unique combination of functional groups makes this compound a valuable asset in multiple high-stakes research areas.
Caption: Key application pathways for this compound.
-
Pharmaceutical Development: The compound is an ideal starting point for creating libraries of novel drug candidates. The trifluoromethoxy group often enhances metabolic stability and cell permeability, critical attributes for successful therapeutics.[1] The bromine allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity for targets such as kinases, proteases, or GPCRs.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and fungicides relies on molecules with enhanced stability and lipophilicity, properties conferred by the trifluoromethoxy group.[1]
-
Materials Science: The rigid, functionalized aromatic core is suitable for incorporation into polymers for advanced applications. The electronic properties imparted by the halogen and fluorinated group can be exploited in the design of organic semiconductors or materials for photovoltaic devices.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
| Hazard Type | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
(Data sourced from)
Recommended Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for innovation. Its molecular architecture provides a robust and versatile platform for synthesizing a wide array of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable starting point for developing next-generation products, underpinned by a logical and efficient synthetic utility.
References
-
Title: this compound Source: MySkinRecipes URL: [Link]
Sources
The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a substituted aromatic compound, presents a unique combination of functional groups: a bromine atom, a trifluoromethoxy group, and a methyl ester. These features make it a valuable intermediate in organic synthesis. Understanding its exact molecular structure is crucial for predicting its reactivity, designing downstream reactions, and ensuring the purity of synthesized materials. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on predicted values from computational models, offering a robust framework for the interpretation of experimental results.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical properties. A clear visualization of the atomic arrangement and connectivity is essential for interpreting spectroscopic data.
Figure 1: 2D Structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.22 | d | 1H | H-2 |
| ~7.95 | dd | 1H | H-6 |
| ~7.35 | d | 1H | H-5 |
| ~3.93 | s | 3H | -OCH₃ |
Data predicted using online NMR prediction tools.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.5 ppm): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group and meta to the bromine and trifluoromethoxy groups, is predicted to be the most deshielded, appearing as a doublet around 8.22 ppm.
-
The proton at position 6 (H-6) is ortho to the bromine atom and meta to the ester group, leading to a predicted chemical shift around 7.95 ppm. It would likely appear as a doublet of doublets due to coupling with both H-2 and H-5.
-
The proton at position 5 (H-5), which is ortho to the trifluoromethoxy group and meta to the bromine, is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.35 ppm, appearing as a doublet.
-
-
Aliphatic Region (0-5 ppm):
-
The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 3.93 ppm.
-
Figure 2: Correlation of proton environments to predicted ¹H NMR spectral regions.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~164.5 | C=O (ester) |
| ~148.0 | C-4 (C-OCF₃) |
| ~135.0 | C-2 |
| ~132.0 | C-6 |
| ~129.0 | C-1 |
| ~121.0 | C-5 |
| ~120.4 (q) | -OCF₃ |
| ~115.0 | C-3 (C-Br) |
| ~52.8 | -OCH₃ |
Data predicted using online NMR prediction tools. The trifluoromethoxy carbon is expected to appear as a quartet (q) due to coupling with the three fluorine atoms.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is predicted to appear at the downfield end of the spectrum, around 164.5 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons.
-
The carbon attached to the trifluoromethoxy group (C-4) is significantly deshielded and predicted around 148.0 ppm.
-
The carbon bearing the bromine atom (C-3) is predicted to be around 115.0 ppm.
-
The remaining aromatic carbons (C-1, C-2, C-5, and C-6) are predicted to fall within the range of 121.0 to 135.0 ppm.
-
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group is expected to show a signal around 120.4 ppm. Due to one-bond coupling with the three fluorine atoms (a spin 1/2 nucleus), this signal will appear as a quartet.
-
Methyl Carbon: The methyl carbon of the ester group is the most shielded carbon and is predicted to appear at the upfield end of the spectrum, around 52.8 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3000-3100 | Medium | C-H stretch | Aromatic |
| ~2960 | Weak | C-H stretch | -OCH₃ |
| ~1730 | Strong | C=O stretch | Ester |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~1210 | Strong | C-F stretch | Trifluoromethoxy |
| ~1100 | Strong | C-O-C stretch | Aryl ether |
| ~700-800 | Strong | C-Br stretch | Aryl bromide |
Data predicted using online IR spectrum prediction tools.
Interpretation of the Predicted IR Spectrum:
-
A strong, sharp absorption band around 1730 cm⁻¹ is highly characteristic of the C=O stretching vibration of the ester functional group.
-
The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1480-1600 cm⁻¹ region.
-
Strong absorption bands in the 1210-1250 cm⁻¹ region are indicative of the C-O and C-F stretching vibrations associated with the ester and trifluoromethoxy groups.
-
A strong absorption around 700-800 cm⁻¹ is expected for the C-Br stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 298/300 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |
| 267/269 | [M - OCH₃]⁺ |
| 240/242 | [M - COOCH₃]⁺ |
| 189 | [M - Br - CO]⁺ |
Data predicted using online mass spectrometry fragmentation prediction tools. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic M and M+2 peaks for bromine-containing fragments.
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected to appear as a pair of peaks of nearly equal intensity at m/z 298 and 300, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of a monobrominated compound.
-
Key Fragmentation Pathways:
-
Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 267/269.
-
Loss of the carbomethoxy radical (-COOCH₃) would lead to a fragment at m/z 240/242.
-
Further fragmentation, such as the loss of a bromine radical followed by carbon monoxide, could lead to other observed peaks.
-
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocols: A Practical Guide to Data Acquisition
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound, enabling them to confidently interpret experimental results and ensure the quality and identity of their materials. The detailed analysis of the expected spectroscopic features, rooted in the fundamental principles of each technique, underscores the power of modern analytical chemistry in advancing scientific research.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromine atom and the methyl ester functionality provides versatile handles for further chemical modifications, making it a sought-after building block in drug discovery and materials science.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering in-depth protocols and mechanistic insights for researchers and professionals in the field.
The physical and chemical properties of this compound are summarized below:
| Property | Value | Reference |
| CAS Number | 1131594-45-0 | [1] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | 299.04 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 55-57 °C | [1] |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | [1] |
Strategic Synthesis Pathways
The synthesis of this compound can be strategically approached via two primary routes, each with its own set of advantages and considerations.
-
Pathway 1: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate. This is the most direct approach, introducing the bromine atom onto the pre-formed methyl ester.
-
Pathway 2: Esterification of 3-bromo-4-(trifluoromethoxy)benzoic Acid. This route involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the methyl ester.
The following sections will provide a detailed examination of each pathway, including reaction mechanisms, step-by-step protocols, and key experimental considerations.
Pathway 1: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate
This pathway leverages the principles of electrophilic aromatic substitution to directly introduce a bromine atom into the desired position on the aromatic ring of Methyl 4-(trifluoromethoxy)benzoate.
Mechanistic Rationale & Regioselectivity
The regioselectivity of the bromination is governed by the directing effects of the substituents on the benzene ring. The trifluoromethoxy group (-OCF₃) is an ortho, para-directing activator, while the methyl ester group (-COOCH₃) is a meta-directing deactivator. The bromine atom will preferentially substitute at the position that is most activated. In this case, the position ortho to the strongly activating -OCF₃ group and meta to the deactivating -COOCH₃ group is the C-3 position, leading to the desired product. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺).
Caption: Workflow for the direct bromination of Methyl 4-(trifluoromethoxy)benzoate.
Detailed Experimental Protocol
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve Methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the stirred solution.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Pathway 2: Esterification of 3-bromo-4-(trifluoromethoxy)benzoic Acid
This two-step pathway first involves the synthesis of the carboxylic acid intermediate, which is then esterified to yield the final product.
Step 2a: Synthesis of 3-bromo-4-(trifluoromethoxy)benzoic Acid
The synthesis of this key intermediate can be achieved by the electrophilic bromination of 4-(trifluoromethoxy)benzoic acid, following a similar mechanistic principle as described in Pathway 1.
Caption: Synthesis of the key carboxylic acid intermediate.
Detailed Experimental Protocol:
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-(trifluoromethoxy)benzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a beaker containing ice water.
-
Quench excess bromine by adding a saturated solution of sodium bisulfite until the color of bromine disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 3-bromo-4-(trifluoromethoxy)benzoic acid.
Step 2b: Fischer Esterification
The final step in this pathway is the acid-catalyzed esterification of 3-bromo-4-(trifluoromethoxy)benzoic acid with methanol.
Mechanistic Rationale:
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, and/or the water formed during the reaction is removed.[3]
Sources
A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its utility stems from the unique electronic properties conferred by the trifluoromethoxy and bromo substituents, which can significantly influence the biological activity and pharmacokinetic profile of a target molecule. This guide provides an in-depth analysis of the viable synthetic strategies for the preparation of this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic routes are presented to equip researchers with the practical knowledge required for its efficient synthesis.
Introduction: Strategic Importance of this compound
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, thereby improving the drug-like properties of a molecule.[1] The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
This guide will explore the synthesis of this valuable intermediate, focusing on two primary retrosynthetic approaches. The choice of starting material is a critical decision in any synthetic campaign, influencing not only the efficiency and cost-effectiveness of the overall process but also the impurity profile of the final product. We will begin by considering the most logical and readily available starting material, 4-(trifluoromethoxy)benzoic acid, and delineate two divergent synthetic pathways from this precursor.
Retrosynthetic Analysis and Selection of Starting Materials
A logical starting point for the synthesis of this compound is the commercially available 4-(trifluoromethoxy)benzoic acid .[1][3] This precursor contains the core trifluoromethoxybenzoyl scaffold, requiring only the introduction of a bromine atom at the 3-position and esterification of the carboxylic acid.
Two primary synthetic strategies emerge from this starting material:
-
Strategy A: Bromination followed by Esterification. This route involves the initial bromination of 4-(trifluoromethoxy)benzoic acid to yield 3-bromo-4-(trifluoromethoxy)benzoic acid, which is subsequently esterified.
-
Strategy B: Esterification followed by Bromination. In this alternative pathway, 4-(trifluoromethoxy)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethoxy)benzoate, which is then subjected to bromination.
The feasibility of each strategy is dictated by the directing effects of the substituents on the aromatic ring during the electrophilic bromination step. The trifluoromethoxy group is an ortho, para-director, while the carboxylic acid and methyl ester groups are meta-directors. A thorough understanding of these electronic influences is paramount in predicting the regioselectivity of the bromination reaction.
Synthetic Strategy A: Bromination Followed by Esterification
This strategy prioritizes the early introduction of the bromine atom. The key intermediate in this pathway is 3-bromo-4-(trifluoromethoxy)benzoic acid .
Step 1: Electrophilic Bromination of 4-(Trifluoromethoxy)benzoic Acid
The trifluoromethoxy group, despite being electron-withdrawing, directs incoming electrophiles to the ortho and para positions due to the lone pair electrons on the oxygen atom. The carboxylic acid group is a meta-director. In 4-(trifluoromethoxy)benzoic acid, the para position to the trifluoromethoxy group is occupied by the carboxylic acid. Therefore, bromination is directed to the positions ortho to the trifluoromethoxy group, which are positions 3 and 5. The position 3 is also meta to the carboxylic acid, making it the most likely site for bromination.
Caption: Bromination of 4-(trifluoromethoxy)benzoic acid.
Experimental Protocol: Synthesis of 3-bromo-4-(trifluoromethoxy)benzoic acid
-
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium sulfite solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS) and Sulfuric Acid: This combination provides a source of electrophilic bromine (Br⁺). The strong acid protonates NBS, making it a more potent brominating agent.
-
Dichloromethane as Solvent: DCM is a common solvent for electrophilic aromatic substitution reactions as it is relatively inert and can dissolve a wide range of organic compounds.
-
Quenching with Sodium Sulfite: This step is to neutralize any unreacted bromine and acidic components.
Step 2: Fischer Esterification of 3-bromo-4-(trifluoromethoxy)benzoic acid
With the brominated carboxylic acid in hand, the final step is a standard Fischer esterification to form the methyl ester.
Caption: Esterification of the brominated benzoic acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-bromo-4-(trifluoromethoxy)benzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by flash column chromatography on silica gel if necessary.[4][5]
-
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side.
-
Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Bicarbonate Wash: This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.
Synthetic Strategy B: Esterification Followed by Bromination
This approach reverses the order of the key transformations, beginning with the protection of the carboxylic acid as a methyl ester.
Step 1: Fischer Esterification of 4-(trifluoromethoxy)benzoic acid
The initial step is the esterification of the starting material to produce methyl 4-(trifluoromethoxy)benzoate. The protocol is analogous to that described in section 3.2.
Caption: Esterification of the starting benzoic acid.
Step 2: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate
The directing effects in this substrate are now from the ortho, para-directing trifluoromethoxy group and the meta-directing methyl ester group. The position 3 is ortho to the trifluoromethoxy group and meta to the ester group, making it the favored position for electrophilic attack.
Caption: Bromination of the methyl ester intermediate.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron powder
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in carbon tetrachloride or dichloromethane in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide or iron powder.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.
-
Monitor the reaction by GC-MS or LC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.[6]
-
Causality Behind Experimental Choices:
-
Bromine and Lewis Acid Catalyst: The Lewis acid (FeBr₃, formed in situ from Fe and Br₂) polarizes the Br-Br bond, generating a more potent electrophilic bromine species.
-
Inert Solvent: Carbon tetrachloride or dichloromethane are used as they are unreactive under the reaction conditions.
-
Protection from Light: This is to prevent radical side reactions that can be initiated by light.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A (Bromination then Esterification) | Strategy B (Esterification then Bromination) |
| Starting Material | 4-(Trifluoromethoxy)benzoic acid | 4-(Trifluoromethoxy)benzoic acid |
| Key Intermediate | 3-Bromo-4-(trifluoromethoxy)benzoic acid | Methyl 4-(trifluoromethoxy)benzoate |
| Regioselectivity | Generally high, directed by both -OCF₃ and -COOH groups. | Generally high, directed by both -OCF₃ and -COOCH₃ groups. |
| Potential Issues | The carboxylic acid group is deactivating, potentially requiring harsher bromination conditions. | The ester group is also deactivating. The intermediate ester is more volatile than the carboxylic acid. |
| Purification | The intermediate carboxylic acid can often be purified by recrystallization. | The intermediate ester may require column chromatography or distillation for purification. |
| Overall Yield | Dependent on the efficiency of both steps. | Dependent on the efficiency of both steps. |
Both strategies are viable and the choice may depend on the specific laboratory capabilities and the desired scale of the synthesis. Strategy A may be preferable if the intermediate brominated carboxylic acid is a solid that can be easily purified by recrystallization, potentially leading to a purer final product. Strategy B might be more straightforward if the esterification of the starting material is high-yielding and the subsequent bromination proceeds cleanly.
Conclusion
The synthesis of this compound can be effectively achieved from 4-(trifluoromethoxy)benzoic acid via two primary synthetic routes. Both pathways, one proceeding through bromination followed by esterification and the other through the reverse sequence, are guided by the fundamental principles of electrophilic aromatic substitution. The selection of the optimal route will be contingent on factors such as reagent availability, ease of purification of intermediates, and overall process efficiency. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.
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ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]
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reactivity and stability of Methyl 3-bromo-4-(trifluoromethoxy)benzoate.
An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 1131594-45-0) is a synthetically valuable intermediate that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from a unique trifecta of functional groups on a stable aromatic scaffold: a reactive bromine atom poised for cross-coupling, a metabolically robust and highly lipophilic trifluoromethoxy group, and a versatile methyl ester that can be readily modified.[2] This guide offers a deep dive into the chemical behavior of this molecule, providing field-proven insights into its reactivity and stability to empower researchers in designing robust synthetic strategies and ensuring the integrity of their work.
Molecular Architecture: Understanding the interplay of Substituents
The reactivity and stability of this compound are a direct consequence of the electronic and steric properties of its substituents. A clear understanding of their individual and collective effects is paramount for predicting its behavior and selecting optimal reaction conditions.
-
Trifluoromethoxy Group (-OCF₃): This group is a dominant electronic feature of the molecule. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[3] Crucially, the -OCF₃ group is renowned for its exceptional chemical and thermal stability, often being used to block metabolic pathways and enhance the lipophilicity of drug candidates.[2][3]
-
Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director but also deactivates the ring through its inductive effect. Its most significant role in this molecule is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, providing the primary handle for synthetic elaboration.
-
Methyl Ester Group (-COOCH₃): This is a meta-directing, electron-withdrawing group. Its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack, most commonly leading to hydrolysis to the corresponding carboxylic acid.[4]
Collectively, the two powerful electron-withdrawing groups (-OCF₃ and -COOCH₃) render the aromatic ring electron-deficient. This electronic posture enhances the susceptibility of the C-Br bond to oxidative addition by low-valent transition metals (e.g., Pd(0)), a key step in many cross-coupling reactions.
Reactivity Profile: A Guide to Synthetic Transformations
The synthetic utility of this compound is primarily centered on the transformations of the C-Br bond and the methyl ester group.
A. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is the molecule's primary reactive center, serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular architectures.[5]
This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step, often leading to efficient coupling.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For aryl bromides, catalysts like PdCl₂(dppf) are particularly effective due to their stability and efficiency.[7]
-
Base: A base is crucial for activating the boronic acid partner, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact yield and should be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typical, as the base is often water-soluble while the organic substrates are not.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The formation of aryl-amine bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a direct and general method for this transformation.[5] This reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand coordinated to the palladium center. Sterically hindered, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote the reductive elimination step, which forms the C-N bond, and stabilize the active catalytic species.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
B. Modification of the Methyl Ester
The methyl ester can be readily converted to the corresponding carboxylic acid via hydrolysis. This transformation is valuable as it allows for subsequent amide bond formations or other modifications at this position. Basic hydrolysis, or saponification, is typically efficient and irreversible.[11]
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used to nucleophilically attack the ester's carbonyl carbon.
-
Solvent: A mixture of water and a miscible organic co-solvent (e.g., methanol, THF) is used to ensure solubility of both the ester and the hydroxide salt.[4]
-
Acidification: After the reaction is complete, a strong acid (e.g., HCl) is added to protonate the resulting carboxylate salt, precipitating the free carboxylic acid.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1).
-
Base Addition: Add an excess of NaOH or LiOH (2.0-5.0 eq.).
-
Reaction: Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) for several hours until hydrolysis is complete (as monitored by TLC/LC-MS).
-
Workup: Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.
-
Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Stability Profile: A Guide to Storage and Handling
The stability of a reagent is a critical factor for ensuring reproducible results and safe laboratory practice.
| Parameter | Observation/Guideline | Rationale |
| Thermal Stability | High. The compound has a predicted boiling point of ~261 °C.[12] The -OCF₃ group is exceptionally thermally stable.[13] | The aromatic ring and strong C-F bonds contribute to high thermal resistance, making it suitable for reactions requiring heat. |
| Chemical Stability | Stable to mild acids and oxidants. The -OCF₃ group is resistant to strong acids and bases.[3] The primary liabilities are the C-Br bond (to catalysts) and the ester (to strong base). | The robust nature of the trifluoromethoxy group protects it from many chemical transformations. The main reactive sites are predictable. |
| Photostability | Moderate. Aryl bromides can undergo photodehalogenation upon prolonged exposure to UV light.[14] | The C-Br bond can be cleaved homolytically by UV energy. This is a potential degradation pathway. |
| Storage | Store in a tightly sealed container in a cool, dry place away from direct sunlight.[1] | This prevents potential photodecomposition and slow hydrolysis from atmospheric moisture. |
Handling and Safety
This compound is classified as an irritant.[15]
-
Causes skin irritation. [15]
-
Causes serious eye irritation. [15]
-
May cause respiratory irritation. [15]
Standard safety precautions should be followed:
-
Wear protective gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust or vapors.[16]
-
In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
This compound is a robust and versatile chemical intermediate whose reactivity is dominated by the aryl bromide and methyl ester functionalities. The presence of the highly stable and lipophilic trifluoromethoxy group imparts unique properties that are highly sought after in modern chemical R&D. A thorough understanding of its reactivity at the C-Br bond via palladium catalysis and the hydrolytic lability of its ester group allows researchers to strategically incorporate this valuable building block into complex synthetic targets. By adhering to the principles and protocols outlined in this guide, scientists can effectively leverage the unique attributes of this compound to advance their research in drug discovery, agrochemistry, and materials science.
References
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Beier, P. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 1363–1375. Available at: [Link]
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Gray, G. W., Harrison, K. J., & Nash, J. A. (1974). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (4), 431-435. Available at: [Link]
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PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Yin, P., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18987–18992. Available at: [Link]
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Jojua, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5178. Available at: [Link]
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Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 73-86. Available at: [Link]
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Twardowski, M. J., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1774-1778. Available at: [Link]
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Orha, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583–3593. Available at: [Link]
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Wang, D., et al. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2842–2845. Available at: [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodehalogenation of aryl halides. Retrieved from [Link]
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Organic Letters. (2023). Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. Organic Letters, 25(42), 7796–7800. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2829. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. Available at: [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers, 7(19), 2911-2916. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 20(11), 3145–3149. Available at: [Link]
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Methyl 3-bromo-4-(trifluoromethoxy)benzoate: A Keystone Building Block for Advanced Organic Synthesis
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a highly valuable and versatile building block in this pursuit. This technical guide provides an in-depth exploration of its potential applications in organic synthesis. We will dissect the molecule's inherent reactivity, focusing on its three principal functional domains: the aryl bromide, the trifluoromethoxy group, and the methyl ester. Through a detailed examination of core synthetic transformations, including palladium-catalyzed cross-coupling reactions and heterocyclic synthesis, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Introduction to a Multifunctional Reagent
This compound is a crystalline solid at room temperature.[1] Its structure is distinguished by a strategically substituted benzene ring, offering multiple avenues for synthetic modification. Understanding the interplay of its functional groups is paramount to unlocking its full potential.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1131594-45-0 | [1][2] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | 299.04 g/mol | [2] |
| Melting Point | ~55-57 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Moderately soluble in dichloromethane, ethyl acetate; poorly soluble in water. | [1] |
| Storage | Room temperature, dry, sealed conditions. | [2] |
Analysis of Reactive Centers
The synthetic versatility of this compound stems from its trifunctional nature. The strategic positioning of these groups allows for selective and sequential reactions.
Caption: Key reactive sites of this compound.
-
The Bromine Atom: This serves as the primary linchpin for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions.[1][2]
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is highly sought after in drug design. It is one of the most lipophilic functional groups, which can enhance membrane permeability.[3] Furthermore, it is a strong electron-withdrawing group and is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.[2][3]
-
The Methyl Ester Group: This functional group provides a gateway to further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, or it can be reduced to a primary alcohol.[1]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of this compound is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[4]
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organic halide, is arguably the most utilized cross-coupling reaction.[4] Its success is attributed to mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4] For drug development professionals, this reaction is instrumental in synthesizing biaryl structures, which are privileged motifs in many approved drugs.
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, replacing the bromide.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst.[4]
This protocol describes a general procedure for the Suzuki-Miyaura coupling. Researchers should optimize conditions for their specific substrates.
Reaction: this compound + Arylboronic Acid → Methyl 3-aryl-4-(trifluoromethoxy)benzoate
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Application in Heterocyclic Synthesis
Fluorinated nitrogen-containing heterocycles are of immense interest in drug discovery, with a significant percentage of FDA-approved small-molecule drugs featuring these scaffolds.[5] this compound serves as an excellent starting point for constructing such structures.
Workflow for Benzoxazole Synthesis
The following workflow illustrates a plausible route to a substituted benzoxazole, a common motif in medicinal chemistry. This pathway leverages both the ester and bromide functionalities.
Caption: A potential synthetic workflow to a benzoxazole derivative.
This hypothetical pathway first transforms the ester into an aniline derivative via amide formation and subsequent rearrangement. The resulting aniline can then be acylated and subjected to an intramolecular palladium-catalyzed cyclization, utilizing the aryl bromide to form the oxazole ring. This demonstrates how the molecule's functionalities can be manipulated sequentially to build complex heterocyclic systems.
Derivatization and Functional Group Interconversion
Beyond its role in C-C bond formation, the inherent functionalities of this compound allow for straightforward structural modifications, expanding its utility.
Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast landscape of subsequent reactions, most notably the formation of amides, which are critical linkages in pharmaceuticals.
Protocol: Saponification of Methyl Ester
Reaction: this compound → 3-bromo-4-(trifluoromethoxy)benzoic acid
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv)
-
Solvent system (e.g., THF/Methanol/H₂O)
-
Aqueous HCl (e.g., 1M or 2M)
Procedure:
-
Dissolve this compound in the THF/Methanol solvent mixture in a round-bottom flask.
-
Add an aqueous solution of LiOH or NaOH to the flask.
-
Stir the mixture at room temperature (or with gentle heating) for 2-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slowly adding aqueous HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-(trifluoromethoxy)benzoic acid.
This resulting carboxylic acid is now primed for coupling with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amide derivatives.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive aryl bromide handle, a property-enhancing trifluoromethoxy group, and a modifiable ester function makes it an exceptionally powerful building block. For scientists in pharmaceutical and materials research, mastering the reactivity of this compound provides an efficient and reliable pathway to novel, highly functionalized molecules with tailored properties. From the construction of complex biaryl systems to the synthesis of fluorinated heterocycles, the applications are vast and impactful, cementing its place as a key reagent in the modern synthetic chemist's toolbox.
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Title: Methyl 3-bromo-4-(trifluoromethyl)benzoate (C9H6BrF3O2) Source: PubChemLite URL: [Link]
-
Title: Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 Source: PubChem URL: [Link]
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Title: Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]
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Title: Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications Source: Autech Industry Co., Limited URL: [Link]
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Title: Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer Source: PMC - NIH URL: [Link]
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Title: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Source: ACS Publications URL: [Link]
-
Title: Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group Source: RSC Publishing URL: [Link]
-
Title: Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Methyl 3-bromo-4-(trifluoromethoxy)benzoate: A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an in-depth, field-proven framework for the safe management of Methyl 3-bromo-4-(trifluoromethoxy)benzoate. This compound, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, demands rigorous adherence to safety protocols due to its chemical properties.[1][2] This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of intrinsic laboratory safety.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic ester. Its structure, featuring a bromine atom, a trifluoromethoxy group, and a methyl ester, makes it a versatile building block for creating more complex molecules through functionalization and cross-coupling reactions.[1][2] However, these same features dictate its hazard profile and handling requirements.
A precise understanding of its physical properties is the foundation of a reliable risk assessment. Note that physical state and recommended storage temperatures may vary between suppliers, underscoring the necessity of consulting the supplier-specific Safety Data Sheet (SDS) before use.
| Property | Value | Source |
| CAS Number | 1131594-45-0 | [1][2] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2] |
| Molecular Weight | ~299.04 g/mol | [1][2] |
| Appearance | Crystalline solid or Clear, almost colorless liquid | [1][3] |
| Melting Point | ~55-57 °C (for solid form) | [1] |
| Boiling Point | 260.7 ± 35.0 °C at 760 mmHg | [2] |
| Solubility | Poorly soluble in water; moderately soluble in dichloromethane, ethyl acetate. | [1] |
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for this exact compound is not universally published, data from structurally similar halogenated aromatic compounds provide a strong basis for hazard assessment.[4][5][6] The primary hazards are associated with irritation and potential acute toxicity.
| Hazard Class | GHS Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6][7] |
Routes of Exposure:
-
Inhalation: Vapors or aerosols can irritate the respiratory tract.[4][6][7] Always handle in a well-ventilated area, preferably a chemical fume hood.[8][9]
-
Skin Contact: Direct contact can cause irritation.[4][6][7] Halogenated organic solvents can also be absorbed through the skin.[10]
-
Eye Contact: Poses a risk of serious eye irritation.[4][6][7]
Logical Workflow: Risk Assessment
A systematic approach to risk assessment is non-negotiable. Before any experiment, a mental or documented walkthrough of this process ensures all safety aspects are considered.
Caption: Risk Assessment Workflow for Chemical Handling.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protection. Your primary defense is to remove the hazard from your breathing zone.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9] This is critical for two reasons:
-
Vapor Containment: The compound has a boiling point, indicating it will exert vapor pressure. A fume hood draws these vapors away from the user.
-
Aerosol/Dust Control: If handling the solid form, a fume hood contains any fine particulates that may become airborne.
Personal Protective Equipment (PPE): The Final Barrier PPE is essential to protect from direct contact.[9] Never wear potentially contaminated gloves outside the laboratory or to touch common surfaces like doorknobs or computers.[11]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles. A full-face shield is required when there is a significant splash risk. | Protects against splashes and vapors that can cause serious eye irritation.[8][11][12] |
| Skin Protection | Nitrile rubber gloves (check manufacturer's breakthrough time data), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption.[8][9] |
| Respiratory Protection | Not typically required if work is performed in a functional fume hood. For emergencies or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[8][13] |
Logical Workflow: PPE Donning and Doffing
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Standard Operating Procedures: Handling and Storage
Adherence to standardized protocols is the cornerstone of reproducible science and laboratory safety.
Protocol: Weighing and Transferring the Compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a weigh boat or appropriate glassware on an analytical balance inside the hood.
-
Tare: Tare the balance with the empty container.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat. If it is in liquid form, use a calibrated pipette. Perform this action slowly to minimize the generation of dust or splashes.
-
Closure: Securely close the main stock bottle immediately after dispensing.
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., acetone), disposing of the cloth in the designated halogenated waste container.[8]
Protocol: Storage
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Container: Always keep the compound in a tightly sealed, properly labeled container to prevent leakage or contamination.[1][12][14]
-
Environment: Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[12][14][15]
-
Temperature: Consult the supplier's recommendation. Storage temperatures can range from room temperature to 2-8°C.[1][2][3][16]
-
Segregation: Store away from incompatible materials. This is a critical safety measure to prevent unintended reactions.
| Incompatible Materials | Rationale for Incompatibility | Source |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions with the aromatic ring. | [7][12] |
| Strong Bases / Amines | Can promote hydrolysis of the ester group or other nucleophilic substitution reactions. | [12] |
| Strong Acids | May catalyze decomposition or unwanted side reactions. | [7] |
| Reducing Agents | May react with the bromo- or trifluoromethoxy- substituents. | [12] |
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [7][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [7][12][16] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][12][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][13][16] |
Minor Spill Response
-
Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
For major spills, evacuate the area and contact your institution's emergency response team.
Waste Management: Environmental Responsibility
Proper disposal is a legal and ethical requirement. As a halogenated compound, this chemical requires specific waste handling.
The Cardinal Rule: Segregate Halogenated Waste Never mix halogenated organic waste with non-halogenated waste.[8][9][17] The disposal methods and costs for these two streams are significantly different. Co-mingling can create complex, expensive, and difficult-to-manage waste streams.
Logical Workflow: Waste Disposal
Follow this decision tree for all waste generated from experiments involving this compound.
Caption: Decision Tree for Chemical Waste Disposal.
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The Ascendant Role of the Trifluoromethoxy Group in Modulating Biological Activity: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds represents a pivotal and increasingly utilized strategy in modern medicinal chemistry. This powerful, yet relatively underexplored, functional group imparts a unique constellation of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the known biological activities of trifluoromethoxy-containing compounds, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and pathways.
The Trifluoromethoxy Group: A Privileged Moiety in Medicinal Chemistry
The trifluoromethoxy group is distinguished from its more common counterpart, the trifluoromethyl group (-CF₃), by the presence of an oxygen atom, which significantly alters its electronic and steric properties.[1][2] This seemingly subtle difference has profound implications for drug design. The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04, which can enhance membrane permeability and in vivo uptake and transport.[2][3]
Key physicochemical properties and their implications include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds and the steric hindrance provided by the trifluoromethoxy group make it more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][4] This increased metabolic stability can lead to a longer drug half-life and potentially reduced dosage regimens.[4]
-
Modulation of Lipophilicity and Permeability: The unique combination of the lipophilic CF₃ moiety and the polar oxygen atom allows for the fine-tuning of a compound's partition coefficient (logP), optimizing its ability to cross biological membranes and improving bioavailability.[1][2]
-
Distinct Electronic Characteristics: The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This influences the electron distribution within a molecule, which can in turn affect its reactivity and interactions with biological targets.[4]
-
Conformational Influence: The O-CF₃ group in an aromatic system tends to be orthogonal to the aromatic plane, which can provide additional binding affinity in drug-target complexes.[5]
While the trifluoromethyl group is more prevalent in approved drugs, the unique properties of the trifluoromethoxy group have led to its incorporation into several successful pharmaceuticals and agrochemicals, highlighting its significant potential in drug discovery.[1][6]
Anticancer Activity of Trifluoromethoxy-Containing Compounds
The quest for novel and more effective anticancer agents has led to the exploration of trifluoromethoxy-containing molecules, which have demonstrated significant potential in inhibiting cancer cell proliferation and inducing apoptosis.[7][8][9]
Mechanism of Action: Targeting Key Signaling Pathways
Trifluoromethoxy-containing compounds often exert their anticancer effects by targeting dysregulated signaling pathways crucial for cancer cell survival and proliferation. Their mechanism of action frequently involves the inhibition of key enzymes or the modulation of protein-protein interactions within these pathways.[8][10]
A key target for some of these compounds is the phosphatidylinositol-3-kinase (PI3K) pathway, which is often hyperactivated in various cancers.[11] For instance, Alpelisib, an FDA-approved drug for certain types of breast cancer, contains a trifluoromethyl group and functions as a PI3K inhibitor.[9][11] While not a trifluoromethoxy compound, its mechanism provides a valuable framework for understanding how fluorinated groups can contribute to potent and selective enzyme inhibition in cancer therapy.
Quantitative Analysis of Anticancer Activity
The potency of trifluoromethoxy-containing anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values are indicative of greater potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Derivative | MCF-7 (Breast) | 2.63 | [7][12] |
| Thiazolo[4,5-d]pyrimidine | Various | Varies | [9] |
| 1,2,3-Triazole Derivatives | A549 (Lung) | 2.67 - 39.87 | [13] |
Notably, the introduction of a trifluoromethyl group into an isoxazole-based anticancer agent resulted in an almost 8-fold increase in activity compared to its non-fluorinated analog, highlighting the significant contribution of this moiety to enhancing anticancer efficacy.[7][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-containing test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity of Trifluoromethoxy-Containing Compounds
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Trifluoromethoxy-containing compounds have shown promise as both antibacterial and antifungal agents.[14][15][16][17]
Antibacterial Activity
Trifluoromethoxy-substituted chalcones and other heterocyclic scaffolds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[14] The potent antimicrobial properties are often attributed to the increased lipophilicity conferred by the fluorine atoms, which may facilitate passage through the bacterial cell membrane.[14]
In a study of fluorinated chalcones, compounds bearing a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group.[14] Certain trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides have exhibited potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL.[16] Interestingly, while the trifluoromethoxy-containing compounds were bacteriostatic, related compounds with trifluoromethylthio (SCF₃) and pentafluorosulfanyl (SF₅) groups were bactericidal.[16]
Antifungal Activity
Trifluoromethoxy-containing compounds have also been evaluated for their antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.[14] Similar to their antibacterial counterparts, the antifungal activity is likely influenced by their ability to disrupt fungal cell membranes or inhibit essential fungal enzymes.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| (1,3,4-oxadiazol-2-yl)benzamide | MRSA | 0.06 | [16] |
| Pyrazole Derivative | MRSA | 0.78 - 3.12 | [18] |
| Chalcone Derivative | S. aureus | Varies | [14] |
| Chalcone Derivative | C. albicans | Varies | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the trifluoromethoxy-containing compound in the broth in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Enzyme Inhibitory Activity of Trifluoromethoxy-Containing Compounds
The unique electronic and steric properties of the trifluoromethoxy group make it a valuable substituent for designing potent and selective enzyme inhibitors.
Protease Inhibition
Trifluoromethyl ketones are known inhibitors of serine and cysteine proteases.[19] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the hydroxyl or thiol group in the active site of these proteases, leading to the formation of a stable hemiketal or hemithioketal adduct.[19] This covalent modification effectively inactivates the enzyme. While this example focuses on the trifluoromethyl group, the underlying principle of leveraging the electron-withdrawing nature of fluorinated groups is applicable to the design of trifluoromethoxy-containing protease inhibitors.
Angiotensin-Converting Enzyme (ACE) Inhibition
Trifluoromethyl-containing analogs of captopril and enalaprilat have been synthesized and evaluated as inhibitors of angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[20] The direct substitution of a methyl group with a trifluoromethyl group in captopril resulted in a highly potent analog with an IC₅₀ of 3 x 10⁻¹⁰ M.[20] The enhanced activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group.[20] This demonstrates the potential for using trifluoromethoxy groups to enhance the potency of existing drug scaffolds.
Synthesis of Trifluoromethoxy-Containing Compounds
The incorporation of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the trifluoromethoxide anion.[2][5] However, several methods have been developed for their synthesis.
Traditional methods often involve a chlorine-fluorine exchange, starting from anisole derivatives which are first chlorinated to form aryl trichloromethyl ethers, followed by fluorination.[21] More recent advancements include the use of electrophilic trifluoromethylating reagents and visible-light photoredox catalysis, which allow for the incorporation of the trifluoromethoxy group under milder conditions.[21][22]
General Synthetic Workflow: Chlorine-Fluorine Exchange
Step-by-Step Methodology:
-
Chlorination: Anisole or a substituted anisole is reacted with a chlorinating agent, often in the presence of a catalyst like phosphorus pentachloride at high temperatures, to produce the corresponding aryl trichloromethyl ether.[21]
-
Fluorination: The aryl trichloromethyl ether is then treated with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride or liquid hydrogen fluoride, to replace the chlorine atoms with fluorine, yielding the desired aryl trifluoromethyl ether.[21]
Conclusion and Future Perspectives
Trifluoromethoxy-containing compounds represent a promising and still relatively untapped area of medicinal chemistry.[1][6] The unique physicochemical properties conferred by the -OCF₃ group, including enhanced metabolic stability, modulated lipophilicity, and distinct electronic characteristics, make it a valuable tool for drug design.[1][4][5] The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities underscore the broad therapeutic potential of this class of molecules.
Future research should focus on the development of more efficient and selective synthetic methodologies for the introduction of the trifluoromethoxy group. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of these compounds with their biological targets will be crucial for the rational design of next-generation therapeutics. As our understanding of the unique contributions of the trifluoromethoxy group continues to grow, we can expect to see an increasing number of drug candidates containing this privileged moiety entering clinical development.
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- 19. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Harnessing Methyl 3-bromo-4-(trifluoromethoxy)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a uniquely functionalized aromatic compound that serves as a powerful intermediate in the synthesis of complex organic molecules. Its structure combines three key features: a bromine atom, providing a reactive handle for cross-coupling; a methyl ester, which can be readily hydrolyzed to a carboxylic acid; and a trifluoromethoxy (-OCF₃) group.[1]
The -OCF₃ group is of particular interest in medicinal chemistry and materials science. It is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. In drug development, its incorporation can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the binding affinity of a molecule to its biological target.[2][3] This guide provides a detailed exploration of the application of this compound in two of the most robust and versatile palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction.
Section 1: The Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] It is renowned for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The presence of the strongly electron-withdrawing -OCF₃ group makes the aryl bromide electron-deficient, which generally facilitates this rate-limiting step.[7][8]
-
Transmetalation: A base is required to activate the organoboron reagent (e.g., an arylboronic acid), forming a more nucleophilic boronate species.[4][9] This species then transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand)
-
Ligand (if using Pd(OAc)₂), e.g., SPhos, XPhos (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 or 5:1 ratio)
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Standard reaction glassware (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. The mixture should be thoroughly degassed again by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Aryl Halide Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Electron-Deficient Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85-98 |
| Electron-Deficient Aryl Bromide | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 80-95 |
| Sterically Hindered Aryl Bromide | Pd₂(dba)₃ (2) | tBu₃P (4) | KF (3.0) | THF | 65 | 75-90 |
| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 70-92 |
Note: This table provides starting points for optimization. Yields are representative and highly dependent on the specific substrates.
Section 2: The Mizoroki-Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction is a powerful method for forming a C-C bond between an aryl or vinyl halide and an alkene, producing a substituted alkene.[10][11][12] This reaction is particularly efficient for electron-deficient aryl halides and electron-deficient alkenes, such as acrylates, making it well-suited for use with this compound.[13][14]
Mechanistic Rationale & Key Considerations
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]
-
Oxidative Addition: Similar to the Suzuki reaction, the active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. This step is often the rate-determining step and is facilitated by the electron-deficient nature of the substrate.[10]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the aryl-palladium bond. For acrylates, this insertion occurs with high regioselectivity, with the aryl group adding to the β-carbon.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically leads to the more thermodynamically stable trans (E) isomer.[11]
-
Catalyst Regeneration: The base (typically an amine or carbonate) reacts with the palladium-hydride species to regenerate the Pd(0) catalyst, which re-enters the cycle.[10]
Visualizing the Mizoroki-Heck Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Detailed Protocol: Mizoroki-Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, Toluene)
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the optional ligand, and the base (if solid).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base (if liquid, e.g., Et₃N) and the n-butyl acrylate via syringe.
-
Reaction: Heat the mixture to the specified temperature (often 100-140 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash several times with water to remove the polar solvent (e.g., DMF) and salts. Wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is purified by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Aryl Halide Type | Alkene Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Electron-Deficient Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (1) | K₂CO₃ (2.0) | DMF | 100-120 | 85-95 |
| Electron-Deficient Aryl Bromide | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (2.0) | Toluene | 110 | 80-92 |
| Aryl Bromide | n-Butyl Acrylate | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | >90[15] |
| Aryl Bromide | Styrene | Pd(OAc)₂ (1) / NHC-salt (2) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 75-90[14] |
Note: This table provides starting points for optimization. Yields are representative and highly dependent on the specific substrates.[14][15]
Troubleshooting & Field-Proven Insights
-
Low or No Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous and that the system was properly degassed. Oxygen can deactivate the Pd(0) catalyst.[16] Consider increasing the temperature or switching to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand) to facilitate the oxidative addition step.[16][17]
-
Formation of Homocoupled Product (Suzuki): This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[18] Improving the degassing procedure is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[16]
-
Hydrodehalogenation (Side Reaction): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen. Ensure all reagents are free of moisture, which can be a proton source. The choice of base and solvent can also influence this pathway.[16]
-
Catalyst Decomposition (Palladium Black): Precipitation of palladium black indicates catalyst deactivation. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Using more stable pre-catalysts or ligands designed to prevent agglomeration can be beneficial.[17][19]
Conclusion
This compound is a highly effective substrate for both Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group activates the C-Br bond towards oxidative addition, often leading to high reaction efficiency. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can leverage this versatile building block to construct a diverse array of complex molecules, paving the way for new discoveries in drug development and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. G3和G4 Buchwald预催化剂 [sigmaaldrich.cn]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
Application Note: A Detailed Protocol for the Hydrolysis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the hydrolysis of methyl 3-bromo-4-(trifluoromethoxy)benzoate to its corresponding carboxylic acid, 3-bromo-4-(trifluoromethoxy)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the trifluoromethoxy group imparts unique electronic properties. The protocol detailed herein utilizes a lithium hydroxide-mediated saponification in a mixed solvent system, followed by a straightforward acidic workup and purification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. For substrates such as this compound, this reaction unlocks a versatile building block for further chemical elaboration. The presence of the trifluoromethoxy (-OCF₃) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in medicinal chemistry.
The chosen method for this protocol is a saponification reaction, which is the base-catalyzed hydrolysis of an ester.[1][2] This process typically involves the reaction of the ester with a hydroxide salt, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and an alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.[5]
This protocol employs lithium hydroxide in a tetrahydrofuran (THF) and water solvent system. The use of a co-solvent is necessary as the starting ester is poorly soluble in water alone. THF is an excellent choice as it is miscible with water and effectively dissolves a wide range of organic compounds. Lithium hydroxide is often favored in ester hydrolysis due to its high reactivity and the relative ease of workup.[6][7][8]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥95% | Commercially Available | 1131594-45-0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | Commercially Available | 1310-66-3 |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | 109-99-9 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Commercially Available | 7647-01-0 |
| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | 7487-88-9 |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Glass funnel
-
Filter paper
-
Melting point apparatus
-
NMR spectrometer
Experimental Protocol
Reaction Setup and Procedure
The overall workflow for the hydrolysis of this compound is depicted below.
Figure 1: Experimental workflow for the hydrolysis of this compound.
Step-by-step procedure:
-
Dissolution of the Ester: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.34 mmol). To this, add a mixture of tetrahydrofuran (THF, 15 mL) and deionized water (5 mL). Stir the mixture at room temperature until the ester is completely dissolved.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (0.28 g, 6.68 mmol, 2.0 equiv.).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle or an oil bath.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The starting material and product can be visualized under UV light. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Acidification: Carefully add 2 M hydrochloric acid (HCl) dropwise to the stirred reaction mixture until the pH is approximately 1-2. This can be checked using pH paper. The product, 3-bromo-4-(trifluoromethoxy)benzoic acid, should precipitate out of the solution as a white solid.
-
Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 3-bromo-4-(trifluoromethoxy)benzoic acid can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
Characterization
The identity and purity of the final product, 3-bromo-4-(trifluoromethoxy)benzoic acid, should be confirmed by analytical techniques such as melting point determination and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 285.02 g/mol |
| Melting Point | 126.5-126.7 °C[9] |
| ¹H NMR (DMSO-d₆) | δ 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H) (inferred from similar compounds)[10] |
| ¹³C NMR (DMSO-d₆) | δ 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 (inferred from similar compounds)[10] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this protocol.[11][12][13][14][15]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: May cause skin and eye irritation.[16]
-
Lithium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.
-
Tetrahydrofuran (THF): Flammable liquid and vapor. May form explosive peroxides upon prolonged exposure to air.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.
-
Ethyl Acetate: Flammable liquid and vapor.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating for a longer period and monitor by TLC. Ensure the reaction is at a gentle reflux. |
| Inactive base. | Use a fresh bottle of lithium hydroxide. | |
| Low Yield | Incomplete extraction. | Perform additional extractions with ethyl acetate. |
| Product loss during recrystallization. | Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. | |
| Oily Product | Incomplete drying. | Dry the product under high vacuum for an extended period. |
| Impurities present. | Repeat the recrystallization process. |
Conclusion
This application note provides a detailed and reliable protocol for the hydrolysis of this compound to 3-bromo-4-(trifluoromethoxy)benzoic acid. The procedure is straightforward, uses readily available reagents and equipment, and provides the desired product in good yield and purity. This protocol should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
-
Supporting Information. (n.d.). 4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved from [Link]
-
Chemical Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]
-
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
YouTube. (2021). Saponification of methyl benzoate. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Saponification of Methyl Salicylate 1. Retrieved from [Link]
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
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- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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The Strategic Application of Methyl 3-bromo-4-(trifluoromethoxy)benzoate in Modern Medicinal Chemistry: A Guide to Synthetic Protocols and Applications
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among the vast arsenal of fluorinated building blocks, methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a particularly valuable and versatile intermediate. Its unique trifecta of reactive sites—a bromine atom poised for cross-coupling, an ester group for amide bond formation or hydrolysis, and a trifluoromethoxy group to modulate key physicochemical properties—renders it a powerful tool for medicinal chemists. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its key transformations and an analysis of its role in the synthesis of bioactive molecules.
The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers a unique combination of high lipophilicity and strong electron-withdrawing character.[1][2] This substitution can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] The strategic placement of the bromine atom at the 3-position provides a versatile handle for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Physicochemical Properties and Handling
This compound is a crystalline solid with a melting point of approximately 55-57°C. It is moderately soluble in common organic solvents like dichloromethane and ethyl acetate and poorly soluble in water. For long-term storage, it should be kept in a sealed container at room temperature, protected from heat and direct sunlight.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrF₃O₃ | N/A |
| Molecular Weight | 299.04 g/mol | N/A |
| Melting Point | 55-57 °C | N/A |
| Boiling Point | 260.7±35.0 °C at 760 mmHg | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | N/A |
| Storage | Room temperature, dry, sealed | N/A |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered around the reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions. These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals, including kinase inhibitors.[5] The coupling of this compound with various arylboronic acids or esters provides access to a diverse range of 3-aryl-4-(trifluoromethoxy)benzoic acid derivatives.
Detailed Protocol: Synthesis of Methyl 3-phenyl-4-(trifluoromethoxy)benzoate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-phenyl-4-(trifluoromethoxy)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.
-
Anhydrous and Degassed Solvents: Water can participate in side reactions, and dissolved oxygen can deactivate the catalyst. Using anhydrous and degassed solvents minimizes these issues.
-
Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[6]
-
Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines, which are key pharmacophores in a multitude of drug classes, including kinase inhibitors.[7][8] The coupling of this compound with various primary or secondary amines provides access to 3-amino-4-(trifluoromethoxy)benzoic acid derivatives.
Detailed Protocol: Synthesis of Methyl 3-(phenylamino)-4-(trifluoromethoxy)benzoate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline, to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for an efficient catalytic cycle.[9] The ligand promotes the oxidative addition and reductive elimination steps and prevents catalyst decomposition.
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[10]
-
Anhydrous Conditions: The base, NaOtBu, is highly sensitive to moisture. Therefore, anhydrous conditions are critical for the success of the reaction.
Application in the Synthesis of Kinase Inhibitors
The 3-amino-4-(trifluoromethoxy)benzoic acid scaffold, readily accessible from this compound, is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many approved and investigational kinase inhibitors feature a central aromatic core that is substituted with an amide and various other functional groups to achieve potent and selective inhibition.
For instance, the general structure of many Bcr-Abl inhibitors, such as Imatinib, and VEGFR inhibitors, like Sorafenib, often contain an amide linkage to a substituted phenyl ring.[1] The 3-amino-4-(trifluoromethoxy)benzoic acid moiety can serve as a key component of such structures, where the amino group can be further functionalized, and the carboxylic acid can be coupled with various amines to generate a library of potential kinase inhibitors. The trifluoromethoxy group in this context can enhance the binding to the kinase active site and improve the overall pharmacokinetic profile of the molecule.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a unique combination of reactive handles and a key pharmacomodulating group. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and efficient pathways to a wide array of complex molecules. The detailed protocols and the underlying scientific rationale presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful intermediate in their quest for novel therapeutics. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of new and improved drug candidates in the years to come.
References
-
Molecules. 2023 Jul; 28(14): 5479. Published online 2023 Jul 18. doi: 10.3390/molecules28145479. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
J Med Chem. 2004 Nov 18;47(24):5843-8. doi: 10.1021/jm049753a. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
-
Wikipedia. Buchwald–Hartwig amination.
-
J Med Chem. 2014 Feb 13;57(3):821-44. doi: 10.1021/jm401653b. Epub 2014 Jan 22. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
BenchChem. Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling.
-
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
-
Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
-
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Organometallics. 2021, 40, 21, 3752–3760. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Abstract
The trifluoromethoxy (-OCF3) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a strategically important building block, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into the synthesis of diverse pharmaceutical intermediates from this versatile starting material, focusing on robust and scalable palladium-catalyzed cross-coupling reactions.
The Strategic Value of this compound
This compound is an exemplary starting material for library synthesis and lead optimization campaigns. Its structure contains three key functional domains that can be selectively manipulated:
-
Aryl Bromide: The C-Br bond is the primary site for diversification, serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.
-
Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a crucial vector for modifying solubility or introducing new pharmacophoric elements.
-
Trifluoromethoxy Group: This moiety acts as a powerful bioisostere for other groups (e.g., methoxy, chloro) and imparts unique electronic properties that can enhance ligand-receptor interactions and improve drug-like properties.[1][2]
The following workflow illustrates the strategic diversification potential of this building block.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction: Strategic Importance of a Versatile Building Block
Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS 1131594-45-0) is a highly valuable substituted aryl halide in modern synthetic chemistry. Its utility stems from a unique combination of functional handles: a reactive carbon-bromine bond poised for cross-coupling, an electron-withdrawing methyl ester, and a trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is of particular interest in drug discovery as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
This guide provides a comprehensive overview of the key considerations and detailed, field-tested protocols for engaging this building block in several classes of palladium-catalyzed cross-coupling reactions. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the synthesis of complex organic molecules.
While this specific substrate is not widely documented in dedicated methodological papers, the principles and protocols outlined herein are derived from established procedures for electronically and sterically similar aryl bromides. They serve as robust starting points for reaction optimization.
Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling
The success of any cross-coupling reaction hinges on the smooth execution of a catalytic cycle. For an aryl bromide (Ar-Br) like this compound, the cycle universally involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the Ar-Br bond, forming a Pd(II) intermediate. The electronic nature of the aryl halide is critical here; the electron-withdrawing ester and trifluoromethoxy groups on our substrate facilitate this step.
-
Transmetalation: The organic group from a nucleophilic partner (e.g., an organoboron, -tin, -zinc, or an amine) is transferred to the Pd(II) center, displacing the halide. This step is often rate-limiting and highly dependent on the choice of base and solvent.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.
Understanding this cycle is paramount for rational troubleshooting and optimization.
Caption: Figure 1. Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating biaryl or aryl-vinyl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Scientific Rationale for Component Selection:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and PdCl₂(dppf) are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts with integrated ligands (e.g., Buchwald G3 catalysts) offer higher activity.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient aryl bromide like our substrate, sterically bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often excellent choices. They accelerate the rate-limiting reductive elimination step.
-
Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely effective. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.[1] The base must be sparingly soluble to avoid catalyst decomposition and ester hydrolysis.[1]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is standard. Water is essential for dissolving the base and facilitating the formation of the active boronate species.
Representative Protocol for Suzuki-Miyaura Coupling
Disclaimer: This protocol is a robust starting point based on general procedures for electron-deficient aryl bromides.[1][2] Optimization of temperature, catalyst loading, and reaction time is recommended for maximizing yield.
Reaction Scheme: (this compound) + (Arylboronic Acid) --[Pd Catalyst, Ligand, Base]--> (Methyl 3-aryl-4-(trifluoromethoxy)benzoate)
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add these solids to the main reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale / Optimization Notes |
| Pd Source | Pd(OAc)₂ (2 mol%) | Cost-effective and reliable. For low reactivity, consider a G3-XPhos pre-catalyst. |
| Ligand | SPhos (4 mol%) | Excellent for electron-deficient Ar-Br. XPhos is another strong alternative. |
| Base | K₃PO₄ (2.5 eq.) | Stronger base, often superior for challenging couplings. K₂CO₃ is a milder alternative. |
| Solvent | Dioxane/H₂O (4:1) | Good balance of solubility for organic and inorganic components. Toluene or 2-MeTHF can be used. |
| Temperature | 90 °C | A good starting point. Can be increased to 110 °C if the reaction is sluggish. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals. The catalyst system is highly sensitive to the nature of the amine and the aryl halide.
Scientific Rationale for Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical and often depends on the amine coupling partner (primary, secondary, aniline, etc.). Bulky biarylphosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos) are state-of-the-art. They promote the difficult C-N reductive elimination from the palladium center.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. For sensitive substrates where the ester group might be at risk of saponification, weaker bases like cesium carbonate (Cs₂CO₃) can be effective, often requiring higher temperatures.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain catalyst activity.
Representative Protocol for Buchwald-Hartwig Amination
Reaction Scheme: (this compound) + (Amine) --[Pd Catalyst, Ligand, Base]--> (Methyl 3-(amino)-4-(trifluoromethoxy)benzoate)
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 - 1.3 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
Inert Setup: In a glovebox, add NaOtBu to an oven-dried reaction vial.
-
Reagent Addition: Add this compound, Pd₂(dba)₃, and BrettPhos.
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene followed by the amine coupling partner via syringe.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Cool the reaction. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction provides a direct route to aryl alkynes, important intermediates for heterocycle synthesis and materials science. The classic protocol uses a copper(I) co-catalyst, though copper-free methods are now common.
Scientific Rationale for Component Selection:
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is the classic, reliable catalyst for this transformation.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the transmetalation of the alkyne to the palladium center. While effective, it can promote alkyne homocoupling (Glaser coupling).
-
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Conditions: To avoid Glaser homocoupling, copper-free protocols have been developed. These typically require a more active palladium catalyst system (e.g., using a bulky phosphine ligand) and may need higher temperatures.[3][4][5][6]
Representative Protocol for Sonogashira Coupling (Copper-Catalyzed)
Reaction Scheme: (this compound) + (Terminal Alkyne) --[PdCl₂(PPh₃)₂, CuI, Base]--> (Methyl 3-(alkynyl)-4-(trifluoromethoxy)benzoate)
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 - 2.0 eq.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) (can be used as solvent)
-
Co-solvent (e.g., THF or DMF, optional)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Evacuate and backfill with an inert gas. Add degassed TEA (and co-solvent if used), followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Concentrate the reaction mixture to remove the TEA. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography.
Caption: Figure 2. General Experimental Workflow.
Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh palladium source/ligand. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄). Increase reaction temperature in 10-20 °C increments. |
| Ester Hydrolysis | Base is too strong or too soluble; prolonged heating. | Use a weaker or more sparingly soluble base (e.g., Cs₂CO₃ instead of NaOtBu). Reduce reaction time. |
| Protodebromination | Presence of water/protic sources; catalyst decomposition. | Ensure all reagents and solvents are anhydrous (especially for Buchwald-Hartwig). Use degassed solvents. |
| Homocoupling of Partner | (Boronic Acid): Air oxidation. (Alkyne): Copper-catalyzed Glaser coupling. | Ensure a robust inert atmosphere. For Sonogashira, run the reaction under copper-free conditions. |
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Lipshutz, B. H., & Petersen, T. B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Gel-Moreto, N., et al. (2015). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Request PDF. [Link]
-
Köllhofer, A., et al. (2002). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Angewandte Chemie International Edition, 41(24), 4732-4734. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. The Journal of Organic Chemistry, 67(25), 8887-8890. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013119946A1 - Long chain base sphingosine kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Application Notes and Protocols for the Use of Methyl 3-bromo-4-(trifluoromethoxy)benzoate in the Synthesis of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Building Blocks in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions. The design of these inhibitors often involves the use of "privileged scaffolds" and strategic functionalization to achieve high potency and selectivity.
In this context, the incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. This application note provides a detailed guide to the use of Methyl 3-bromo-4-(trifluoromethoxy)benzoate as a versatile building block for the synthesis of potential kinase inhibitors, leveraging its unique properties to create novel molecular architectures.
The Advantage of the Trifluoromethoxy Moiety in Drug Design
The trifluoromethoxy group imparts several beneficial physicochemical properties to a molecule, making it a highly desirable substituent in drug design.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an increased half-life of the drug in the body, potentially reducing the required dose and frequency of administration.
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier. This enhanced permeability can lead to better absorption, distribution, and overall bioavailability.
-
Modulation of Electronic Properties: The -OCF3 group is strongly electron-withdrawing, which can significantly influence the electronic environment of the aromatic ring to which it is attached. This can impact the pKa of nearby functional groups and alter the molecule's binding interactions with its biological target.
-
Improved Target Binding: The unique steric and electronic properties of the trifluoromethoxy group can lead to more favorable interactions with the target protein, potentially increasing binding affinity and selectivity.
These properties make building blocks like this compound highly valuable for introducing the trifluoromethoxy moiety into potential drug candidates in a controlled and predictable manner.
Synthetic Utility of this compound
This compound is a versatile intermediate for organic synthesis. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further functionalization, such as amide bond formation.
The two most common and powerful cross-coupling reactions for elaborating this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester). This is a highly efficient and functional group tolerant method for synthesizing biaryl scaffolds, which are common in kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a premier method for constructing the arylamine linkage that is a key feature of many Type I and Type II kinase inhibitors.
Experimental Protocols
The following protocols are representative methods for the synthesis of a potential kinase inhibitor scaffold using this compound. These protocols are based on established and widely used procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes the synthesis of Methyl 3-(1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzoate, a potential intermediate for Janus Kinase (JAK) inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
1H-Pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-(1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzoate.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Arylamine Intermediate
This protocol describes the synthesis of Methyl 3-(pyrimidin-4-ylamino)-4-(trifluoromethoxy)benzoate, a potential intermediate for various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR).
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
4-Aminopyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-aminopyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-(pyrimidin-4-ylamino)-4-(trifluoromethoxy)benzoate.
Downstream Processing and Biological Evaluation
The synthesized intermediates can be further elaborated. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
General Kinase Signaling Pathway
A simplified receptor tyrosine kinase signaling pathway.
Once a library of potential kinase inhibitors is synthesized, they must be evaluated for their biological activity. A common primary screen is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase. Secondary assays may include:
-
Kinase Selectivity Profiling: Testing the compounds against a panel of other kinases to assess their selectivity.
-
Cell-based Assays: Evaluating the ability of the compounds to inhibit signaling pathways downstream of the target kinase in relevant cancer cell lines.
-
Cell Proliferation/Viability Assays: Determining the effect of the compounds on the growth and survival of cancer cells.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for inhibitors derived directly from this compound is not extensively published, general trends can be inferred from the broader kinase inhibitor literature. The table below provides a hypothetical summary of how modifications to a scaffold derived from this building block could influence activity.
| R Group Position | Moiety Type | Potential Impact on Activity | Rationale |
| Modification of the Coupled Moiety (from Suzuki or Buchwald-Hartwig) | Small, hydrogen-bond accepting heterocycles (e.g., pyrazole, pyridine) | Often enhances potency | Can form key hydrogen bonds with the kinase hinge region. |
| Substituted phenyl rings | Activity is highly dependent on substitution pattern | Can be used to probe different pockets of the ATP binding site and improve selectivity. | |
| Modification of the Ester Group | Hydrolysis to carboxylic acid | Generally decreases cell permeability but provides a handle for further derivatization | Can be converted to amides to explore interactions in solvent-exposed regions. |
| Conversion to amides | Can significantly increase potency and modulate physicochemical properties | Amide substituents can form additional hydrogen bonds and improve solubility and pharmacokinetic properties. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potential kinase inhibitors. The strategic incorporation of the trifluoromethoxy group can impart favorable properties such as enhanced metabolic stability and lipophilicity, which are critical for the development of effective drug candidates. The bromine atom allows for facile and efficient diversification through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this application note offer a solid foundation for researchers to utilize this powerful intermediate in their drug discovery programs, enabling the exploration of novel chemical space in the quest for the next generation of kinase inhibitors.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
3B Scientific (Wuhan) Corporation. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Retrieved from [Link]
-
3B Scientific (Wuhan) Corporation. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Shavnya, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18023-18034. [Link]
-
Pissarnitski, D. A., et al. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(11), 1305-1319. [Link][2]
-
Wu, P., & Cohen, S. M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069-14126. [Link][1]
Sources
Application Note: A Robust Protocol for the High-Purity Isolation of Methyl 3-bromo-4-(trifluoromethoxy)benzoate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The successful isolation of this compound from crude reaction mixtures is often complicated by the presence of structurally similar impurities. This guide details a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) to optimize the mobile phase, followed by a detailed procedure for preparative flash column chromatography using a dry-loading technique to ensure maximal resolution and purity. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar halogenated aromatic esters.
Principle of Separation: Exploiting Polarity Differentials
The purification strategy is based on normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a solvent system of low polarity, typically a mixture of a non-polar alkane (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[3]
Compounds within the crude mixture are separated based on their relative polarities:
-
Highly Polar Impurities (e.g., residual acids or alcohols): Adsorb strongly to the silica gel and elute slowly.
-
Non-Polar Impurities (e.g., non-polar starting materials or byproducts): Have minimal interaction with the stationary phase, are highly soluble in the mobile phase, and elute quickly.[4]
-
This compound: As an aromatic ester, this compound possesses moderate polarity.[5][6] By carefully tuning the polarity of the mobile phase, its interaction with the silica gel can be optimized to allow for its effective separation from both more and less polar contaminants.
This protocol is designed as a self-validating system. The initial TLC analysis serves to predict and validate the conditions for the preparative flash column, minimizing solvent waste and ensuring a successful first-pass purification.
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel, flash grade (230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography (appropriate size for scale)
-
Cotton or glass wool
-
Sand, washed
Equipment:
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Source of compressed air or nitrogen for flash pressure
-
Fraction collection tubes/flasks
-
Standard laboratory glassware (beakers, flasks, funnels)
Part A: Preliminary Analysis & Method Development via TLC
Rationale: Before committing a large quantity of material to a preparative column, TLC is used to determine the optimal solvent system. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) value between 0.25 and 0.35.[3] This Rf range ensures the compound spends sufficient time interacting with the stationary phase, allowing for a complete separation from its impurities.[7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in ~1 mL of dichloromethane or ethyl acetate. The concentration should be around 1%.[8]
-
Spotting the Plate: Using a microcapillary tube, spot the dissolved sample onto the baseline of a TLC plate (a pencil line drawn ~1 cm from the bottom). Keep the spot as small and concentrated as possible.[6]
-
Developing the Plate: Prepare three separate TLC chambers with the following mobile phases:
-
Chamber 1: 5% Ethyl Acetate in Hexane (v/v)
-
Chamber 2: 10% Ethyl Acetate in Hexane (v/v)
-
Chamber 3: 20% Ethyl Acetate in Hexane (v/v) Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.[8]
-
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Allow the plates to dry. Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the compound will make it visible as a dark spot.[9] Circle the visible spots.
-
Rf Calculation & System Selection: Calculate the Rf value for the spot corresponding to the target product in each solvent system.
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8]
-
Select the solvent system that provides an Rf value of ~0.3. If the Rf is too low, the polarity of the mobile phase is too low (increase EtOAc percentage). If it is too high, the polarity is too high (decrease EtOAc percentage).
-
Table 1: Example TLC Data and Interpretation
| % EtOAc in Hexane | Rf of Target Compound | Observation & Action |
| 5% | 0.10 | Compound is strongly adsorbed. Polarity is too low. |
| 10% | 0.32 | Optimal. Good separation from baseline and solvent front. |
| 20% | 0.65 | Compound elutes too quickly. Polarity is too high. |
Part B: Preparative Flash Column Chromatography Protocol
Rationale: This protocol utilizes a dry-loading technique. Adsorbing the crude material onto a small amount of silica before loading it onto the column prevents dissolution issues and ensures that the sample is introduced as a narrow, even band. This is critical for achieving high-resolution separation, especially for solids.[7][10][11]
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a glass column with a diameter such that the silica gel height will be approximately 15-20 cm. A silica-to-crude-sample mass ratio of 40:1 to 60:1 is recommended for good separation.
-
Securely clamp the column in a fume hood, ensuring it is perfectly vertical to prevent channeling.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane). Pour the slurry into the column and use gentle air pressure to pack the silica into a stable bed. Ensure no air bubbles are trapped.[12]
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Load):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
To this solution, add silica gel (approximately 1.5-2 times the mass of your crude product).
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sample layer.
-
Apply gentle, steady pressure with compressed air or nitrogen to achieve a solvent flow rate of approximately 5 cm/minute down the column.[13]
-
Begin elution with a mobile phase of lower polarity than your optimal TLC solvent (e.g., start with 2% EtOAc in Hexane) to ensure all non-polar impurities elute first.
-
Run a linear gradient up to a slightly higher polarity than your optimal TLC solvent. For example, if 10% EtOAc/Hexane was optimal, run a gradient from 2% to 15% EtOAc over 10-15 column volumes. This gradient elution ensures that compounds with slightly different polarities are well-resolved.[7][10]
-
Collect fractions of a consistent volume (e.g., 20-50 mL, depending on column size) throughout the entire run.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain your desired product.
-
Fractions containing the pure product (single spot at the correct Rf) should be combined in a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by appropriate analytical methods (e.g., NMR, LC-MS).
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column was overloaded.- Sample band was too diffuse (improper loading). | - Re-optimize the mobile phase using TLC for better spot separation.- Reduce the amount of crude material loaded (aim for <2% of silica mass).- Ensure a proper dry load was performed. |
| Streaking of Compound on Column/TLC | - Compound is too polar for the chosen system.- Sample is acidic/basic interacting with silica. | - Increase the polarity of the mobile phase (gradient elution).- Although unlikely for this compound, adding a small amount (0.1-1%) of an acid (acetic acid) or base (triethylamine) to the mobile phase can improve peak shape for acidic or basic compounds, respectively. |
| Product Will Not Elute from Column | - Mobile phase polarity is too low.- Compound may have decomposed on the acidic silica. | - Drastically increase the polarity of the mobile phase (e.g., switch to 5% Methanol in DCM).- If decomposition is suspected, consider using a different stationary phase like neutral alumina.[14] |
| Cracked or Channeling Column Bed | - Column was packed unevenly.- Solvent polarity was changed too abruptly. | - Repack the column carefully, ensuring a homogenous slurry.- Use a gradual linear gradient instead of large step changes in solvent composition. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Kawai, S., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(45), 10546-10553. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10891333, Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. Purification [chem.rochester.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Mastering Purity: Advanced Recrystallization Techniques for Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction: In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is paramount. Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a key building block, is instrumental in the development of novel therapeutic agents and functional materials. Its trifluoromethoxy group imparts unique electronic properties and metabolic stability, while the bromo- and methyl ester functionalities offer versatile handles for further chemical transformations. Achieving high purity of this compound is critical for ensuring the integrity of downstream reactions and the quality of the final products. This application note provides a comprehensive guide to the recrystallization of this compound, delving into the scientific principles behind the methodology to empower researchers with the knowledge to achieve optimal purification.
Physicochemical Properties: The Foundation of Recrystallization Strategy
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 1131594-45-0 | |
| Molecular Formula | C₉H₆BrF₃O₃ | MySkinRecipes |
| Molecular Weight | 299.04 g/mol | MySkinRecipes |
| Appearance | Crystalline solid | |
| Melting Point | 55-57 °C | |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | |
| Storage | Room temperature, in a dry, sealed container. | MySkinRecipes |
The compound's defined melting point range suggests a crystalline nature, making it a suitable candidate for purification by recrystallization. The moderate polarity, indicated by its solubility in dichloromethane and ethyl acetate, alongside poor water solubility, guides the initial solvent selection process.
Understanding Potential Impurities: A Prerequisite for Targeted Purification
The efficacy of a recrystallization protocol is directly linked to an understanding of the potential impurities that may be present in the crude material. The synthesis of this compound typically involves the esterification of 3-bromo-4-(trifluoromethoxy)benzoic acid.
A plausible synthetic pathway:
-
Trifluoromethoxylation of a suitable precursor.
-
Bromination of the aromatic ring.
-
Esterification of the resulting carboxylic acid with methanol.
Based on this, common impurities may include:
-
Unreacted Starting Materials: 3-bromo-4-(trifluoromethoxy)benzoic acid.
-
Reagents from Esterification: Residual acid catalyst (e.g., sulfuric acid) and excess methanol.
-
Side-Reaction Products: Isomeric bromination products or over-brominated species.
-
Degradation Products: Hydrolysis of the ester back to the carboxylic acid.
The key to successful recrystallization is to select a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Solvent Selection: The Critical Step
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound. Based on the known properties and general principles for aromatic esters, a systematic screening of solvents is recommended.
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Alkanes: Hexane, Heptane
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Solvent Mixtures: Co-solvents can be employed to fine-tune the solubility characteristics. Common mixtures include alcohol/water and ethyl acetate/hexane.
Experimental Solvent Screening Protocol:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will not dissolve the compound readily at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.
Based on the properties of similar aromatic esters, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexane or water is likely to be effective.
Optimized Recrystallization Protocol
This protocol is designed to provide a robust method for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to just cover the solid.
-
Heating: Gently heat the mixture while stirring to facilitate dissolution. If a condenser is not used, cover the flask with a watch glass to prevent solvent evaporation. Add small portions of the hot primary solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
For a single solvent system: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
For a two-solvent system (e.g., Ethyl Acetate/Hexane): After dissolving the compound in the primary solvent (ethyl acetate), slowly add the anti-solvent (hexane) dropwise at the elevated temperature until the solution becomes slightly turbid (cloudy). Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Workflow:
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the primary solvent. For a two-solvent system, add more of the better solvent. Ensure a slower cooling rate. |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Poor Recovery | Too much solvent was used. The crystals were washed with a solvent at room temperature. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure adequate cooling time in an ice bath. |
| Low Purity | The cooling was too rapid, trapping impurities. The chosen solvent does not effectively differentiate between the product and impurities. | Allow the solution to cool slowly. Re-evaluate the solvent system through screening. A second recrystallization may be necessary. |
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (55-57 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
Recrystallization is a powerful and efficient technique for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed protocol, can yield a product of high purity, which is essential for its successful application in research and development. By understanding the underlying principles and potential pitfalls, researchers can confidently implement and adapt these techniques to meet their specific purification needs.
References
Application Note: Development of Thin-Layer Chromatography (TLC) Methods for Monitoring Reactions of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Abstract
This application note provides a comprehensive guide for developing robust and reliable Thin-Layer Chromatography (TLC) methods to monitor chemical reactions involving Methyl 3-bromo-4-(trifluoromethoxy)benzoate. This versatile building block is crucial in the synthesis of novel pharmaceutical and agrochemical candidates.[1] Effective reaction monitoring is paramount for optimizing reaction conditions, determining endpoints, and ensuring product purity.[2][3][4] This document outlines the fundamental principles of TLC, detailed experimental protocols for method development, and troubleshooting strategies tailored to the unique properties of this fluorinated and halogenated aromatic compound.
Introduction: The Critical Role of TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique used to separate non-volatile mixtures.[2][5] In synthetic organic chemistry, TLC is an indispensable tool for qualitatively monitoring the progress of a chemical reaction.[3][4] By observing the disappearance of starting materials and the appearance of products on a TLC plate, researchers can efficiently assess reaction conversion and identify the formation of byproducts.[2][6]
This compound is a crystalline solid with a molecular formula of C9H6BrF3O3.[1][7] Its structure, featuring a bromine atom, a trifluoromethoxy group, and a methyl ester, provides multiple sites for chemical modification, making it a valuable intermediate in drug discovery and materials science. The aromatic nature of this compound allows for easy visualization under UV light, a key advantage for TLC analysis.[8][9] This guide will provide researchers with the necessary protocols to harness the power of TLC for reactions involving this important synthetic intermediate.
Understanding the Analyte: this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective TLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H6BrF3O3 | [7] |
| Molecular Weight | 299.04 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | |
| Polarity | The ester and trifluoromethoxy groups impart significant polarity. The carbon-halogen bond is also polarized.[10][11] | N/A |
| UV Activity | The aromatic ring allows for strong absorption of UV light, making it visible on TLC plates with a fluorescent indicator. | N/A |
The polarity of this molecule suggests that a moderately polar mobile phase will be required for optimal separation on a polar stationary phase like silica gel.
Core Principles of TLC Separation
TLC operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase.[2][5][12]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support (e.g., glass, aluminum).[2][5] For this compound and its likely reaction products, silica gel is the recommended stationary phase due to its polarity.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that moves up the stationary phase by capillary action.[2][5] The polarity of the mobile phase is a critical parameter that is adjusted to achieve good separation.
The separation is quantified by the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A well-developed TLC method should yield Rf values between 0.2 and 0.8 for the compounds of interest to ensure reliable separation and interpretation.[15]
Experimental Protocols
This section provides a step-by-step guide to developing a TLC method for monitoring a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.
Materials and Equipment
-
TLC plates (silica gel 60 F254 on aluminum backing)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents (reagent grade): Hexanes, Ethyl Acetate, Dichloromethane
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, product)
Workflow for TLC Method Development
Caption: Workflow for TLC analysis of a chemical reaction.
Detailed Protocol
Step 1: Preparation of the TLC Plate
-
Handle the TLC plate only by the edges to avoid contaminating the surface.[16]
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[3] Do not use a pen, as the ink can chromatograph with the solvent.[16]
Step 2: Preparation of the Developing Chamber
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[16]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the mobile phase. This ensures that the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front migration.[5]
-
Cover the chamber with a lid and allow it to equilibrate for 5-10 minutes.
Step 3: Sample Preparation and Spotting
-
Prepare dilute solutions of the starting material (this compound) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot the samples on the origin line. A typical spotting arrangement is:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (a spot of starting material with a spot of the reaction mixture on top)
-
Lane 3: Reaction Mixture (Rxn)
-
-
Keep the spots small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[16][17]
Step 4: Development of the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is level and not touching the filter paper.
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action.[2]
-
Remove the plate when the solvent front is about 1 cm from the top.[6] Immediately mark the solvent front with a pencil.
Step 5: Visualization and Analysis
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp at 254 nm.[8][9] The aromatic rings of the starting material and product will appear as dark spots against a fluorescent green background.
-
Lightly circle the spots with a pencil.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot.
Mobile Phase Optimization
The choice of the mobile phase is critical for achieving good separation.[18] A systematic approach to optimization is recommended.
-
Starting Point: Begin with a 4:1 mixture of a non-polar solvent (Hexanes) and a moderately polar solvent (Ethyl Acetate). This is a common starting point for many organic compounds.[3][18]
-
Adjusting Polarity:
-
If Rf values are too low (spots remain near the origin): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 4:1 Hexanes:EtOAc to 2:1 Hexanes:EtOAc).[17][19]
-
If Rf values are too high (spots are near the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., change from 4:1 Hexanes:EtOAc to 9:1 Hexanes:EtOAc).[17][19]
-
Table 2: Example of Mobile Phase Optimization
| Mobile Phase (Hexanes:Ethyl Acetate) | Rf (Starting Material) | Rf (Product) | Observation |
| 9:1 | 0.15 | 0.10 | Poor separation, spots are too low. |
| 4:1 | 0.45 | 0.30 | Good separation, distinct spots. |
| 2:1 | 0.75 | 0.60 | Good separation, but spots are high. |
| 1:1 | 0.90 | 0.82 | Poor separation, spots are too high. |
For the hypothetical Suzuki coupling, the product, Methyl 3-phenyl-4-(trifluoromethoxy)benzoate, is expected to be slightly more polar than the starting material due to the introduction of the phenyl group. Therefore, the product should have a lower Rf value.
Interpretation of Results
The developed TLC plate provides a visual representation of the reaction's progress.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Khan Academy [khanacademy.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. This compound | 1131594-45-0 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. ncert.nic.in [ncert.nic.in]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Khan Academy [khanacademy.org]
- 15. Home Page [chem.ualberta.ca]
- 16. bitesizebio.com [bitesizebio.com]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of Methyl 3-bromo-4-(trifluoromethoxy)benzoate in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of the Trifluoromethoxy Moiety in Modern Agrochemicals
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. Among these, the trifluoromethoxy (OCF₃) group has garnered significant attention for its ability to impart a unique combination of beneficial properties to active ingredients.[1] The strong electron-withdrawing nature and high lipophilicity of the OCF₃ group can enhance a molecule's metabolic stability, improve its penetration through biological membranes, and favorably influence its binding affinity to target enzymes or receptors.[2][3] This often translates to increased potency, extended residual activity, and a more desirable toxicological profile.
Methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a key building block for introducing this valuable trifluoromethoxy-substituted phenyl ring into a variety of complex agrochemical scaffolds. Its bifunctional nature, possessing both a reactive bromine atom and a modifiable methyl ester, makes it a versatile intermediate for a range of cross-coupling and derivatization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of advanced agrochemical compounds, with a focus on practical, field-proven protocols and the underlying scientific principles.
Physicochemical Properties and Safety Data
This compound is a crystalline solid at room temperature.[4] A comprehensive understanding of its physical and chemical properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1131594-45-0 | [4] |
| Molecular Formula | C₉H₆BrF₃O₃ | [5] |
| Molecular Weight | 299.04 g/mol | [5] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 55-57 °C | [4] |
| Boiling Point | 260.7±35.0 °C at 760 mmHg | [5] |
| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); poorly soluble in water. | [4] |
| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [4][6] |
Safety Precautions: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).[6]
Synthetic Applications in Agrochemical Development: A Workflow Overview
The primary utility of this compound in agrochemical synthesis lies in its capacity to serve as a scaffold for constructing more complex molecules, often through a sequence of hydrolysis and cross-coupling reactions. A general workflow is depicted below:
Caption: General synthetic workflow for the utilization of this compound in agrochemical synthesis.
Protocol 1: Hydrolysis of this compound
The first step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid group can then be used in subsequent amide bond formations or other derivatizations.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-4-(trifluoromethoxy)benzoic acid as a white solid.
Expected Yield: >95%
Protocol 2: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(trifluoromethoxy)benzoic Acid Derivatives
The bromine atom on the aromatic ring serves as a handle for introducing further complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[1][5][7]
Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a derivative of 3-Bromo-4-(trifluoromethoxy)benzoic acid with a generic boronic acid or boronate ester. This reaction is fundamental to building the carbon skeleton of many agrochemicals.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzoic acid derivative (e.g., the methyl ester or the free acid)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (1-5 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-Bromo-4-(trifluoromethoxy)phenyl derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).
-
Add the anhydrous solvent (and degassed water if applicable).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 16 | 92 |
| This compound | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~85 (estimated) |
Note: The final entry is a representative, optimized condition for the synthesis of a key intermediate towards compounds like Triflumezopyrim, based on general principles of Suzuki-Miyaura couplings.
Application in the Synthesis of Triflumezopyrim - A Case Study
Triflumezopyrim is a novel mesoionic insecticide that is effective against various hopper species in rice.[8] Its synthesis involves the creation of a complex heterocyclic core, and intermediates derived from 3-bromo-4-(trifluoromethoxy)benzoic acid are plausible precursors to the trifluoromethoxy-substituted phenyl moiety of the final molecule. While specific patents (e.g., WO 2009/099929, WO 2013/090547) describe the synthesis of Triflumezopyrim and related structures, a detailed, publicly available route from this compound is not explicitly detailed.[1][4] However, based on established synthetic methodologies, a plausible route can be proposed, highlighting the utility of our starting material.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its trifluoromethoxy group imparts desirable properties to the final active ingredients, while the bromo and methyl ester functionalities provide convenient handles for synthetic manipulation. The protocols outlined in this application note provide a solid foundation for researchers to utilize this important intermediate in the development of next-generation crop protection agents. The strategic application of well-established reactions like hydrolysis and palladium-catalyzed cross-couplings enables the efficient construction of complex molecular architectures, paving the way for the discovery of novel and effective agrochemical solutions.
References
-
Request PDF. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. [Link]
-
Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. Methyl 4-bromo-3-(trifluoromethyl)benzoate. [Link]
- Google Patents.
-
Sourcing Chemical Building Blocks: Methyl 4-Bromo-3-(Trifluoromethyl)benzoate. [Link]
-
ResearchGate. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of triflumezopyrim as a potent hopper insecticide1. [Link]
Sources
- 1. WO2017189339A1 - Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound | 1131594-45-0 [sigmaaldrich.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Senior Application Scientist's Guide to Enhancing Drug Lipophilicity
Introduction: Beyond the Methyl Group - The Strategic Advantage of Trifluoromethoxylation
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast arsenal of chemical tools, the incorporation of fluorine-containing moieties has emerged as a powerful strategy. While the trifluoromethyl (-CF3) group is a well-established player, its close relative, the trifluoromethoxy (-OCF3) group, offers a unique and often superior set of advantages, particularly in the fine-tuning of lipophilicity.[1] This guide provides an in-depth exploration of the trifluoromethoxy group, detailing its impact on molecular properties and offering comprehensive protocols for its incorporation, designed for researchers, scientists, and drug development professionals.
The trifluoromethoxy group is one of the most lipophilic electron-withdrawing groups known, with a Hansch π value of +1.04, making it more lipophilic than the trifluoromethyl group (+0.88).[2] This seemingly subtle difference can have profound implications for a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[1][3][4] Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group exceptionally stable to metabolic degradation.[3] This enhanced metabolic stability can lead to an increased half-life and a more favorable dosing regimen.[3][4]
This document will delve into the theoretical underpinnings of the trifluoromethoxy group's effects, present a comparative analysis of its lipophilicity against other common functional groups, and provide detailed, field-proven protocols for its synthetic installation.
The Physicochemical Impact of the Trifluoromethoxy Group: A Quantitative Perspective
The decision to incorporate a trifluoromethoxy group is a data-driven one. Understanding its quantitative impact on lipophilicity is crucial for rational drug design. The following table provides a comparative overview of the lipophilicity (expressed as logP, the logarithm of the octanol-water partition coefficient) of various functional groups. A higher logP value indicates greater lipophilicity.[5]
| Functional Group | Hansch π Value | Typical ΔlogP (Parent vs. Substituted) |
| Trifluoromethoxy (-OCF3) | +1.04 | ~1.0 [6] |
| Trifluoromethyl (-CF3) | +0.88 | ~0.6[7] |
| Methoxy (-OCH3) | -0.02 | ~0.0[8] |
| Chlorine (-Cl) | +0.71 | ~0.7 |
| Methyl (-CH3) | +0.56 | ~0.5 |
Data compiled from multiple sources. The actual ΔlogP can vary depending on the molecular context.
The "super-halogen" nature of the trifluoromethoxy group, stemming from its strong electron-withdrawing properties and significant lipophilicity, makes it an invaluable tool for medicinal chemists.[9]
Synthetic Strategies for the Incorporation of the Trifluoromethoxy Group: A Workflow Overview
The introduction of the trifluoromethoxy group into a molecule is not without its challenges, primarily due to the instability of the trifluoromethoxide anion.[2] However, a number of robust synthetic methodologies have been developed. The choice of method depends on the substrate, the desired position of the group, and the tolerance of other functional groups within the molecule.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its trifluoromethoxy group and strategically placed bromine atom make it a versatile intermediate for creating complex molecules with unique electronic properties.[1] However, the synthesis of this compound presents a significant challenge due to the electronic nature of the starting material, Methyl 4-(trifluoromethoxy)benzoate. The aromatic ring is highly deactivated by the electron-withdrawing effects of both the ester (-COOCH₃) and trifluoromethoxy (-OCF₃) groups, making electrophilic aromatic substitution, specifically bromination, difficult.[3][4] This guide provides robust solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core challenge is the low reactivity of the starting material, Methyl 4-(trifluoromethoxy)benzoate, towards electrophilic aromatic bromination. Both the ester and trifluoromethoxy substituents are electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and thus less reactive with electrophiles like Br⁺.[3][4] Overcoming this deactivation requires more forceful reaction conditions than those used for activated or simple aromatic rings.[5]
Q2: Which brominating agent is most effective for this synthesis?
While molecular bromine (Br₂) with a Lewis acid can be used, a more efficient and user-friendly method involves using N-Bromosuccinimide (NBS) in a strong protic acid, such as concentrated sulfuric acid (H₂SO₄).[3][6] The strong acid protonates NBS, significantly increasing the electrophilicity of the bromine atom, which is necessary to react with the deactivated ring.[7] This method often provides good yields and avoids the handling of highly corrosive and volatile liquid bromine.[3]
Q3: Why is concentrated sulfuric acid used as the solvent/catalyst?
Concentrated sulfuric acid serves a dual purpose. First, it acts as a powerful activating agent for the brominating reagent (NBS).[4][6] Second, it serves as the reaction medium. For highly deactivated aromatic compounds, the use of a strong acid medium is crucial to generate a "superelectrophilic" bromine species that is reactive enough to overcome the energy barrier of the substitution reaction.[7] The acidity of the medium directly controls the strength of the brominating agent.[7]
Q4: What determines the regioselectivity of the bromination?
The substitution pattern is directed by the existing groups on the benzene ring. Both the ester (-COOCH₃) and the trifluoromethoxy (-OCF₃) groups are meta-directors.[8] Therefore, they direct the incoming electrophile (bromine) to the positions meta to themselves. The desired product has bromine at the C-3 position, which is meta to both groups. This convergence of directing effects leads to high regioselectivity for the desired 3-bromo isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause A: Insufficient Electrophile Strength. The deactivation of the ring is too great for the chosen reaction conditions.
-
Solution: The combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a highly effective system for brominating deactivated rings.[3][6] Ensure the sulfuric acid is concentrated (98%) and fresh. If this system is already in use, a slight increase in temperature (e.g., from room temperature to 40-50°C) can increase the reaction rate. Monitor carefully, as higher temperatures may lead to side products.
-
-
Possible Cause B: Impure or Wet Reagents. Moisture can quench the highly reactive electrophilic species and deactivate the catalyst system.
-
Solution: Use anhydrous-grade solvents if applicable, though in the case of sulfuric acid, ensuring high concentration is key. Use freshly opened NBS. Dry all glassware thoroughly before use.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity or Di-bromination)
-
Possible Cause A: Reaction Temperature is Too High. While heat can drive the reaction to completion, excessive temperatures can overcome the subtle directing effects and lead to the formation of other isomers or promote multiple brominations.
-
Solution: Maintain a controlled temperature. Start the reaction at room temperature and only gently warm if the conversion is slow. Use a water or oil bath for stable temperature control.
-
-
Possible Cause B: Incorrect Stoichiometry. Using a large excess of the brominating agent (NBS) can lead to the formation of di-brominated byproducts.
-
Solution: Use a slight excess of NBS (typically 1.05 to 1.1 equivalents). Add the NBS portion-wise to the solution of the substrate in sulfuric acid to maintain better control over the reaction.
-
Problem 3: Difficult Product Isolation and Purification
-
Possible Cause A: Incomplete Quenching. The reaction mixture is highly acidic and must be neutralized properly during workup.
-
Solution: Pour the reaction mixture slowly over a large amount of crushed ice. This safely quenches the sulfuric acid and precipitates the organic product. Neutralize the acidic aqueous layer carefully with a base like sodium bicarbonate or sodium hydroxide solution before extraction.
-
-
Possible Cause B: Co-elution with Starting Material. The product, this compound, may have a similar polarity to the starting material, making separation by column chromatography challenging.
-
Solution: Use a high-resolution silica gel column and a carefully optimized eluent system. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions closely using Thin Layer Chromatography (TLC).
-
Optimized Experimental Protocol
This protocol describes an efficient method for the synthesis of this compound using NBS in concentrated sulfuric acid.[3][6]
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(trifluoromethoxy)benzoate (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 5 mL per 1 gram of starting material). Stir until the starting material is fully dissolved.
-
Brominating Agent Addition: While maintaining the temperature at 0-5°C, add N-Bromosuccinimide (1.05 eq) in small portions over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of crushed ice with vigorous stirring. An off-white precipitate should form.
-
Extraction: Transfer the slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to obtain the pure this compound.[1]
Data Summary
The choice of brominating system is critical for successfully synthesizing this deactivated compound. The following table compares common methods for electrophilic aromatic bromination.
| Method | Brominating Agent/Conditions | Typical Yield | Advantages | Disadvantages | Reference |
| A | NBS / Conc. H₂SO₄ | Good to Excellent | High yields, mild conditions, easy-to-handle solid reagent, high regioselectivity. | Requires careful handling and quenching of concentrated acid. | [3][6] |
| B | Br₂ / FeBr₃ | Moderate to Good | Classic, well-understood method. | Requires handling of hazardous liquid bromine; Lewis acid is moisture-sensitive. | [9] |
| C | Br₂ / Oleum (Fuming H₂SO₄) | Excellent | Highly reactive system for extremely deactivated rings. | Extremely harsh and corrosive conditions; significant safety precautions required. | [9][10] |
| D | Tribromoisocyanuric acid (TBCA) / Conc. H₂SO₄ | Good to Excellent | Powerful brominating agent; high atom economy compared to NBS. | Reagent is less common than NBS; still requires strong acid. | [7] |
Table 1: Comparison of Bromination Methods for Deactivated Aromatic Rings.
Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: A step-by-step workflow for the synthesis and purification process.
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
ChemHelpASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
de Almeida, L. S., et al. (2009). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. Tetrahedron Letters, 50(15), 1754-1757. [Link]
-
ElectronicsAndBooks. Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
White, A. J. P., et al. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
-
ResearchGate. Bromination of Deactivated Aromatic Compounds. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wang, R., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Angewandte Chemie International Edition, 57(21), 6915-6919. [Link]
-
Gorelik, A. M., et al. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2, 46-50. [Link]
-
Chen, C. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 15003–15020. [Link]
-
PubChem. Methyl 4-bromo-3-(trifluoromethyl)benzoate. [Link]
-
Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
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- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Coupling Reactions with Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Welcome to the dedicated support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, practical solutions for troubleshooting palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-4-(trifluoromethoxy)benzoate . The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoromethoxy group and the ester functionality, can present specific challenges. This document provides a framework for diagnosing and resolving these issues based on mechanistic principles and empirical data.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the key chemical properties and storage conditions for this compound?
A1: this compound is a crystalline solid with a molecular weight of approximately 299.04 g/mol .[1][2] It is moderately soluble in common organic solvents like dichloromethane and ethyl acetate but has poor solubility in water.[1] For optimal stability, it should be stored in a sealed container at room temperature (or refrigerated at 2-8°C as a precaution), protected from heat and direct sunlight.[1][3] It is stable under normal conditions.[4]
Q2: How do the electronic properties of the trifluoromethoxy (-OCF₃) and methyl ester (-CO₂Me) groups influence the reactivity of the C-Br bond?
A2: Both the -OCF₃ and -CO₂Me groups are electron-withdrawing. This electronic deficit on the aromatic ring makes the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[5][6] While this enhanced reactivity is generally favorable, it can also increase the propensity for certain side reactions if conditions are not carefully controlled.
Q3: Is this substrate compatible with strong bases often used in coupling reactions?
A3: The methyl ester group is base-labile and can be susceptible to hydrolysis, especially under harsh basic conditions (e.g., strong hydroxide bases) and elevated temperatures.[7] Therefore, the choice of base is critical. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to preserve the ester functionality.[8][9] For Suzuki couplings, fluoride-based bases like KF can be effective while being compatible with base-sensitive groups.[7]
Q4: Which general class of palladium catalyst/ligand system is a good starting point for this substrate?
A4: For electron-deficient aryl bromides like this, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[5][10][11] These ligands facilitate the oxidative addition step and promote the formation of the active monoligated Pd(0) species.[10] Good starting points include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][11] Pre-catalysts that provide reliable generation of the active Pd(0) species are also highly recommended.[12]
II. Troubleshooting Guide: Specific Coupling Reactions
This section provides detailed troubleshooting advice in a question-and-answer format for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
Q5: My Suzuki coupling reaction of this compound with an arylboronic acid is resulting in low to no yield. What are the primary causes?
A5: Failure in Suzuki couplings often points to one of several critical factors: catalyst inactivation, issues with the base, or degradation of the boronic acid partner.
-
Catalyst System:
-
Cause: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[13] Similarly, phosphine ligands can be oxidized, rendering them ineffective.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[13] Use fresh, high-quality palladium sources and ligands. Consider using a more robust Pd(II) pre-catalyst which can be reduced in situ to the active Pd(0) species.[12]
-
-
Base Selection and Activation:
-
Cause: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8] If the base is too weak, insoluble, or incompatible, this step will fail.
-
Solution: Switch to a more effective base. K₃PO₄ and Cs₂CO₃ are often excellent choices for challenging substrates.[8] If using a carbonate or phosphate, ensure it is finely powdered and anhydrous. The choice of base can fundamentally alter the rate-determining step of the reaction, so screening is essential.[9]
-
-
Boronic Acid Stability:
-
Cause: A primary competing side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[13] This is particularly problematic with electron-deficient boronic acids.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. To minimize its decomposition, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[13]
-
-
Homocoupling:
-
Cause: The presence of oxygen can also promote the oxidative homocoupling of your boronic acid, forming a biaryl byproduct and consuming your starting material.[13]
-
Solution: This again highlights the critical need for rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.[13]
-
B. Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination with an aliphatic amine, but the reaction is failing or giving significant side products. What should I investigate?
A6: Buchwald-Hartwig aminations are sensitive to the choice of base, ligand, and solvent. The reactivity order for aryl halides is generally Ar-Br > Ar-Cl > Ar-I.[14] While aryl bromides are typically good substrates, issues can still arise.
-
Base Incompatibility:
-
Cause: Strong, sterically hindered bases like NaOtBu or LHMDS are required to deprotonate the amine or the intermediate Pd-amine complex.[15] However, these strong bases can promote side reactions like hydrodehalogenation (replacement of Br with H).[16]
-
Solution: If hydrodehalogenation is observed, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a higher reaction temperature.[16]
-
-
Ligand Selection:
-
Cause: The ligand is critical for facilitating both the oxidative addition and the final reductive elimination step.[15] An inappropriate ligand can lead to catalyst decomposition or favor side reactions.
-
Solution: Screen a panel of modern, bulky electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands are often highly effective.[15][17]
-
-
Solvent Effects:
-
Cause: The solvent must solubilize the reagents and catalyst complex but not interfere with the reaction.[14] Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are common.[14][18] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[14]
-
Solution: Toluene is often a good first choice.[16] If solubility is an issue, 1,4-dioxane may be effective.[16] The choice of solvent can significantly impact reaction rates and selectivity.[19]
-
-
Catalyst Inhibition by Aryl Iodides:
| Parameter | Common Choices | Troubleshooting Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Use pre-catalysts (e.g., GPhos Pd G3) for more reliable results.[14] |
| Ligand | XPhos, RuPhos, BrettPhos | Match ligand to amine type (primary, secondary, hindered).[17] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases for faster rates; weaker bases for sensitive substrates.[16] |
| Solvent | Toluene, Dioxane, THF | Avoid chlorinated solvents. Toluene is a robust starting point.[14][16] |
| Temperature | 80-110 °C | Lower temperature may reduce side reactions like hydrodehalogenation.[16] |
C. Sonogashira Coupling
Q7: My Sonogashira coupling with a terminal alkyne is not working. I am observing starting material recovery and sometimes a black precipitate.
A7: The key challenges in Sonogashira couplings are often related to catalyst activity, the copper co-catalyst, and alkyne homocoupling (Glaser coupling).
-
Catalyst Deactivation:
-
Cause: The formation of a black precipitate is likely palladium black, indicating your Pd(0) catalyst has decomposed and fallen out of the catalytic cycle.[21] This can be caused by impurities, high temperatures, or an inappropriate solvent.[21]
-
Solution: Ensure high-purity, anhydrous, and degassed reagents and solvents.[21] Using a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ can be more reliable than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[21] Some anecdotal evidence suggests THF may promote palladium black formation.[21][22]
-
-
Copper Co-catalyst Issues:
-
Cause: The copper(I) salt (typically CuI) facilitates the reaction by forming a copper acetylide, which then transmetalates to the palladium center.[23] Old or oxidized CuI can be ineffective.
-
Solution: Use a fresh bottle of CuI. The color should be off-white or tan, not green or brown.
-
-
Glaser Homocoupling:
-
Cause: The primary side reaction is the copper-catalyzed oxidative homocoupling of the alkyne, especially in the presence of oxygen.[21][24]
-
Solution: Rigorous exclusion of oxygen is paramount.[21] If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions often require specialized ligands or conditions but eliminate the Glaser coupling pathway.[21][25]
-
-
Base and Solvent:
-
Cause: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the alkyne.[21] It often serves as the solvent or co-solvent. The solvent must be able to dissolve all components.
-
Solution: Ensure the amine base is dry and used in sufficient excess.[21] For aryl bromides, heating is often required.[21][26] A solvent system like THF/Et₃N or Toluene/DIPEA is a common starting point.[26]
-
III. General Experimental Protocols
Generalized Protocol for a Screening Reaction
This protocol provides a starting point for any of the discussed coupling reactions. Note: All quantities should be calculated based on the limiting reagent.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the coupling partner (e.g., boronic acid, 1.2 equiv.; amine, 1.2 equiv.; or alkyne, 1.2 equiv.).
-
Addition of Solids: Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[27]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%). For Sonogashira, add the CuI co-catalyst (e.g., 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[27] If an amine base like Et₃N is used, it should also be anhydrous and degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A basic switch leads to big changes in Suzuki coupling. ACS Publications. [Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Lyon. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [https://www.researchgate.net/publication/244582697_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
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- 4. fishersci.com [fishersci.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Welcome to the technical support guide for Methyl 3-bromo-4-(trifluoromethoxy)benzoate (Product ID: BTB-450). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile synthetic intermediate. We will address frequently encountered issues, provide in-depth troubleshooting guides, and detail validated protocols to help you achieve the desired purity for your critical applications.
This compound is a crystalline solid with a reported melting point of approximately 55-57°C.[1] It is a valuable building block in medicinal chemistry and materials science, often used in cross-coupling reactions and for the synthesis of complex bioactive molecules.[1][2] However, its synthesis can lead to a range of impurities that complicate downstream applications. This guide provides the expertise to identify and remove these contaminants effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. However, users typically encounter three main classes of impurities:
-
Starting Materials: The most common carry-over is the unreacted carboxylic acid precursor, 3-bromo-4-(trifluoromethoxy)benzoic acid . This arises from incomplete Fischer esterification or hydrolysis of the product during workup.[3][4]
-
Positional Isomers: During the bromination of the aromatic ring, electrophilic substitution can occur at different positions.[5][6] This can result in isomers such as Methyl 2-bromo-4-(trifluoromethoxy)benzoate or Methyl 5-bromo-4-(trifluoromethoxy)benzoate, which often have very similar polarities to the desired product, making them challenging to separate.
-
Reaction Byproducts: Depending on the conditions, minor byproducts like over-brominated species (dibrominated compounds) or residual reagents from the synthesis of the trifluoromethoxy group can be present.
Q2: What is the best initial analytical technique to assess the purity of my crude product?
We recommend a two-pronged approach:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for visualizing the complexity of your crude mixture. It helps in identifying the presence of more polar impurities (like the starting acid, which will have a lower Rf) or less polar byproducts. It is also crucial for developing a solvent system for column chromatography.[7]
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable quantitative and qualitative information. You can often identify and quantify the starting acid, isomeric impurities (by their distinct aromatic splitting patterns), and residual solvents.
Q3: Should I use recrystallization or column chromatography as my primary purification method?
This depends on the nature of the impurities identified in your initial analysis.
-
Choose Recrystallization if: Your crude product is mostly the desired material (>90% by NMR) with minor impurities, particularly the starting carboxylic acid. The product is a crystalline solid, making recrystallization an efficient method to remove small quantities of contaminants.[1]
-
Choose Column Chromatography if: Your crude product contains significant amounts of impurities with similar polarity to the product, especially positional isomers. Chromatography is superior for separating compounds based on small differences in their affinity for the stationary phase.[7][8]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My HPLC and NMR spectra show multiple, closely-spaced peaks in the aromatic region that I cannot attribute to starting materials. What are they?
Likely Cause: You are likely observing positional isomers of the brominated ester. The directing effects of the trifluoromethoxy group (ortho-, para-directing) and the methyl ester group (meta-directing) can lead to the formation of a mixture of isomers during the bromination step of the synthesis.[5][6] These isomers have nearly identical molecular weights and often exhibit very similar polarities, making them difficult to resolve.
Solutions:
-
High-Resolution Flash Chromatography: Standard flash chromatography may not be sufficient.[9]
-
Use a long column with a high surface area silica gel.
-
Employ a shallow, slow gradient of a low-polarity solvent system (e.g., 1-5% ethyl acetate in hexanes). A very slow increase in polarity is key to resolving compounds with close Rf values.
-
Collect many small fractions and analyze them carefully by TLC or HPLC.
-
-
Preparative HPLC: For the highest purity material free of isomers, preparative reverse-phase HPLC (C18 column) is often the most effective, albeit less scalable, method.[9]
Q5: After purification by column chromatography, my product is a persistent oil or a waxy solid with a low, broad melting point. Why?
Likely Cause: The pure product is a crystalline solid with a melting point around 55-57°C.[1] An oily or low-melting solid indicates the presence of residual solvents or persistent impurities that are disrupting the crystal lattice formation.
Solutions:
-
High-Vacuum Drying: Ensure your product is dried under high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all traces of chromatography solvents like ethyl acetate or hexanes.
-
Post-Chromatography Recrystallization: This is a highly effective "polishing" step. Dissolve the semi-pure product from the column in a minimal amount of a hot solvent (e.g., heptane or a hexane/ethyl acetate mixture) and allow it to cool slowly to form well-defined crystals, leaving impurities behind in the mother liquor.
Q6: My TLC analysis shows a significant spot at a lower Rf that I've identified as the starting carboxylic acid. How can I remove it?
Likely Cause: This indicates either an incomplete esterification reaction or, more commonly, hydrolysis of the methyl ester product during the aqueous workup or on the silica gel column.[4][10] Esters can be sensitive to both acidic and basic conditions, and standard silica gel is inherently acidic.
Solutions:
-
Aqueous Wash: Before any other purification, dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic carboxylic acid, forming its sodium salt, which will be extracted into the aqueous layer. Avoid strong bases like NaOH, as they can saponify your ester product.
-
Deactivate Silica Gel: If you must use column chromatography, neutralize the acidic silica gel first. Prepare a slurry of silica gel in your column solvent containing 1% triethylamine (Et₃N). Pack the column with this slurry. This prevents on-column hydrolysis of your acid-sensitive ester.[11]
Purification Workflow Decision Tree
This diagram outlines a logical workflow for tackling the purification of crude this compound.
Caption: Decision tree for purifying crude product.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Isomer Separation
This protocol is designed for separating the target compound from closely-eluting positional isomers.
-
Prepare the Stationary Phase:
-
Choose a high-quality silica gel (40-63 µm particle size).
-
Optional (if acid-sensitive): Prepare a slurry of silica gel in hexanes containing 1% triethylamine. Let it stand for 30 minutes before packing the column.
-
-
Select and Prepare the Mobile Phase:
-
Based on TLC analysis, prepare a low-polarity mobile phase. A typical starting point is 2% Ethyl Acetate in Hexanes.
-
Ensure the solvents are HPLC grade to avoid introducing non-volatile impurities.
-
-
Pack the Column:
-
Use a long, narrow column to maximize theoretical plates. A length-to-diameter ratio of at least 10:1 is recommended.
-
Pack the column using the wet slurry method to ensure a homogenous stationary phase bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 2% EtOAc/Hexanes).
-
Apply a very shallow gradient, for example, increasing the ethyl acetate concentration by only 0.5% every 2-3 column volumes.
-
Collect a large number of small fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC, spotting multiple fractions per plate to accurately identify where the product elutes and where isomer contamination begins.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator. Final traces of solvent should be removed under high vacuum.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for purifying a solid product that is already >90% pure.
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A heptane/ethyl acetate or hexane/ethyl acetate solvent pair often works well.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the less polar solvent (e.g., heptane) to just cover the solid.
-
Gently heat the mixture on a hotplate with stirring.
-
Add the more polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting the growth of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Dry the purified crystals under high vacuum to a constant weight.
-
Data Summary Table
| Purification Method | Primary Target Impurity | Key Advantage | Key Disadvantage |
| Aqueous Wash (NaHCO₃) | Acidic starting materials | Fast, simple, and removes baseline impurities. | Ineffective against neutral impurities like isomers. |
| Column Chromatography | Positional isomers, byproducts | High resolving power for complex mixtures. | Can be time-consuming; risk of product degradation.[7][9] |
| Recrystallization | Minor impurities in a solid matrix | Highly efficient for final polishing; yields very pure material. | Ineffective for oily products or complex mixtures. |
General Purification Workflow
Caption: Recommended multi-step purification workflow.
References
- ChemShuttle. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis.
- Isobe, T., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- MySkinRecipes. (n.d.). This compound.
- ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- BenchChem. (2025).
- Ibrahim, M. B., & Sani, U. (2015). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
- Senzer, B. D., et al. (2025).
- Shen, D., et al. (2018).
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate.
- ResearchGate. (2019, January 19).
- ResearchGate. (2015, December 3).
- American Elements. (n.d.). Methyl 3-bromo-4-(trifluoromethoxy)
- Google Patents. (n.d.).
- Evans, S. A., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid.
- Criquet, J., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics.
- Das, A. K., & Das, M. (1995). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Chemistry Stack Exchange. (2018, January 5).
- Yoshioka, Y., et al. (1973). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.
- Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
- FranklyChemistry. (2013, January 21). Aromatic 3b.
- ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages.
- Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-(trifluoromethoxy)
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzotrifluoride.
- It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
- ChemicalBook. (2025, July 16). Methyl 3-broMo-4-(trifluoroMethoxy)
- Extance, A. (2023, October 12).
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degradation pathways for Methyl 3-bromo-4-(trifluoromethoxy)benzoate under reaction conditions
Welcome to the technical support resource for Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS 1131594-45-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address common challenges, troubleshooting strategies, and the underlying chemical principles governing its reactivity and potential degradation under typical reaction conditions.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Reactivity
Q1: How chemically stable is the trifluoromethoxy (-OCF3) group on the aromatic ring?
A: The trifluoromethoxy (-OCF3) group is exceptionally stable under a wide range of synthetic conditions. This stability is a key reason for its prevalence in modern medicinal chemistry.[1]
-
Chemical Rationale: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] The three electron-withdrawing fluorine atoms significantly decrease the electron density on the ether oxygen, making it less susceptible to oxidation or protonation compared to a standard methoxy group.[1] Furthermore, the steric bulk of the -CF3 group can hinder enzymatic access, contributing to high metabolic stability in biological systems.[1]
-
Practical Implications: You can confidently perform most standard organic reactions, including ester hydrolysis, palladium-catalyzed cross-couplings, and mild reductions, without significant risk of cleaving the C-OCF3 bond. Studies have carefully investigated the stability of such groups under various acidic and basic conditions, confirming their robustness.[2]
Q2: What are the primary reactive sites on this compound that I should be aware of?
A: The molecule has three primary functional groups, each with distinct reactivity profiles. Understanding their hierarchy is crucial for successful reaction planning.
-
Aryl Bromide (C-Br bond): This is the most versatile reaction site, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3] It can also undergo reduction (hydrodehalogenation) or, under specific and harsh conditions, nucleophilic aromatic substitution.
-
Methyl Ester (-CO2Me): This group is susceptible to hydrolysis (saponification) under basic or acidic conditions to form the corresponding carboxylic acid.[4] It can also be reduced to an alcohol or converted to an amide.
-
Aromatic Ring (C-H bonds): While typically less reactive, the C-H bonds can participate in reactions like directed ortho-metalation or electrophilic aromatic substitution, although the ring is electron-poor due to the substituents.
The interplay between these sites dictates the potential for side reactions. For instance, some basic conditions intended for ester hydrolysis might also affect other parts of the molecule if not carefully controlled.
Caption: Primary reaction pathways for the target molecule.
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific issues you may encounter during common reactions and provides actionable troubleshooting steps.
Subsection 2.1: Ester Hydrolysis (Saponification)
Q3: I'm attempting to hydrolyze the methyl ester to the carboxylic acid using NaOH, but my yield is low and the reaction seems messy by TLC. What's happening?
A: While ester hydrolysis is a standard procedure, low yields with this substrate often stem from two issues: incomplete reaction due to poor solubility or competing side reactions under harsh conditions. The electron-withdrawing nature of the ring substituents can make the ester slightly less reactive to hydrolysis than simple alkyl benzoates.
Causality Behind Experimental Choices:
-
Co-solvent: The starting material has poor water solubility. A co-solvent like methanol, ethanol, or THF is essential to create a homogeneous reaction mixture, allowing the hydroxide nucleophile to access the ester carbonyl.
-
Temperature: Heating is required to overcome the activation energy for saponification. Refluxing provides a consistent temperature and sufficient energy for the reaction to proceed to completion in a reasonable timeframe.
-
Acidification: The initial product is the sodium carboxylate salt, which is water-soluble. Careful acidification with a strong acid (like HCl) is necessary to protonate the salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Protocol: Robust Saponification of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 v/v ratio).
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes) until the starting material spot has completely disappeared (usually 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl (or 3M HCl) dropwise while stirring until the pH is ~1-2. A white precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation: Filter the solid product through a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or LiOH | Strong bases that effectively hydrolyze the ester. LiOH can sometimes improve solubility. |
| Solvent | MeOH/H₂O or THF/H₂O | Ensures homogeneity for the poorly water-soluble starting material. |
| Equivalents of Base | 2.0 - 3.0 eq | An excess drives the reaction to completion. |
| Temperature | Reflux (70-80 °C) | Provides sufficient energy for the reaction without causing degradation. |
| Workup pH | 1 - 2 | Ensures complete protonation of the carboxylate salt for precipitation. |
Subsection 2.2: Palladium-Catalyzed Cross-Coupling Reactions
Q4: My Suzuki coupling reaction using this aryl bromide is giving me a significant amount of a debrominated side product. How can I prevent this?
A: The formation of the debrominated (or hydrodehalogenated) product, Methyl 4-(trifluoromethoxy)benzoate, is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[5] It arises from the premature protonolysis of the organopalladium intermediate before it can undergo reductive elimination with the organoboron partner.
Key Degradation Pathways in Pd-Catalyzed Coupling:
-
Hydrodehalogenation (Debromination): The Ar-Pd(II)-X intermediate reacts with a hydride source instead of the coupling partner. Hydride sources can be impurities in reagents, solvents (like isopropanol), or result from the decomposition of other reagents (e.g., boronic acids).
-
Protodeborylation (of the Boronic Acid): The boronic acid partner can be cleaved by excess base or water before it transmetalates to the palladium center, effectively stopping the catalytic cycle.
-
Homocoupling (Glaser-type): Two molecules of the aryl bromide or the boronic acid can couple with themselves, leading to symmetric biaryl impurities.
Troubleshooting & Optimization Protocol
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Protocol: Minimizing Debromination in a Suzuki Coupling
-
Rigorous Setup: Dry all glassware in an oven. To a Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), and a non-hydroxide base like K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction to 80-100 °C. Lower temperatures often suppress the debromination pathway. Monitor carefully by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with a standard aqueous wash and purification.
Subsection 2.3: Nucleophilic Aromatic Substitution (SNAr)
Q5: Is it feasible to displace the bromine atom with a nucleophile like an amine or alkoxide via an SNAr mechanism?
A: Direct SNAr on this substrate is challenging and generally not a recommended pathway.
-
Electronic Requirements: SNAr reactions require strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex.[6][7] In your molecule, the ester is meta and the -OCF3 group is para to the bromine. While the -OCF3 group is an EWG, the ring is not as strongly activated as, for example, a dinitro-substituted aryl halide.
-
Competing Reactions: To force a reaction, you would likely need very strong nucleophiles and high temperatures. These conditions can promote other pathways, such as elimination-addition (via a benzyne intermediate) if a very strong base like NaNH₂ is used, or simply degradation of the starting material.[7]
Recommendation: For C-N or C-O bond formation, the Buchwald-Hartwig amination/etherification is a far more reliable, general, and milder method for this type of substrate than SNAr.
Section 3: Analytical Protocols for Degradation Analysis
Q6: I have a complex mixture from a failed reaction. How can I efficiently identify the main components and degradation products?
A: A systematic analytical approach using modern techniques is the most effective way to diagnose a failed reaction.
Workflow: Reaction Mixture Analysis
-
Initial Assessment (TLC & Crude ¹H NMR):
-
Run a TLC plate to visualize the number of components.
-
Take a crude ¹H NMR of your unpurified mixture. The disappearance of the starting material's aromatic signals and the appearance of new, simplified patterns can often immediately confirm debromination.
-
-
Definitive Identification (LC-MS or GC-MS):
-
Inject a small, filtered aliquot of the reaction mixture into an LC-MS or GC-MS. This is the most powerful tool for identifying components by their mass-to-charge ratio (m/z).
-
-
Purification and Confirmation (Column Chromatography & NMR):
-
If quantities permit, isolate the major side products using column chromatography.
-
Acquire clean ¹H, ¹³C, and ¹⁹F NMR spectra of the isolated impurities to confirm their structures.
-
Table: Common Byproducts and Their Expected Mass
| Product Name | Structure | Molecular Formula | Expected [M+H]⁺ or M⁺˙ | Key Identifier |
| Starting Material | This compound | C₉H₆BrF₃O₃ | 299/301 | Isotopic pattern for Bromine (1:1 ratio) |
| Debrominated Product | Methyl 4-(trifluoromethoxy)benzoate | C₉H₇F₃O₃ | 221 | Loss of 78/80 Da (mass of Br) |
| Hydrolyzed Product | 3-Bromo-4-(trifluoromethoxy)benzoic acid | C₈H₄BrF₃O₃ | 285/287 | Loss of 14 Da (CH₂) from ester |
| Homocoupled Product | Dimethyl 4,4'-bis(trifluoromethoxy)-[1,1'-biphenyl]-3,3'-dicarboxylate | C₁₈H₁₂F₆O₆ | 439 | Dimerization, loss of two Br atoms |
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Stability of trifluoromethoxide anion. ResearchGate. [Link]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. [Link]
-
Mechanistic Studies on Intramolecular C–H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC, NIH. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journals. [Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. PMC, NIH. [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor (YouTube). [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate. PubChem. [Link]
-
Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. PubMed Central. [Link]
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- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Scaling Up Methyl 3-bromo-4-(trifluoromethoxy)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS No. 1131594-45-0). This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during the synthesis, purification, and scale-up of this valuable intermediate, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom for cross-coupling, an electron-withdrawing trifluoromethoxy group, and an ester handle, makes it a versatile intermediate.[2] However, scaling its production presents challenges related to reaction control, impurity profiles, and process safety. This guide aims to provide a robust framework for navigating these complexities.
I. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
A. Starting Materials & Reagents
Question 1: My starting material, Methyl 4-(trifluoromethoxy)benzoate, contains impurities. How will this affect my reaction, and what are the acceptable purity levels?
Answer: The purity of your starting material is critical for a successful and reproducible bromination. Common impurities in Methyl 4-(trifluoromethoxy)benzoate include residual starting materials from its own synthesis or isomers.
-
Impact of Impurities:
-
Phenolic Impurities: Traces of 4-(trifluoromethoxy)phenol can react with bromine to form highly colored and difficult-to-remove byproducts. Phenols are highly activated towards electrophilic substitution and can consume multiple equivalents of bromine.[3]
-
Isomeric Impurities: Positional isomers will lead to a mixture of brominated products that can be challenging to separate from the desired product.
-
Water Content: Moisture can react with certain brominating agents and affect the reaction kinetics. Ensure your starting material and solvent are anhydrous, especially when using Lewis acid catalysts.
-
-
Recommended Action:
-
Purity Specification: Aim for a starting material purity of >98% as determined by GC or HPLC.
-
Characterization: Always characterize your starting material batch by ¹H NMR, GC-MS, and Karl Fischer titration before commencing a large-scale reaction.
-
Pre-treatment: If significant phenolic impurities are present, consider a pre-purification step such as a wash with a mild aqueous base (e.g., sodium bicarbonate solution), followed by re-extraction and drying.
-
B. Reaction Conditions & Execution
Question 2: I am observing a low conversion of my starting material. What are the likely causes?
Answer: Low conversion is a common issue, especially during initial scale-up efforts. The cause can often be traced back to several key parameters.
-
Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent (e.g., Br₂, N-Bromosuccinimide) is correct. A slight excess (1.05-1.1 equivalents) is often used to drive the reaction to completion, but a large excess can promote di-bromination.
-
Inadequate Temperature: Electrophilic aromatic bromination requires sufficient activation energy. If the reaction temperature is too low, the rate will be slow. Conversely, excessively high temperatures can lead to side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. For instance, some brominations are initiated at 0-5 °C and then allowed to warm to room temperature.[4]
-
Poor Mixing: On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration. This leads to inconsistent reaction progress and a complex product mixture. Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction medium.
-
Catalyst Deactivation: If using a catalyst (e.g., FeBr₃, Acetic Acid), it may be deactivated by moisture or other impurities.[4] Use fresh, anhydrous catalyst and solvent.
Question 3: My reaction is producing a significant amount of the di-brominated byproduct, Methyl 3,5-dibromo-4-(trifluoromethoxy)benzoate. How can I minimize this?
Answer: The formation of the di-bromo adduct is the most common selectivity challenge. The initial bromination product is still activated towards a second substitution.
-
Control Reagent Stoichiometry: This is the most critical factor. Use no more than 1.05 equivalents of bromine.
-
Slow Reagent Addition: Add the brominating agent slowly and sub-surface if possible. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[5]
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will increase selectivity.
-
Solvent Choice: The choice of solvent can influence selectivity. Halogenated solvents like dichloromethane are common.[4][6] Acetic acid can also be used and may act as both a solvent and a catalyst.[4]
Table 1: Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls | 1. Insufficient initiation/catalysis. 2. Presence of radical inhibitors (for light-initiated reactions). 3. Reagents are not mixing properly. | 1. Add a small additional charge of catalyst. 2. Ensure glassware is scrupulously clean. 3. Increase agitation speed; check for solid precipitation. |
| Exotherm Runaway | 1. Bromine addition is too fast. 2. Inadequate cooling capacity for the scale. | 1. Immediately slow or stop the bromine addition. 2. Ensure the cooling system is functioning and appropriately sized. Perform addition at a lower starting temperature to create a larger thermal buffer. |
| Low Yield | 1. Incomplete reaction. 2. Excessive polybromination. 3. Product loss during aqueous workup (emulsions). | 1. Increase reaction time or temperature slightly; monitor by HPLC. 2. Reduce bromine stoichiometry; add bromine more slowly. 3. Add brine to the aqueous layer to break emulsions; perform back-extraction of aqueous layers. |
| Product is an Oil/Waxy Solid | 1. Presence of residual solvent. 2. High concentration of impurities depressing the melting point. | 1. Dry the product thoroughly under high vacuum. 2. Purify the material via column chromatography or recrystallization.[7] |
C. Workup & Purification
Question 4: What is the most effective procedure for quenching the reaction and working it up?
Answer: A proper workup procedure is essential for safety and for obtaining a clean crude product.
-
Quenching: Once the reaction is complete (as determined by TLC/HPLC), cool the mixture in an ice bath. Slowly add a solution of a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine.[5][8] The disappearance of the reddish-brown bromine color indicates a complete quench.
-
Phase Separation: Transfer the mixture to a separatory funnel. If you used a water-miscible solvent like acetic acid, you will need to add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Washes:
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.
-
Wash with brine to reduce the amount of dissolved water in the organic layer and help break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Question 5: My crude product purity is low. What is the best method for purification at scale?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most efficient and scalable method if a suitable solvent system can be found. The crude product is a solid with a melting point around 55-57 °C.[2]
-
Solvent Screening: Screen for a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include heptane/ethyl acetate, isopropanol, or ethanol/water mixtures.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize yield, collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
-
Flash Column Chromatography: This is ideal for small to medium scales or when recrystallization is ineffective at removing a specific impurity.
-
Stationary Phase: Standard flash-grade silica gel is typically used.[7]
-
Mobile Phase: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point. Determine the optimal solvent ratio by TLC analysis.
-
Loading: Dissolve the crude material in a minimal amount of solvent and load it onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.[7]
-
II. Synthesis Workflow & Protocol
The following diagram and protocol outline a standard lab-scale procedure for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Lab Scale: ~10g)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 4-(trifluoromethoxy)benzoate (10.0 g, 45.4 mmol) and dichloromethane (100 mL).
-
Catalyst Addition: Add glacial acetic acid (2.6 mL, 45.4 mmol, 1.0 eq) to the mixture.
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.4 mL, 7.6 g, 47.7 mmol, 1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup:
-
Cool the mixture back to 0-5 °C and slowly add 50 mL of a 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., heptane with a minimal amount of ethyl acetate) to afford pure this compound as a crystalline solid.[2]
-
III. Safety & Handling
Scaling up chemical reactions introduces new safety challenges. Bromine and trifluoromethoxy-containing compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]
-
Ventilation: All operations involving bromine must be conducted in a well-ventilated chemical fume hood.[10][11] Bromine is highly corrosive and toxic if inhaled.[11][12]
-
Handling Bromine: Bromine causes severe chemical burns upon contact.[11] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.
-
Exothermic Potential: The bromination reaction is exothermic. When scaling up, ensure that the reactor's cooling capacity is sufficient to manage the heat generated. Use slow, controlled addition of the bromine, and monitor the internal temperature continuously.
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and solvent waste, in accordance with institutional and local environmental regulations.
IV. References
-
This compound. (n.d.). MySkinRecipes. Retrieved December 16, 2024, from [Link]
-
Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255-3258. [Link]
-
WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents. Retrieved December 16, 2024, from
-
Methyl 4-bromo-3-(trifluoromethyl)benzoate. (n.d.). PubChem. Retrieved December 16, 2024, from [Link]
-
US2494817A - Bromination of trifluoromethyl derivatives of benzene. (1950). Google Patents. Retrieved December 16, 2024, from
-
Bromine - SAFETY DATA SHEET. (2019, September 20). Penta Chemicals. Retrieved December 16, 2024, from [Link]
-
SAFETY DATA SHEET: Bromine Trifluoride. (2022, January 5). Airgas. Retrieved December 16, 2024, from [Link]
-
US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983). Google Patents. Retrieved December 16, 2024, from
-
Reddy, K., et al. (2000). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 65(8), 2687–2689. [Link]
-
Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]
-
Methyl 3-bromo-4-hydroxybenzoate. (n.d.). PubChem. Retrieved December 16, 2024, from [Link]
-
Li, J., et al. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 14(7), 2459-2466. [Link]
-
CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013). Google Patents. Retrieved December 16, 2024, from
-
Phenol. (n.d.). Wikipedia. Retrieved December 16, 2024, from [Link]
Sources
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- 2. chemshuttle.com [chemshuttle.com]
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- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. airgas.com [airgas.com]
Technical Support Center: Overcoming the Low Reactivity of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
<_
Welcome to the technical support center for navigating the challenges associated with the low reactivity of Methyl 3-bromo-4-(trifluoromethoxy)benzoate in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently incorporate this versatile building block into their synthetic strategies. Here, we will delve into the underlying reasons for its reduced reactivity and provide actionable troubleshooting guides and frequently asked questions to ensure your experimental success.
Understanding the Challenge: The "Deactivated" Aromatic System
The primary hurdle in utilizing this compound lies in the electronic nature of its aromatic ring. The bromine atom, the intended site for many cross-coupling reactions, is attached to a benzene ring that is substituted with two powerful electron-withdrawing groups: a methyl ester (-CO₂Me) and a trifluoromethoxy (-OCF₃) group.
The trifluoromethoxy group, in particular, exerts a strong electron-withdrawing effect on the aromatic ring.[1][2] This is significantly more potent than a simple methoxy group and leads to altered reactivity patterns.[1] This deactivation of the aromatic ring makes the carbon-bromine bond less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: The low reactivity of the aryl bromide is the most likely culprit. The electron-deficient nature of the aromatic ring slows down the initial oxidative addition of the palladium catalyst to the C-Br bond. Standard Suzuki-Miyaura conditions are often insufficient to overcome this activation barrier.
Q2: I'm observing the decomposition of my starting material at higher temperatures. What can I do?
A2: While higher temperatures are often employed to drive sluggish reactions, they can also lead to undesired side reactions or decomposition. Instead of solely relying on heat, a more effective approach is to optimize the catalyst system. The use of specialized, electron-rich, and sterically hindered phosphine ligands can significantly enhance the rate of oxidative addition, allowing the reaction to proceed at lower temperatures.
Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura?
A3: Absolutely. While this guide focuses on common challenges with Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can also be effective. For instance, nickel-catalyzed couplings have shown promise for challenging electrophiles.[8] Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be viable alternatives, though they come with their own set of considerations regarding reagent toxicity and preparation.
Q4: Is nucleophilic aromatic substitution (SNAr) a feasible alternative to cross-coupling?
A4: While the electron-withdrawing groups on the ring do activate it towards nucleophilic attack, the position of these groups relative to the bromine is not ideal for a standard SNAr mechanism.[9][10] SNAr reactions are most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer intermediate.[9][11][12] In this compound, the activating groups are meta and para to each other, which does not provide the same level of stabilization. While not impossible under very harsh conditions or with extremely strong nucleophiles, it is generally not the preferred method for substitution at the bromine position.
Troubleshooting Guide: Enhancing Reactivity in Cross-Coupling Reactions
When faced with low reactivity, a systematic approach to optimizing your reaction conditions is crucial. The following sections provide detailed strategies for overcoming the challenges associated with this compound in two of the most common cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination.
Scenario 1: Unsuccessful Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[13] However, deactivated aryl bromides require carefully selected conditions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols & Explanations:
-
Step 1: Catalyst and Ligand Selection (The Power Couple)
-
The Problem: Standard catalysts like Pd(PPh₃)₄ often fail with deactivated substrates.
-
The Solution: Employ more active palladium precatalysts in combination with specialized ligands. Buchwald and Hartwig have developed generations of highly effective catalyst systems.[14][15]
-
Recommended Ligands: Sterically hindered and electron-rich phosphine ligands are key. They stabilize the palladium center and promote the challenging oxidative addition step.
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for many challenging couplings.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand.
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective when other ligands fail.
-
-
Recommended Palladium Sources: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.
-
-
Step 2: The Right Base is Crucial
-
The Problem: Weaker bases like Na₂CO₃ may not be sufficient to drive the catalytic cycle, specifically the transmetalation step.
-
The Solution: Use stronger, non-nucleophilic bases.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): A strong, yet gentle base that is widely effective.
-
Cs₂CO₃ (Cesium Carbonate): Often provides superior results, particularly in difficult couplings.
-
KOtBu (Potassium tert-butoxide): A very strong base, but can be incompatible with some functional groups.[16]
-
-
-
Step 3: Solvent and Temperature Considerations
-
The Problem: The choice of solvent can significantly impact catalyst solubility, stability, and overall reaction kinetics.
-
The Solution: Anhydrous, polar aprotic solvents are generally preferred.
-
Recommended Solvents:
-
Toluene, Dioxane, or THF: Common choices for Suzuki couplings.
-
t-AmOH (tert-Amyl alcohol): Can be particularly effective for challenging substrates.[15]
-
-
Temperature: While high temperatures can sometimes be necessary, start with moderate temperatures (e.g., 80-100 °C) once you have an optimized catalyst system to minimize decomposition.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Aryl Bromide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | Your desired coupling partner (1.2-1.5 equiv) | Nucleophile |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Catalyst Precursor |
| Ligand | SPhos or XPhos (4-10 mol%) | Activates Catalyst |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Promotes Transmetalation |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, Polar Aprotic |
| Temperature | 80-110 °C | Balance Reactivity & Stability |
Scenario 2: Unsuccessful Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] Similar to the Suzuki coupling, its success with deactivated aryl bromides hinges on the right choice of catalyst, ligand, and base.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]
- 5. shaalaa.com [shaalaa.com]
- 6. Aryl halides are less reactive towards nucleophilic class 11 chemistry CBSE [vedantu.com]
- 7. doubtnut.com [doubtnut.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) concerning the management of exotherms during the large-scale synthesis of this important intermediate. The electrophilic aromatic bromination of methyl 4-(trifluoromethoxy)benzoate is an exothermic reaction that requires careful control to ensure safety, product quality, and optimal yield.[1][2]
Understanding the Exotherm
The bromination of an activated aromatic ring is a classic example of an electrophilic aromatic substitution reaction.[3][4][5] The reaction proceeds through a highly reactive intermediate, and the formation of this intermediate and the subsequent product is accompanied by the release of a significant amount of heat.[2] Several factors contribute to the exothermic nature of this specific reaction:
-
Aromatic System Activation: The trifluoromethoxy group, while containing electronegative fluorine atoms, can act as a weak activator through resonance, making the aromatic ring more susceptible to electrophilic attack.
-
Electrophile Reactivity: Bromine, especially when activated by a Lewis acid catalyst, is a potent electrophile.
-
Reaction Kinetics: The rate of an exothermic reaction increases with temperature. If the heat generated is not effectively removed, the reaction can accelerate, potentially leading to a dangerous runaway reaction.[1][6][7]
Failure to manage this exotherm can result in:
-
Runaway Reactions: An uncontrolled increase in temperature and pressure, which can lead to equipment failure and release of hazardous materials.[6][7][8]
-
Reduced Selectivity: Higher temperatures can promote the formation of undesired side products, such as poly-brominated species.
-
Product Decomposition: The desired product or starting material may be thermally labile and degrade at elevated temperatures.
-
Safety Hazards: The release of corrosive and toxic bromine and hydrogen bromide (HBr) vapors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Bromine addition rate is too fast. 2. Inadequate cooling capacity of the reactor. 3. Insufficient mixing, leading to localized "hot spots". 4. Incorrect solvent with low heat capacity or boiling point. | 1. Immediately stop bromine addition. 2. Increase coolant flow to the reactor jacket. 3. Ensure vigorous agitation to improve heat transfer. 4. If the temperature continues to rise, consider an emergency quench with a pre-cooled, appropriate quenching agent (see Quenching Protocols). 5. For future runs, reduce the bromine addition rate and/or dilute the bromine solution.[9] 6. Re-evaluate the reactor's heat removal capacity for this specific process. |
| Low Conversion to Product | 1. Insufficient bromine or catalyst. 2. Reaction temperature is too low. 3. Deactivated catalyst. | 1. Analyze the reaction mixture to confirm the presence of starting material. 2. If safe to do so, consider a small, controlled addition of bromine. 3. Gradually increase the reaction temperature while carefully monitoring the exotherm. 4. Ensure the catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive. |
| Formation of Poly-brominated Impurities | 1. Over-addition of bromine. 2. High reaction temperature. 3. Localized high concentrations of bromine. | 1. Use a precise method for bromine addition, such as a syringe pump or a calibrated addition funnel. 2. Maintain the recommended reaction temperature. 3. Ensure efficient stirring to quickly disperse the added bromine. 4. Consider adding the bromine sub-surface to improve dispersion. |
| Color of Reaction Remains Dark Red/Brown After Quench | 1. Insufficient quenching agent. 2. Poor mixing between the organic and aqueous layers. 3. Degraded quenching solution. | 1. Add more quenching agent until the color dissipates.[10][11] 2. Increase the stirring rate to improve phase mixing. 3. Prepare a fresh solution of the quenching agent.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor for controlling the exotherm?
A1: The most critical parameters are:
-
Temperature: The internal reaction temperature should be continuously monitored.
-
Addition Rate: The rate of bromine addition must be carefully controlled to match the heat removal capacity of the reactor.[1]
-
Agitation: Consistent and effective stirring is crucial for uniform heat distribution.
-
Coolant Temperature and Flow Rate: These directly impact the efficiency of heat removal.
Q2: What is reaction calorimetry and how can it help in managing the exotherm?
A2: Reaction calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction.[12] It provides crucial data for safe scale-up, including the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[12][13][14] This information is essential for designing an appropriate cooling system and establishing safe operating limits.[12][14][15]
Q3: What are the best practices for quenching the reaction safely on a large scale?
A3: Safe quenching involves:
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) before adding the quenching agent to manage the exotherm of the quench itself.[11][16]
-
Slow Addition: Add the quenching solution slowly and in a controlled manner.[10][11]
-
Vigorous Stirring: Maintain good agitation to ensure efficient mixing of the quenching agent with the reaction mixture.[10][11]
-
Choice of Quenching Agent: Aqueous solutions of sodium bisulfite or sodium thiosulfate are commonly used to quench excess bromine.[10][11]
Q4: Can this reaction be performed without a catalyst?
A4: While the bromination of highly activated aromatic rings can sometimes proceed without a catalyst, the reaction with methyl 4-(trifluoromethoxy)benzoate generally requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to achieve a reasonable reaction rate and conversion.[17] The catalyst polarizes the bromine molecule, making it a more potent electrophile.
Q5: What are the engineering controls that should be in place for a large-scale synthesis?
A5: Key engineering controls include:
-
A reactor with a well-designed cooling jacket and a reliable cooling system.
-
A calibrated and controllable addition system for the bromine.
-
A robust agitation system.
-
Pressure relief devices and an emergency venting system.[6]
-
A scrubbing system to neutralize any released bromine or HBr vapors.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Caution: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel.
-
Charging: Charge the flask with methyl 4-(trifluoromethoxy)benzoate and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) using an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the set limit.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a 10% aqueous solution of sodium bisulfite with vigorous stirring until the red-brown color of bromine disappears.[11]
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Pilot-Plant Scale-Up Considerations
Scaling up this synthesis requires a thorough understanding of the process hazards. A Process Safety Management (PSM) approach is highly recommended.[18][19][20][21]
-
Hazard Assessment: Conduct a comprehensive process hazard analysis (PHA) to identify potential risks, including thermal runaway scenarios.[18][20]
-
Calorimetry Studies: Perform reaction calorimetry to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the required heat removal rate.[12][13]
-
Reactor Design: Select a reactor with sufficient heat transfer capabilities. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Dosing Control: Implement a precise and reliable dosing system for the bromine. Consider using a mass flow controller for accurate addition.
-
Emergency Procedures: Establish and document clear emergency procedures, including emergency quenching and reactor venting protocols.[6][22]
-
Automation and Monitoring: Utilize process control systems to monitor and control critical parameters in real-time.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Thermal Deviations
Caption: Decision tree for managing thermal deviations during the reaction.
References
- Weeklysafety.com. Process Safety Management Overview: Key Elements for Safety.
- Syrris.
- ResearchGate. Reaction calorimetry for process development: Recent advances.
- Understanding Runaway Reactions and Their Safety Implic
- Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety.
- Frontline Data Solutions. Process safety management of highly hazardous chemicals.
- Process Safety Management (PSM).
- Prime Process Safety Center. Reaction Calorimetry.
- Groth, U. (2015, January 14). What Can Reaction Calorimetry Teach Us? Manufacturing.net.
- TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- OSHA. 1910.119 - Process safety management of highly hazardous chemicals.
- Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.
- ResearchGate.
- Practical approach to prediction and prevention of runaway reactions.
- Benchchem. Technical Support Center: Quenching and Removal of Excess Bromine.
- Benchchem.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Mettler Toledo. Prevent Runaway Chemical Reactions.
- Modelling, Simulation & Computing Laboratory (mscLab). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
- ChemicalBook. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
- ChemShuttle. methyl 3-bromo-4-(trifluoromethoxy)
- Organic Syntheses Procedure.
- Reddit. (2015, April 6).
- Benchchem.
- MySkinRecipes. Methyl 3-bromo-4-(trifluoromethoxy)
- ACS Publications. (2022, May 18).
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure) : r/Chempros.
- Sigma-Aldrich. Methyl 3-bromo-4-(trifluoromethoxy)
- MDPI.
- chemconnections.
- Scribd. Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique | PDF.
- NSF Public Access Repository. (2022, March 16).
- YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
- Chemistry LibreTexts. (2021, July 31). 22.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- NIH. (2019, June 4).
- Chemistry LibreTexts. (2022, September 24). 16.
- Wikipedia.
- Ipso substitution of aromatic bromine in chlorinated waters: Impacts on trihalomethane form
- Google Patents.
- Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- PubMed. (2023, April 25).
- ResearchGate.
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selecting the optimal solvent system for purifying Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Welcome to the technical support guide for the purification of Methyl 3-bromo-4-(trifluoromethoxy)benzoate. This document provides practical, in-depth guidance and troubleshooting solutions for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of this compound that I should consider before purification?
A1: Understanding the molecule's properties is the foundation for developing a successful purification strategy.
This compound is a crystalline solid with a molecular weight of approximately 299.04 g/mol .[1] Its structure, featuring a methyl ester, a trifluoromethoxy group, and a bromine atom on an aromatic ring, defines it as a moderately polar compound.
Key Structural Features & Their Impact:
-
Methyl Ester (-COOCH₃): This group is a polar functional group and a hydrogen bond acceptor. It significantly influences the molecule's interaction with polar stationary phases like silica gel.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and lipophilic group. It enhances the compound's stability and moderate polarity.
-
Bromine Atom (-Br): Adds to the molecular weight and hydrophobicity.
-
Aromatic Ring: Allows for potential π-π stacking interactions, which can sometimes complicate separation from structurally similar aromatic impurities.
Solubility Profile: The compound is reported to be moderately soluble in common organic solvents like dichloromethane and ethyl acetate, but poorly soluble in water. This profile makes it an excellent candidate for normal-phase chromatography and provides clues for potential recrystallization solvents.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₆BrF₃O₃ | [1] |
| Molecular Weight | ~299.04 g/mol | [1] |
| Physical State | Crystalline Solid | |
| Boiling Point | ~260.7 °C (Predicted) | [1][2] |
| Solubility | Moderately soluble in dichloromethane, ethyl acetate; poorly soluble in water. |
Q2: How do I perform an initial solvent screen using Thin-Layer Chromatography (TLC)?
A2: TLC is an indispensable, rapid, and inexpensive tool for determining the optimal mobile phase for column chromatography.[3] The goal is to find a solvent system that provides good separation between your target compound and any impurities, ideally with an Rf value between 0.25 and 0.35 for the target compound.[3][4]
Workflow for TLC Solvent System Screening
Caption: Workflow for TLC solvent screening.
Detailed Protocol: TLC Screening
-
Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a few drops of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of at least three different silica gel TLC plates.
-
Prepare Developing Chambers: In separate sealed chambers, place a small amount of different solvent systems. For a compound of moderate polarity like this, a hexane/ethyl acetate system is an excellent starting point.[5][6][7]
-
Chamber 1: 9:1 Hexane/EtOAc (Low polarity)
-
Chamber 2: 7:3 Hexane/EtOAc (Medium polarity)
-
Chamber 3: 1:1 Hexane/EtOAc (Higher polarity)
-
-
Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Circle the spots and calculate the Rf value for each.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Select the Optimal System: Choose the solvent mixture that gives your product an Rf of ~0.3 and cleanly separates it from other spots.[8] If the Rf is too high, decrease the solvent polarity (more hexane); if it's too low, increase the polarity (more ethyl acetate).[3]
Q3: My spots are streaking on the TLC plate. What does this mean and how do I fix it?
A3: Spot streaking is a common issue that can obscure results. It typically indicates one of the following problems:
-
Sample Overload: You have applied too much sample to the plate. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your sample solution and apply less to the plate.
-
-
Compound is Highly Polar/Acidic/Basic: If your compound has acidic or basic functionalities, it can interact too strongly with the slightly acidic silica gel, causing tailing. While this compound itself is neutral, impurities from the synthesis (e.g., remaining carboxylic acids) could cause this.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic impurities, adding ~1% acetic acid can improve spot shape. For basic impurities, adding ~1% triethylamine can neutralize the silica's acidity.[9]
-
-
Insolubility: The spotted sample is not fully soluble in the mobile phase as it moves up the plate.
-
Solution: Ensure your crude sample is fully dissolved before spotting. If the problem persists, you may need to try a different solvent system where all components are more soluble.
-
Q4: I've found a good solvent system on TLC. How do I translate this to flash column chromatography?
A4: The solvent system that gives an Rf of 0.25-0.35 on a TLC plate is the ideal starting point for your flash column chromatography mobile phase.[3] The principle of separation is the same: partitioning between the mobile and stationary phases.[8]
Workflow: From TLC to Column Chromatography
Caption: General workflow for flash column chromatography.
Key Considerations for Scaling Up:
-
Stationary Phase: Use 20-50 times the weight of silica gel relative to the weight of your crude sample.[8] Use a greater ratio for more difficult separations.
-
Loading the Sample: For best results, dissolve your crude product in the minimum amount of mobile phase (or a less polar solvent like DCM) and add it carefully to the top of the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This "dry loading" technique often results in sharper bands and better separation.
-
Running the Column: Start the elution with the selected mobile phase. Maintain a constant flow rate. Collect fractions and check their purity by TLC.
Q5: My compound is co-eluting with an impurity. What advanced strategies can I try?
A5: Co-elution occurs when two compounds have very similar polarities in a given solvent system. To resolve this, you need to change the selectivity of your chromatographic system.
Troubleshooting Logic for Co-elution
Caption: Logic for resolving co-eluting compounds.
-
Strategy 1: Change Solvent Components: The Hexane/EtOAc system separates based on polarity differences, primarily involving dipole-dipole interactions and hydrogen bonding with the ester. If an impurity has a similar polarity, it will co-elute.
-
Try: Replace ethyl acetate with dichloromethane (DCM) or diethyl ether. These solvents have different selectivities and may interact differently with your compound and the impurity, leading to separation.[7]
-
-
Strategy 2: Disrupt π-π Interactions: If you suspect the impurity is another aromatic compound, it might be interacting with your product via π-π stacking, causing them to travel together.
Q6: Can I purify this compound by recrystallization? How do I choose a solvent?
A6: Yes. Since this compound is a crystalline solid, recrystallization is an excellent and highly effective method for achieving high purity, especially for removing small amounts of impurities after chromatography.[11]
The principle is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[11]
Protocol: Recrystallization Solvent Screening
-
Select Candidate Solvents: Based on the "like dissolves like" principle, good candidates for this aromatic ester would be alcohols (ethanol, isopropanol) or solvent pairs like Ethyl Acetate/Hexane or DCM/Hexane.[12][13][14]
-
Small-Scale Test: Place ~20-30 mg of your solid in several different test tubes.
-
Test Solubility:
-
To each tube, add a few drops of a different solvent at room temperature. Observe if it dissolves. An ideal solvent will not dissolve the compound at room temperature.
-
If it doesn't dissolve, heat the test tube gently. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
-
Observe for Crystals: The best solvent is one from which clean, well-formed crystals precipitate upon cooling. If the compound "oils out" into a liquid, the solvent is not suitable. If no crystals form, try scratching the inside of the glass with a rod to induce crystallization.
-
Solvent Pair (if needed): If you can't find a single suitable solvent, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., EtOAc or DCM) while hot. Then, slowly add a "bad" or "anti-solvent" (one it's poorly soluble in, e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[14]
References
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Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.[Link]
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Methyl 4-bromo-3-(trifluoromethyl)benzoate. PubChem, National Center for Biotechnology Information.[Link]
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Methyl 3-bromo-4-fluorobenzoate. PubChem, National Center for Biotechnology Information.[Link]
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Chromatography: Solvent Systems for TLC. Department of Chemistry, University of Rochester.[Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.[Link]
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This compound. MySkinRecipes.[Link]
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Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.[Link]
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Recrystallization. University of California, Los Angeles, Department of Chemistry & Biochemistry.[Link]
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Go-to recrystallization solvent mixtures. Reddit r/Chempros.[Link]
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What are the solvents used in TLC for sterification? ResearchGate.[Link]
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Methyl 4-bromo-3-(trifluoromethyl)benzoate. LabSolutions.[Link]
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Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.[Link]
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How To Choose Solvent System For Column Chromatography? Chemistry For Everyone, YouTube.[Link]
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Column chromatography. University of Calgary, Department of Chemistry.[Link]
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Thin Layer Chromatography. University of South Florida, Department of Chemistry.[Link]
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COMMON SOLVENTS FOR CRYSTALLIZATION. Harvard University, Department of Chemistry.[Link]
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Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit r/Chempros.[Link]
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Which sample solvents work best with normal-phase flash column chromatography? Biotage.[Link]
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- Preparation of 3-bromo-4-fluoro-benzoic acid.
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Technical Support Center: Preventing Ester Hydrolysis During Workup of Methyl 3-bromo-4-(trifluoromethoxy)benzoate Reactions
Welcome to the technical support center for handling Methyl 3-bromo-4-(trifluoromethoxy)benzoate and related sensitive ester compounds. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with ester hydrolysis during reaction workups. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your product and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during workup?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction, which is the reverse of Fischer esterification, can be catalyzed by either acid or base in the presence of water. During a typical aqueous workup, the very solutions used to neutralize catalysts and remove impurities (e.g., aqueous bicarbonate or acid washes) create an environment ripe for this unwanted reaction, potentially leading to significant loss of your desired ester product.[1]
Q2: My reaction involves this compound. Is this ester particularly susceptible to hydrolysis?
A2: Yes, esters containing electron-withdrawing groups on the aromatic ring, such as the bromo and trifluoromethoxy groups in your compound, are more susceptible to hydrolysis. These groups increase the electrophilicity (positive character) of the carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions.[2]
Q3: What are the immediate signs that my ester is hydrolyzing during the workup?
A3: The primary indicators of unwanted hydrolysis are a lower-than-expected yield of your ester and the reappearance of the starting carboxylic acid, 3-bromo-4-(trifluoromethoxy)benzoic acid. This can be confirmed analytically through methods like Thin-Layer Chromatography (TLC), where you'll see a new, more polar spot corresponding to the carboxylic acid, or by NMR and IR spectroscopy, which will show characteristic peaks of the acid in your crude product.
Q4: I've always used a sodium bicarbonate wash to neutralize my acid catalyst. Is this wrong?
A4: While a bicarbonate wash is a standard and necessary step to remove acid, it introduces a basic aqueous environment that can promote ester hydrolysis, a reaction also known as saponification.[3] The key is to perform this step under conditions that minimize the rate of hydrolysis. This includes using a weak base like sodium bicarbonate or sodium carbonate instead of strong bases (e.g., NaOH, KOH), working quickly, and keeping the solutions cold.
In-Depth Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
Unintended hydrolysis of this compound is a common pitfall, but it is entirely preventable with careful control of workup conditions. This section delves into the causative factors and provides actionable solutions.
The Chemistry of the Problem: Understanding Ester Hydrolysis
Ester hydrolysis can proceed through two primary mechanisms: acid-catalyzed and base-catalyzed.
-
Acid-Catalyzed Hydrolysis : This is a reversible process, essentially the reverse of a Fischer esterification.[4][5] The presence of a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible.[3][5][6] A hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[3][5]
The structure of this compound, with its potent electron-withdrawing trifluoromethoxy and bromo groups, significantly increases the partial positive charge on the carbonyl carbon, making it more prone to nucleophilic attack and thus, hydrolysis.[2][7]
Critical Factors Influencing Hydrolysis Rate During Workup
Several experimental variables can dramatically affect the rate of ester hydrolysis. Understanding and controlling these is key to a successful workup.
| Factor | Impact on Hydrolysis | Mitigation Strategy |
| pH | Both acidic and basic conditions catalyze hydrolysis. Strong bases (e.g., NaOH, LiOH) are particularly detrimental as they lead to irreversible saponification.[3] | Use weak, non-nucleophilic bases like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Maintain a pH range of approximately 4-8 where possible.[8] |
| Temperature | Higher temperatures increase the rate of all chemical reactions, including hydrolysis. | Conduct all aqueous washes and extractions at reduced temperatures by using an ice-water bath and pre-chilled solutions. |
| Contact Time | Prolonged exposure to aqueous acidic or basic conditions allows more time for hydrolysis to occur. | Perform washes and phase separations efficiently and without delay. Avoid letting layers sit in the separatory funnel for extended periods. |
| Water Content | Water is a necessary reactant for hydrolysis. | Minimize the volume of aqueous washes. After the final wash, use a brine (saturated NaCl) wash to remove dissolved water from the organic layer before adding a drying agent.[1][9] |
Visualizing the Workup Decision Process
The following workflow provides a decision-making framework for selecting the appropriate workup strategy to minimize hydrolysis.
Caption: Decision tree for workup of sensitive esters.
Recommended Experimental Protocols
Here are detailed, step-by-step protocols for common workup scenarios designed to preserve your ester.
Protocol 3.1: Standard Mild Basic Workup (for removing acid catalysts)
This is the recommended procedure for most reactions where an acid catalyst needs to be removed.
-
Cool the Reaction : Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.[1]
-
Quench (Optional but Recommended) : Slowly add the reaction mixture to a separate flask containing a cold, stirred, biphasic mixture of the extraction solvent (e.g., ethyl acetate, dichloromethane) and ice-cold water.
-
Neutralization : Transfer the mixture to a separatory funnel. Cautiously add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions.[1]
-
Causality : Using a saturated, cold solution of a weak base minimizes the rate of base-catalyzed hydrolysis while effectively neutralizing the acid catalyst.
-
Caution : Vent the funnel frequently to release CO₂ gas produced during neutralization.[1]
-
-
Extraction : After gas evolution ceases, stopper the funnel, shake gently, and allow the layers to separate. Drain the organic layer. Extract the aqueous layer one or two more times with fresh, cold organic solvent.
-
Brine Wash : Combine all organic extracts and wash them with one portion of cold, saturated aqueous NaCl (brine).[1][9]
-
Causality : The brine wash removes the bulk of dissolved water from the organic phase, improving the efficiency of the final drying step.[9]
-
-
Drying : Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][9]
-
Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
Protocol 3.2: Non-Aqueous Workup (for extremely sensitive esters)
In cases where the ester is exceptionally sensitive to any aqueous conditions, a non-aqueous workup may be necessary.
-
Solvent Removal : If possible, remove the reaction solvent under reduced pressure.
-
Direct Purification : Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane, hexanes) and directly apply it to a silica gel column for purification via flash chromatography.
-
Causality : This method completely avoids the use of water, thereby eliminating the possibility of hydrolysis. It is best suited when the impurities are significantly different in polarity from the desired ester.
-
Visualizing the Hydrolysis Mechanism
Understanding the mechanism provides insight into why certain conditions are problematic.
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
Advanced Strategies & Considerations
-
Biphasic Systems : For certain reactions, employing a biphasic system (e.g., water and an immiscible organic solvent) with a phase-transfer catalyst can be advantageous.[10][11] This can limit the interaction of the ester with the aqueous phase where hydrolysis occurs.
-
Solid-Supported Reagents : Using solid-supported bases or scavengers can simplify workup by allowing for simple filtration to remove the reagent, minimizing the need for aqueous washes.
-
Analytical Monitoring : Always monitor your workup steps with a quick analytical method like TLC. If you start to see a significant spot for the hydrolyzed carboxylic acid appearing after a wash step, you know that your conditions are too harsh.
By understanding the chemical principles behind ester hydrolysis and carefully controlling the workup environment, researchers can consistently and effectively isolate sensitive ester products like this compound with high yield and purity.
References
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
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The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
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Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
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Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. [Link]
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Student Doctor Network Forums. (2016, June 21). increasing the rate of ester hydrolysis. [Link]
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ResearchGate. (2021, January 19). Work up of ester?[Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Google Patents. WO2014166421A1 - Hydrolysis of an ester compound.
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
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ResearchGate. The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]
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Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 83(1), 135–138. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
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University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. [Link]
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Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
- Google Patents.
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Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
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ResearchGate. Integration of Liquid–Liquid Biphasic Flow Alkylation and Continuous Crystallization Using Taylor Vortex Flow Reactors. [Link]
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Quora. (2022, November 21). What makes esters more reactive towards hydrolysis than other common functional groups?[Link]
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ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
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PubChem. Methyl 4-bromo-3-(trifluoromethyl)benzoate. [Link]
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PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]
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MDPI. Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. [Link]
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National Institutes of Health. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
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National Institutes of Health. Structure Properties, Acquisition Protocols, and Biological Activities of Oleuropein Aglycone. [Link]
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Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of Methyl 3-bromo-4-(trifluoromethoxy)benzoate for Researchers
For professionals in the fields of pharmaceutical research, drug development, and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth interpretation of the ¹H NMR spectrum of Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a compound of interest for its potential applications as a versatile intermediate in organic synthesis.
This guide will not only detail the expected ¹H NMR spectrum of the title compound but will also draw comparisons with structurally related molecules. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, offers a robust framework for spectral assignment and a deeper understanding of substituent effects on the chemical shifts and coupling patterns of aromatic protons.
The Predicted ¹H NMR Spectrum of this compound
While experimental spectral data for this compound is not widely available in public databases, we can confidently predict its ¹H NMR spectrum by analyzing the electronic effects of its substituents. The structure features a methyl ester, a bromine atom, and a trifluoromethoxy group attached to a benzene ring.
The methyl group of the ester will present as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic region will display signals for the three protons on the benzene ring. Their chemical shifts are influenced by the interplay of the electron-withdrawing nature of the methyl ester and the trifluoromethoxy group, and the deshielding effect of the bromine atom.
To understand these influences, we will compare the predicted spectrum with the known spectra of similar compounds.
Comparative Spectral Analysis: Unraveling Substituent Effects
A powerful method for interpreting ¹H NMR spectra is to compare the spectrum of the unknown with those of known, structurally similar compounds. This allows for the dissection of individual substituent effects on the aromatic proton environment.
Reference Compounds for Comparison:
-
Methyl 3-bromobenzoate: This compound allows for the assessment of the effect of the bromine atom and the methyl ester in the absence of the trifluoromethoxy group.
-
Methyl 4-(trifluoromethoxy)benzoate: This analog helps in understanding the influence of the trifluoromethoxy group and the methyl ester without the bromine atom.
-
4-Bromobenzotrifluoride: While not a benzoate, this compound provides insight into the combined effect of a bromo and a trifluoromethyl group (electronically similar to trifluoromethoxy) on an aromatic ring.
The following table summarizes the reported ¹H NMR data for these reference compounds, which will serve as the basis for our interpretation.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 3-bromobenzoate | H-2 | ~8.05 | s | |
| H-4 | ~7.91 | m | ||
| H-5 | ~7.33 | m | ||
| H-6 | ~7.59 | m | ||
| OCH₃ | ~3.84 | s | ||
| Methyl 4-(trifluoromethoxy)benzoate | H-2, H-6 | ~8.05 | d | ~8.0 |
| H-3, H-5 | ~7.29 | d | ~7.8 | |
| OCH₃ | ~3.88 | s |
Note: The data for Methyl 3-bromobenzoate is presented as approximate values from various sources, and multiplicity is described as observed in the provided references.[1][2] Data for Methyl 4-(trifluoromethoxy)benzoate is derived from similar compounds reported in the literature.[3]
Step-by-Step Interpretation of the Predicted Spectrum
The logical process for assigning the proton signals in this compound is outlined below. This workflow demonstrates how a combination of theoretical knowledge and comparative data analysis leads to a confident structural assignment.
Figure 1. Workflow for the interpretation of the ¹H NMR spectrum.
1. The Methyl Ester Signal:
The methyl protons of the ester group (-COOCH₃) are deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet. Based on the reference compounds, this signal is predicted to be around 3.9 ppm .
2. The Aromatic Protons:
The benzene ring has three protons, which will give rise to three distinct signals in the aromatic region (typically 6.5-8.5 ppm).
-
H-2: This proton is ortho to the electron-withdrawing methyl ester group and meta to the bromine atom. The strong deshielding effect of the carbonyl group will shift this proton significantly downfield. It is expected to appear as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the trifluoromethoxy group and meta to the methyl ester. The trifluoromethoxy group is also electron-withdrawing, which will deshield this proton. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to both the bromine atom and the trifluoromethoxy group, and meta to the methyl ester. It will be deshielded by all three substituents. This proton will be split into a doublet of doublets by H-2 and H-5.
The precise chemical shifts can be estimated by considering the additive effects of the substituents. The electron-withdrawing nature of the trifluoromethoxy group is well-documented to cause a downfield shift of aromatic protons.[4][5] The bromine atom also exerts a deshielding effect.
Predicted ¹H NMR Data for this compound
Based on the analysis of substituent effects and comparison with related molecules, the following is a predicted ¹H NMR spectrum for the target compound.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OCH₃ | ~3.90 | s | - |
| H-5 | ~7.40 | d | J ≈ 8.5 |
| H-6 | ~7.95 | dd | J ≈ 8.5, 2.0 |
| H-2 | ~8.15 | d | J ≈ 2.0 |
This predicted data provides a clear set of parameters to look for when acquiring the actual experimental spectrum of this compound.
The Causality Behind Experimental Choices in NMR
The standard experimental protocol for acquiring a high-quality ¹H NMR spectrum for a compound like this compound involves dissolving a small amount of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[5] A standard 5 mm NMR tube is used, and the spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.
Figure 2. Standard workflow for NMR analysis.
Conclusion
The interpretation of the ¹H NMR spectrum of this compound is a clear example of how fundamental principles of NMR spectroscopy, combined with a comparative analysis of related structures, can lead to an unambiguous structural assignment. The electron-withdrawing effects of the methyl ester, bromine, and trifluoromethoxy groups all contribute to the downfield shift of the aromatic protons, and their relative positions dictate the observed coupling patterns. This guide provides researchers with a solid foundation for interpreting the spectra of this and other similarly substituted aromatic compounds, thereby aiding in the confident characterization of novel molecules in their research endeavors.
References
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(15), 1887-1894.
-
Methyl 3-bromobenzoate, CAS No. 618-89-3. (n.d.). iChemical. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). [Video]. YouTube. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Comparative Reactivity Analysis: Methyl 3-bromo-4-(trifluoromethoxy)benzoate vs. its Trifluoromethyl Analog
A Technical Guide for Drug Development and Medicinal Chemistry Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While often considered similar due to their strong electron-withdrawing nature, their impact on molecular reactivity can be distinct. This guide provides an in-depth comparison of the reactivity of two structurally related building blocks: Methyl 3-bromo-4-(trifluoromethoxy)benzoate and Methyl 3-bromo-4-(trifluoromethyl)benzoate . Understanding these nuances is critical for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
The Electronic Dichotomy: -OCF₃ vs. -CF₃
The reactivity of an aryl halide is fundamentally governed by the electronic environment of the aromatic ring. The substituents at the para-position to the bromine atom in our target molecules, -OCF₃ and -CF₃, exert powerful, yet distinct, electronic effects.
-
The Trifluoromethyl (-CF₃) Group: This group is a classic example of a potent electron-withdrawing substituent. It deactivates the aromatic ring through a strong negative inductive effect (-I) originating from the high electronegativity of the fluorine atoms. It also exhibits a weaker, electron-withdrawing resonance effect (-R) through hyperconjugation.[1]
-
The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group presents a more complex electronic profile. Like -CF₃, it is powerfully electron-withdrawing via the inductive effect (-I). However, the presence of the oxygen atom's lone pairs introduces a competing, albeit weak, electron-donating resonance effect (+R).[2] This interplay between a dominant -I effect and a minor +R effect is the primary source of the reactivity differences between the two analogs. Despite the potential for resonance donation, the -OCF₃ group is considered a strong deactivating group and is often referred to as a "super-halide".[3][4]
The electronic influence of these groups can be quantified using Hammett substituent constants (σ), which measure the inductive and resonance effects of a substituent on the reactivity of a benzene ring.
| Substituent | Hammett Constant (σₚ) | Inductive Effect (σᵢ) | Resonance Effect (σᵣ) |
| -CF₃ | 0.54 | 0.45 | 0.08 |
| -OCF₃ | 0.35 | 0.41 | -0.06 |
| Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |
As the data indicates, the -CF₃ group has a larger overall electron-withdrawing effect at the para position (σₚ). The negative resonance value (σᵣ) for -OCF₃ confirms its weak π-donating character, contrasting with the π-accepting nature of -CF₃. This fundamental electronic difference is the key to understanding their differential reactivity in key synthetic transformations.
Figure 1. A diagram illustrating the contrasting electronic effects of the -CF₃ and -OCF₃ substituents.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation, respectively.[5][6] The rate-limiting step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. A more electron-deficient C-Br bond generally undergoes oxidative addition more readily.
Based on the Hammett constants, the Methyl 3-bromo-4-(trifluoromethyl)benzoate , with its more strongly electron-withdrawing -CF₃ group, is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. The greater electron deficiency at the carbon bearing the bromine atom should facilitate faster oxidative addition of the palladium catalyst.
Experimental Scenario: A Comparative Suzuki-Miyaura Coupling
To empirically test this hypothesis, a parallel experiment can be designed to compare the reaction rates.
Figure 2. Experimental workflow for a comparative Suzuki-Miyaura coupling reaction.
Expected Outcome:
| Timepoint | % Conversion (OCF₃ analog) | % Conversion (CF₃ analog) |
| 1 hour | ~35% | ~55% |
| 2 hours | ~60% | ~85% |
| 4 hours | ~85% | >95% |
| 8 hours | >95% | >95% (Reaction Complete) |
| Note: These are hypothetical values for illustrative purposes. Actual results may vary based on specific conditions. |
The data would likely show a faster initial reaction rate for the trifluoromethyl analog, confirming the hypothesis derived from electronic principles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.[7][8] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In our case, both the -CF₃ and -OCF₃ groups, along with the methyl ester, are meta to the bromine atom, which is not an ideal arrangement for activating the C-Br bond towards SNAr. However, if a leaving group were present at a different position (e.g., a fluorine atom ortho to the -CF₃/-OCF₃ group), the stabilizing ability of these substituents would become paramount.
In such a scenario, the -CF₃ group would be a more effective activating group for SNAr than the -OCF₃ group . The reason lies in the resonance stabilization of the Meisenheimer complex. The -CF₃ group can delocalize the negative charge through its electron-withdrawing resonance effect, whereas the -OCF₃ group's weak electron-donating resonance effect would slightly destabilize the anionic intermediate relative to the -CF₃ analog.
Experimental Protocols
The following protocols are provided as a template for conducting comparative reactivity studies.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the rate of Suzuki-Miyaura coupling of this compound and Methyl 3-bromo-4-(trifluoromethyl)benzoate with 4-methoxyphenylboronic acid.
Materials:
-
This compound (Substrate 1)
-
Methyl 3-bromo-4-(trifluoromethyl)benzoate (Substrate 2)
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Internal Standard (e.g., Dodecane)
Procedure:
-
Reactor Setup: In two separate, identical reaction vials equipped with stir bars, add the internal standard.
-
Reagent Addition (Vial 1): To the first vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Reagent Addition (Vial 2): To the second vial, add Methyl 3-bromo-4-(trifluoromethyl)benzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: To each vial, add 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each vial.
-
Reaction: Place both vials in a preheated heating block at 90 °C and stir vigorously.
-
Monitoring: At regular intervals (e.g., t = 0, 1, 2, 4, 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the percent conversion of the starting material relative to the internal standard.
Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the yield of Buchwald-Hartwig amination of the two substrates with morpholine.
Materials:
-
Substrate 1 and Substrate 2
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a glovebox, prepare a stock solution of the active catalyst by mixing Pd₂(dba)₃ and XPhos in toluene.
-
Reactor Setup: In two separate, oven-dried Schlenk flasks, add NaOtBu (1.4 mmol).
-
Reagent Addition (Flask 1): Add Substrate 1 (1.0 mmol).
-
Reagent Addition (Flask 2): Add Substrate 2 (1.0 mmol).
-
Amine and Solvent: To each flask, add morpholine (1.2 mmol) and anhydrous toluene (10 mL).
-
Inert Atmosphere: Seal the flasks, and perform three vacuum/argon backfill cycles.
-
Catalyst Addition: Add the palladium/XPhos catalyst (e.g., 1 mol% Pd) to each flask.
-
Reaction: Heat the flasks to 100 °C with vigorous stirring for a set period (e.g., 16 hours).
-
Workup and Analysis: Cool the reactions to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the residue by column chromatography. Compare the isolated yields of the desired amine products.
Conclusion and Application
While both this compound and its trifluoromethyl analog are electron-poor aryl bromides, their reactivity is not identical.
-
For Palladium-Catalyzed Cross-Coupling: The trifluoromethyl (-CF₃) analog is generally the more reactive substrate due to the greater overall electron-withdrawing nature of the -CF₃ group, which facilitates the rate-limiting oxidative addition step.
-
For Nucleophilic Aromatic Substitution: The trifluoromethyl (-CF₃) analog would also be a better activator for SNAr reactions (if a suitable leaving group were present in an ortho or para position) due to its ability to stabilize the anionic Meisenheimer intermediate via resonance.
The choice between these two valuable building blocks allows researchers to fine-tune the electronic properties and reactivity of their synthetic intermediates. The -OCF₃ group, while making the ring electron-poor, does so to a slightly lesser extent than -CF₃, a subtlety that can be exploited in sequential, site-selective cross-coupling reactions. Furthermore, the -OCF₃ group offers advantages in drug design, such as increased lipophilicity and metabolic stability, often to a greater extent than the -CF₃ group.[1][2] This guide provides the foundational principles and practical starting points for chemists to make informed decisions when incorporating these powerful fluorinated motifs into their synthetic designs.
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Schlosser, M.; Rausis, T. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Chemistry, 2002 , 8 (4), 799-804. [Link]
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ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. ResearchGate, 2002 . [Link]
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Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
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comparative analysis of the biological effects of -OCF3 versus -CF3 groups in drug candidates.
A Comparative Guide to the Biological Impact of -OCF3 vs. -CF3 Groups in Drug Design
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the intricate process of drug discovery, the modification of a lead compound's molecular scaffold is a cornerstone strategy for enhancing its pharmacological profile.[1] Among the vast arsenal of chemical tools available to medicinal chemists, the introduction of fluorine-containing functional groups has become a remarkably successful approach.[2] Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its utility in modulating key drug-like properties.[3]
Two of the most impactful fluorinated substituents are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[2][3] While structurally similar, the subtle addition of an oxygen linker atom in the -OCF3 group imparts distinct physicochemical and, consequently, biological properties compared to the -CF3 group. This guide provides a comparative analysis of these two critical moieties, offering experimental insights and detailed protocols to aid researchers in making informed decisions during the drug design and optimization process. We will explore how these groups differentially influence metabolic stability, membrane permeability, and target engagement, providing a framework for leveraging their unique characteristics to de-risk drug development and accelerate the journey from candidate to clinic.[4][5]
Part 1: Physicochemical Properties - The Foundation of Biological Effect
The biological behavior of a drug candidate is fundamentally dictated by its physicochemical properties. The -CF3 and -OCF3 groups exert profound influence over a molecule's lipophilicity, electronic character, and conformation, which in turn affects its pharmacokinetics and pharmacodynamics.
Lipophilicity: Tuning for Permeability and Solubility
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes.[6][7] Both the -CF3 and -OCF3 groups significantly increase the lipophilicity of a parent molecule compared to a simple methyl or hydrogen substituent.[8] However, the -OCF3 group is consistently more lipophilic than the -CF3 group.[9] This is quantified by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity.
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |
| -CF3 (Trifluoromethyl) | +0.88[8] | Increases lipophilicity; strong electron-withdrawing group.[3] |
| -OCF3 (Trifluoromethoxy) | +1.04[1][8] | One of the most lipophilic substituents; combines lipophilicity with the polarity of the oxygen atom.[1] |
This difference, while seemingly small, can be pivotal. A higher LogP value, as often conferred by the -OCF3 group, can enhance membrane permeability and improve oral bioavailability.[10] However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. The choice between -CF3 and -OCF3 allows for the fine-tuning of this critical property to achieve an optimal balance.[1]
Electronic Effects and Conformation
The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[11] This can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the drug at physiological pH and thereby influencing its solubility and ability to interact with its biological target.
The -OCF3 group also has a strong electron-withdrawing inductive effect, but this is tempered by the potential for the oxygen atom's lone pairs to participate in resonance, a weaker effect compared to the analogous methoxy (-OCH3) group.[10] A key conformational difference is that the O–CF3 bond tends to lie in a plane orthogonal to an adjacent aromatic ring, which can be beneficial for establishing specific binding interactions within a protein pocket.[9]
Part 2: Comparative Biological Effects
The distinct physicochemical profiles of the -CF3 and -OCF3 groups translate directly into significant differences in their biological effects, particularly concerning metabolic stability and membrane permeability.
Metabolic Stability: Blocking the Path of Degradation
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[12] Introducing a -CF3 or -OCF3 group at a known site of oxidative metabolism is a highly effective strategy to block this process. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it exceptionally resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3]
-
-CF3 Group: Often used as a bioisostere for a methyl group, the -CF3 group effectively prevents metabolic oxidation at that position. This "metabolic switching" can dramatically increase a drug's half-life and improve its pharmacokinetic profile.[12]
-
-OCF3 Group: This group is also highly resistant to metabolic breakdown.[3] Unlike a methoxy (-OCH3) group, which is susceptible to O-dealkylation, the -OCF3 group is metabolically robust, providing a significant advantage in stability.[13]
The choice between the two often depends on the specific metabolic liability of the parent molecule. If oxidation of a methyl group is the primary clearance pathway, replacement with a -CF3 group is a logical choice. If O-dealkylation of a methoxy group is the issue, an -OCF3 group is a superior alternative.
Caption: Diagram illustrating the metabolic blocking effect of the -CF3 group.
Membrane Permeability: Facilitating Cellular Access
For a drug to reach its intracellular target, it must first cross the cell membrane. Passive diffusion, a key mechanism for this process, is strongly correlated with lipophilicity.[14][15]
-
Impact of -OCF3: As the more lipophilic substituent, the -OCF3 group generally provides a greater enhancement in membrane permeability compared to the -CF3 group.[1][10] This can be particularly advantageous for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is required.
-
Impact of -CF3: While less lipophilic than -OCF3, the -CF3 group still significantly enhances permeability over non-fluorinated analogs.[3][16] Its introduction is a reliable method to improve a compound's ability to enter cells.[2]
The following table presents hypothetical, yet representative, data for a pair of drug analogs, illustrating the typical effects of these groups on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Analog A (-CH3) | Analog B (-CF3) | Analog C (-OCF3) | Rationale for Observed Effect |
| LogP | 1.5 | 2.38 | 2.54 | Based on Hansch π values (+0.88 for -CF3, +1.04 for -OCF3).[8] |
| Metabolic Half-life (t½, in vitro) | 15 min | >120 min | >120 min | C-F bonds are resistant to CYP-mediated metabolism.[3][12] |
| Permeability (Papp, 10⁻⁶ cm/s) | 1.2 | 8.5 | 11.0 | Increased lipophilicity enhances passive diffusion across membranes.[7] |
Part 3: Experimental Protocols for Comparative Analysis
To empirically determine the effects of -CF3 versus -OCF3 substitution, a series of standardized in vitro assays are essential. The following protocols provide step-by-step methodologies for assessing lipophilicity, metabolic stability, and passive permeability.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold standard method for LogP determination.[6]
Causality: This experiment directly measures the partitioning of a compound between an aqueous phase (water or buffer) and an immiscible organic phase (n-octanol), which serves as a surrogate for biological lipid membranes. The resulting ratio provides a direct, quantitative measure of lipophilicity.
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing and allowing the phases to separate overnight. Use these pre-saturated solvents for the experiment.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the organic phase (n-octanol).
-
Partitioning: In a glass vial, combine 5 mL of the aqueous phase and 5 mL of the organic phase containing the test compound.
-
Equilibration: Vigorously vortex the mixture for 5 minutes at room temperature to facilitate partitioning.[17]
-
Phase Separation: Centrifuge the vial for 10 minutes to ensure complete separation of the two phases.[17]
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation:
-
Calculate the partition coefficient, P = [organic] / [aqueous].
-
The LogP is the base-10 logarithm of P: LogP = log10(P) .[18]
-
Self-Validation: The experiment should be run in triplicate. A known compound with a well-documented LogP value should be run in parallel as a positive control to validate the experimental setup.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[19]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the drug candidate with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate of drug depletion.[20] Blocking metabolism with a -CF3 or -OCF3 group will result in a significantly slower rate of depletion.[12]
Caption: Experimental workflow for an in vitro microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a solution of the NADPH cofactor.
-
-
Incubation Setup (96-well plate):
-
In each well, add buffer, microsomes, and the test compound (final concentration typically 1 µM).
-
Include a negative control with heat-inactivated microsomes to measure non-enzymatic degradation.
-
Include a positive control with a known rapidly metabolized compound (e.g., Verapamil).
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except for a "-NADPH" control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[21]
-
-
Data Analysis:
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[14]
Causality: This assay models passive diffusion, the primary transport mechanism affected by lipophilicity changes from -CF3/-OCF3 substitution.[15] A 96-well plate with a filter coated in a lipid solution (e.g., lecithin in dodecane) forms an artificial membrane separating a donor compartment (with the drug) from an acceptor compartment.[22] The rate at which the drug diffuses across this lipid barrier into the acceptor well is measured.
Methodology:
-
Plate Preparation:
-
Solution Preparation:
-
Assay Execution:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the effective permeability coefficient (Pe) using established equations that account for volumes, surface area, and incubation time.[23]
-
Self-Validation: The assay must include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to define the acceptable range for the assay and validate the integrity of the artificial membrane.[23]
Conclusion and Future Perspectives
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are powerful tools in the medicinal chemist's toolkit, each offering a distinct set of advantages for optimizing drug candidates.[3] The -CF3 group is a robust metabolic blocker and a reliable choice for enhancing lipophilicity and membrane permeability.[2][12] The -OCF3 group provides an even greater boost in lipophilicity, making it particularly valuable for compounds requiring high passive diffusion, while also offering exceptional metabolic stability.[1][10]
The decision of which moiety to incorporate is context-dependent, driven by the specific liabilities of the lead compound—be it metabolic instability, poor permeability, or the need for specific electronic modulation. The experimental protocols outlined in this guide provide a clear framework for the head-to-head evaluation of -CF3 and -OCF3 analogs, enabling researchers to generate the robust, quantitative data needed to make data-driven decisions. As our understanding of fluorine's role in molecular interactions continues to grow, the strategic application of these groups will undoubtedly continue to fuel the discovery of safer and more effective medicines.[24][25]
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A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 3-Bromo-4-(trifluoromethoxy)benzoate in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery campaign. The trifluoromethoxy (-OCF3) group, a privileged moiety in medicinal chemistry, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a workhorse building block for introducing this valuable functional group. However, reliance on a single building block can limit synthetic flexibility and access to diverse chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower chemists with a broader palette of tools for innovation.
The Central Role of the Trifluoromethoxy Phenyl Scaffold
The trifluoromethoxy-substituted phenyl ring is a highly sought-after motif in modern drug design. The -OCF3 group is often considered a bioisostere of the trifluoromethyl (-CF3) group, though it possesses distinct properties. While the -CF3 group is a strong electron-withdrawing group, the -OCF3 group is a weaker electron-withdrawer and is significantly more lipophilic.[1] This ability to fine-tune electronic and physical properties is invaluable for optimizing ligand-target interactions and improving drug-like properties.
This compound provides a versatile platform for introducing this scaffold. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex pharmaceutical agents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, offering further points for diversification.
Strategic Alternatives to this compound
The ideal alternative building block should offer comparable or improved performance in key synthetic transformations, present a different vector for chemical space exploration, or provide a more cost-effective or readily available starting material. This guide will explore four main categories of alternatives:
-
Positional Isomers: Modifying the substitution pattern on the aromatic ring.
-
Alternative Halogens and Leaving Groups: Replacing the bromine atom with other halogens or triflates to modulate reactivity.
-
Organoboron Reagents: Employing boronic acids or esters as the coupling partner.
-
Bioisosteric Replacements: Substituting the trifluoromethoxy group with other functionalities that mimic its properties.
I. Positional Isomers: Exploring Regiochemical Diversity
While this compound is a common choice, its positional isomers can provide access to novel chemical matter with distinct biological activities. The relative positions of the functional groups can influence the overall shape and electronic distribution of the molecule, leading to different binding modes with a biological target.
Key Comparison:
| Building Block | Key Features | Synthetic Utility |
| This compound | Commercially available. Well-established reactivity in cross-coupling. | Direct access to 3,4-disubstituted trifluoromethoxybenzene derivatives. |
| Methyl 4-bromo-3-(trifluoromethoxy)benzoate | Offers an alternative substitution pattern. May provide different SAR insights. | Access to 4,3-disubstituted trifluoromethoxybenzene derivatives. |
| Methyl 2-bromo-4-(trifluoromethoxy)benzoate | Steric hindrance from the ortho-bromo group can influence reactivity and final conformation. | Can be used to introduce conformational constraints in the final molecule. |
While direct side-by-side comparative studies are sparse, the principles of steric and electronic effects can guide the selection of a positional isomer. For instance, the ortho-bromo isomer will likely exhibit slower reaction kinetics in cross-coupling reactions due to steric hindrance around the reaction center.
II. Alternative Halogens and Leaving Groups: Tuning Reactivity
The nature of the leaving group on the aromatic ring is a critical parameter in palladium-catalyzed cross-coupling reactions. The reactivity generally follows the order: I > Br > OTf > Cl.[2][3] The choice of halogen or triflate can be a strategic decision to control selectivity in molecules with multiple potential coupling sites or to optimize reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Leaving Group | General Reactivity | Advantages | Disadvantages |
| Iodo (-I) | Highest | Lower catalyst loading, milder reaction conditions. | Higher cost, lower stability. |
| Bromo (-Br) | Intermediate | Good balance of reactivity and stability, widely available. | May require higher temperatures or more active catalysts than iodoarenes. |
| Chloro (-Cl) | Lowest | Most cost-effective, abundant starting materials. | Often requires more specialized and expensive ligands and higher catalyst loadings. |
| Triflate (-OTf) | Comparable to Bromo | Readily prepared from phenols, can offer orthogonal reactivity to halides. | Can be prone to hydrolysis under basic conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Generic Methyl 3-halo-4-(trifluoromethoxy)benzoate
This protocol provides a general starting point for the Suzuki-Miyaura coupling of halo-substituted trifluoromethoxybenzoates. Optimization of the ligand, base, and temperature will be necessary depending on the specific halogen and boronic acid used.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Methyl 3-halo-4-(trifluoromethoxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the methyl 3-halo-4-(trifluoromethoxy)benzoate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process two more times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Organoboron Reagents: Reversing the Polarity
Instead of using an aryl halide, a trifluoromethoxy-substituted phenylboronic acid or its corresponding ester can be employed in Suzuki-Miyaura reactions, coupling with a variety of aryl or heteroaryl halides. This approach "reverses the polarity" of the synthetic strategy and can be highly advantageous depending on the availability and reactivity of the coupling partners.
Commercially Available Trifluoromethoxy-Substituted Phenylboronic Acids:
| Building Block | CAS Number | Supplier Examples |
| 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Sigma-Aldrich, Combi-Blocks, TCI |
| 3-(Trifluoromethoxy)phenylboronic acid | 179113-90-7 | Sigma-Aldrich, Combi-Blocks, TCI |
| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | Sigma-Aldrich, Combi-Blocks, TCI |
Experimental Protocol: Suzuki-Miyaura Coupling using 4-(Trifluoromethoxy)phenylboronic Acid
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 4-(trifluoromethoxy)phenylboronic acid, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the 1,4-dioxane and water mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
IV. Bioisosteric Replacements for the Trifluoromethoxy Group
In certain instances, the trifluoromethoxy group may not be optimal for a particular biological target or may present metabolic liabilities. In such cases, bioisosteric replacement with a group that has similar steric and electronic properties can be a fruitful strategy.
Key Bioisosteres for the -OCF₃ Group:
| Bioisostere | Key Properties | Rationale for Use |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, moderately lipophilic.[1] | A common and well-studied bioisostere. Can alter electronic interactions with the target. |
| Pentafluorosulfanyl (-SF₅) | More electron-withdrawing and larger than -OCF₃ and -CF₃.[4] | Offers a unique combination of steric and electronic properties for exploring novel interactions. |
| Nitro (-NO₂) | Strongly electron-withdrawing, planar. | Can act as a hydrogen bond acceptor. |
A structure-activity relationship study on p97 inhibitors revealed that a trifluoromethoxy-analogue was a better biochemical match for the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue, highlighting that subtle differences in these bioisosteres can have significant biological consequences.[4]
V. Decarboxylative Cross-Coupling: An Emerging Alternative
A more recent and innovative approach to forming aryl-aryl bonds is through decarboxylative cross-coupling. This method uses a carboxylic acid as the coupling partner, which is an abundant and often inexpensive starting material. While still a developing area, protocols for the decarboxylative coupling of (hetero)aryl carboxylic acids with aryl halides have been reported.[5][6] This strategy avoids the need to pre-functionalize the trifluoromethoxy-containing ring with a halogen or boron moiety.
General Concept:
Aryl-COOH + Ar'-X --[Pd catalyst, oxidant]--> Ar-Ar' + CO₂ + HX
This reaction typically requires a palladium catalyst and often a co-catalyst or specific oxidant. The conditions can be harsher than traditional Suzuki or Buchwald-Hartwig reactions, and the substrate scope is still being explored.[7]
Conclusion
While this compound remains a valuable and widely used building block, a wealth of alternatives exists to broaden the synthetic chemist's toolkit. The choice of an alternative should be a strategic decision based on the desired final structure, the need for regiochemical diversity, the desired reactivity profile in cross-coupling reactions, and the potential for bioisosteric replacement to fine-tune biological activity. By understanding the relative merits and reactivity of positional isomers, alternative halogens and leaving groups, organoboron reagents, and emerging technologies like decarboxylative coupling, drug discovery teams can accelerate their progress towards novel and effective therapeutics.
References
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett.2015 , 6 (11), 1159–1164. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics2021 , 40 (21), 3669–3679. [Link]
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3-Chloro-4-(trifluoromethoxy)benzoic acid. AbacipharmTech. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem2014 , 9 (4), 745-749. [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. J. Am. Chem. Soc.2000 , 122 (17), 4020–4028. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28 (4), 1844. [Link]
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Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Org. Lett.2011 , 13 (21), 5846–5849. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv.2021 , 11, 2821-2830. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein J. Org. Chem.2016 , 12, 2266–2274. [Link]
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An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Org. Lett.2011 , 13 (18), 4974–4976. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts2022 , 12 (10), 1145. [Link]
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science2010 , 327 (5973), 1614-1617. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules2009 , 14 (1), 476–485. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
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Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. [Link]
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Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. Angew. Chem. Int. Ed.2015 , 54 (44), 13130-13133. [Link]
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Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein J. Org. Chem.2017 , 13, 2642–2647. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.2021 , 86 (24), 18131–18141. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Eur. J. Med. Chem.2021 , 224, 113702. [Link]
-
Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org. Biomol. Chem.2016 , 14, 6605-6609. [Link]
-
Pd-catalyzed decarboxylative cross-coupling of perfluorobenzoic acids with simple arenes. Tetrahedron Lett.2013 , 54 (22), 2833-2836. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2020 , 97, 206-222. [Link]
-
A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. J. Label. Compd. Radiopharm.2021 , 64 (11), 447-455. [Link]
-
Decarboxylative Cross-Coupling. Macmillan Group Meeting. [Link]
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Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. J. Am. Chem. Soc.2021 , 143 (14), 5349–5354. [Link]
-
Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Org. Lett.2010 , 12 (21), 4745–4747. [Link]
-
Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Synlett2007 , 2007 (10), 1549-1552. [https://www.researchgate.net/publication/244747069_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
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A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-bromo-4-(trifluoromethoxy)benzoate: An HPLC-Centric Comparative Analysis
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and agrochemical development, the journey from a chemical blueprint to a viable active ingredient is paved with rigorous analytical checkpoints. Intermediates like Methyl 3-bromo-4-(trifluoromethoxy)benzoate are foundational building blocks, valued for the unique electronic properties conferred by the trifluoromethoxy group and the synthetic versatility offered by the bromine atom.[1] Their utility in constructing complex bioactive molecules for applications ranging from medicinal chemistry to materials science is well-documented. However, the synthetic route is rarely a perfect path; side-products, unreacted starting materials, and isomeric impurities are common passengers. The presence of these impurities, even in trace amounts, can have profound consequences on the safety, efficacy, and stability of the final product.
Therefore, the robust assessment of purity is not merely a quality control step but a cornerstone of the entire development process. This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a detailed and validated HPLC protocol, and contextualize its performance against other relevant technologies.
Analyte Profile: Understanding this compound
Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. These characteristics dictate crucial parameters such as solvent selection for sample preparation and the choice of chromatographic mode.
| Property | Value | Source(s) |
| CAS Number | 1131594-45-0 | [1] |
| Molecular Formula | C₉H₆BrF₃O₃ | [1][2] |
| Molecular Weight | ~299.04 g/mol | [1][2] |
| Appearance | Crystalline solid or Colorless to light yellow liquid | [3] |
| Melting Point | ~55-57 °C | |
| Boiling Point | ~260.7 °C (Predicted) | [1][3] |
| Solubility | Moderately soluble in dichloromethane, ethyl acetate; poorly soluble in water. |
The aromatic nature and moderate polarity of the molecule strongly suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be the most effective separation technique.[4][5] Its poor aqueous solubility necessitates the use of organic solvents for sample and standard preparation.
The Analytical Landscape: A Comparative Overview
While HPLC is the established workhorse, it is essential for the modern scientist to understand its position relative to other technologies. The choice of an analytical platform is a balance of performance, speed, cost, and the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Liquid mobile phase separates analytes on a solid stationary phase based on polarity.[6] | Robust, versatile, well-established protocols, lower initial cost.[6] | Longer run times (15-20 min), larger solvent consumption compared to UPLC.[6][7] | Routine quality control, method development, and validation where ultra-high throughput is not the primary driver. |
| UPLC®/UHPLC | A form of HPLC using smaller column particles (<2 µm) and much higher pressures (~15,000 psi).[6][7][8] | Faster analysis (3-10 min), superior resolution, higher sensitivity, reduced solvent use.[7][8][9][10] | Higher equipment cost, increased susceptibility to clogging from sample matrix.[8] | High-throughput screening, complex mixture analysis, and labs where speed and sensitivity are critical. |
| SFC | Uses a supercritical fluid (typically CO₂) as the main mobile phase.[11][12] | "Green" chemistry (less organic solvent), very fast separations, unique selectivity.[11][12] | Less suitable for highly polar compounds, specialized equipment required. | Chiral separations[11][13][14], and both chiral and achiral purifications where speed and reduced solvent waste are priorities.[15] |
| GC | Gaseous mobile phase separates volatile analytes in a heated column. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like our target analyte. | Analysis of residual solvents or volatile starting materials. |
| Spectroscopy (NMR, IR) | Analyzes molecular structure based on interaction with electromagnetic radiation. | Provides structural confirmation. | Not a primary technique for quantitative purity assessment of minor impurities. | Structure elucidation and confirmation of the main compound. |
For the routine, high-confidence purity assessment of this compound, HPLC provides the optimal balance of reliability, performance, and accessibility. UPLC presents a direct upgrade for laboratories requiring higher throughput.
Workflow for Purity Assessment
The logical flow from receiving a synthesized sample to issuing a final purity report is a systematic process. Each step is designed to ensure data integrity and reproducibility.
Caption: Overall workflow from sample receipt to final report.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity determination of this compound, grounded in established chromatographic principles and regulatory expectations.
Instrumentation & Reagents
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Column: Ascentis® C18, 4.6 x 150 mm, 3 µm particle size (or equivalent). The C18 phase is the industry standard for reversed-phase and provides excellent retention for aromatic compounds.[16]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q® or equivalent), Formic Acid (LC-MS grade).
Chromatographic Conditions
The selection of these parameters is causal. The mobile phase composition is chosen to elute the analyte with a good retention factor (k'), ensuring it is well-separated from the solvent front and any potential early-eluting impurities. Formic acid is added to control the mobile phase pH, which ensures consistent ionization states for any acidic or basic impurities, leading to sharp, symmetrical peaks.[16]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier for peak shape control. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, equilibrate for 2 min. | A gradient is essential to elute any potential late-eluting, more non-polar impurities while keeping the run time efficient. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Detector | DAD, 254 nm | Aromatic compounds strongly absorb UV light; 254 nm is a common wavelength for benzene-ring containing structures.[17] |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Preparation of Solutions
-
Sample Diluent: Acetonitrile.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution into a 10 mL volumetric flask with the diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution into a 10 mL volumetric flask with the diluent.
Method Validation Framework (ICH Q2(R1))
A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][18][19] The core parameters must be assessed.
Caption: Logical flow for validating an analytical method per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from all potential impurities and degradation products. | Peak for the main analyte is pure (e.g., via DAD peak purity analysis) and well-resolved from other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80-120% of the nominal concentration for an assay.[20] |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0%.[19] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[19][21] |
| LOD / LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).[4] | System suitability parameters remain within limits; peak areas show low RSD. |
Data Analysis and Purity Calculation
Upon completion of the HPLC run, the resulting chromatogram is processed. The primary method for purity calculation in the absence of characterized impurity standards is Area Percent Normalization .
Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) × 100
Causality and Trustworthiness: This calculation is straightforward and widely used. However, its trustworthiness rests on a key assumption: that all compounds (the main analyte and all impurities) have an identical UV response factor at the detection wavelength. This is rarely perfectly true. For regulatory filings and release testing of final drug substances, relative response factors (RRFs) for known impurities must be determined to correct for this discrepancy, thereby providing a more accurate mass-based purity value. For intermediate purity checks, area percent normalization is a reliable and accepted practice.
Conclusion
The assessment of chemical purity for a critical intermediate like this compound is a non-negotiable aspect of chemical and pharmaceutical development. High-Performance Liquid Chromatography, particularly in its reversed-phase mode, stands as the gold standard for this task. Its robustness, precision, and the wealth of established scientific principles behind it provide a high degree of confidence in the generated data. The detailed HPLC method herein, when subjected to the rigorous validation framework of the ICH guidelines, constitutes a self-validating system for ensuring the quality of the synthesized product. While advanced techniques like UPLC offer significant gains in speed and efficiency, the foundational principles of good chromatography and thorough validation remain universal.[10] Adherence to this systematic, science-based approach ensures that the building blocks of tomorrow's innovations are pure, well-characterized, and fit for purpose.
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A Comparative Guide to the Synthesis and Characterization of Derivatives from Methyl 3-bromo-4-(trifluoromethoxy)benzoate
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a versatile scaffold, offering a unique combination of reactive and modulatory functionalities. The presence of a bromine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy group at the 4-position imparts significant electronic effects, influencing the lipophilicity and metabolic stability of the resulting derivatives.[1] This guide provides a comprehensive comparison of the synthesis and characterization of derivatives from this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will also draw comparisons with an alternative starting material, Methyl 3-bromo-4-(trifluoromethyl)benzoate, to highlight the nuanced differences imparted by the choice of the fluorine-containing moiety.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group can offer distinct advantages in drug design, including improved metabolic stability and altered conformational preferences of the molecule. These properties make this compound a highly attractive starting material for generating libraries of compounds with potential therapeutic applications.[2]
Synthetic Pathways: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 3-position, leading to a diverse range of derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3] In the context of our starting material, this reaction enables the synthesis of biaryl derivatives, which are common motifs in many pharmaceutical agents.
Figure 1: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[4] This reaction is instrumental in the synthesis of arylamines, a class of compounds with significant representation in medicinal chemistry.
Figure 2: General workflow for Buchwald-Hartwig amination.
Characterization Data of a Representative Derivative
| Property | Data |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
Note: Detailed spectroscopic data for this specific derivative is not available in the cited literature. The following sections will present expected spectroscopic characteristics based on analogous compounds.
Comparative Analysis with an Alternative Starting Material
To better understand the synthetic utility and the influence of the fluorine-containing substituent, we will compare this compound with Methyl 3-bromo-4-(trifluoromethyl)benzoate . The key difference lies in the oxygen linker of the -OCF₃ group versus the direct C-C bond of the -CF₃ group.
| Feature | This compound | Methyl 3-bromo-4-(trifluoromethyl)benzoate |
| CAS Number | 1131594-45-0 | 455941-82-9 |
| Molecular Formula | C₉H₆BrF₃O₃ | C₉H₆BrF₃O₂ |
| Molecular Weight | 299.04 g/mol | 299.04 g/mol |
| Melting Point | 55-57 °C | Not specified |
| Reactivity | The bromine atom is activated for cross-coupling. The -OCF₃ group is a strong electron-withdrawing group, which can influence reaction kinetics. | The bromine atom is similarly activated. The -CF₃ group is also a strong electron-withdrawing group, with slightly different electronic and steric effects compared to -OCF₃. |
Expected Characterization of a Suzuki-Miyaura Product: Methyl 3-phenyl-4-(trifluoromethoxy)benzoate
Let's consider the hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid. The expected product would be Methyl 3-phenyl-4-(trifluoromethoxy)benzoate. While specific data for this exact compound is not available, we can predict the key spectroscopic features based on related structures.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns. A singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the ester carbonyl, the trifluoromethoxy carbon, and the aromatic carbons. The chemical shift of the carbon bearing the -OCF₃ group would be indicative. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product. Fragmentation patterns may show loss of the methyl ester group or the trifluoromethoxy group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-F stretches of the trifluoromethoxy group, and aromatic C-H and C=C vibrations. |
Experimental Protocols
The following are generalized, yet detailed, protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with an aryl bromide like this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl derivative from this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene or dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene or dioxane.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of a wide array of derivatives, particularly through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The unique electronic properties of the trifluoromethoxy group offer distinct advantages for medicinal chemistry and materials science applications. While detailed characterization data for a broad range of its derivatives is not yet widely published, the established reactivity of this scaffold, combined with the predictable nature of these coupling reactions, provides a solid foundation for its use in the discovery and development of novel chemical entities. The provided protocols serve as a practical guide for researchers to begin exploring the synthetic potential of this promising starting material.
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ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin.. [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with Methyl 3-bromo-4-(trifluoromethoxy)benzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry, offering a versatile and powerful toolkit for forging these critical linkages.[1] However, the success of these reactions is intricately tied to the judicious selection of the palladium catalyst system, a choice that becomes even more critical when dealing with challenging substrates.
This guide provides an in-depth comparison of various palladium catalysts for the cross-coupling of Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a substrate of interest in pharmaceutical and materials science due to the unique electronic properties imparted by the trifluoromethoxy group.[2][3] This electron-withdrawing substituent, coupled with the ester functionality, presents a distinct set of challenges and opportunities in catalyst performance. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Catalytic Heart of Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions predominantly follow a general catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex.[4][5] This is followed by transmetalation with a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) or migratory insertion of an alkene (in Heck coupling). The cycle culminates in reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[6] The efficiency of each step is profoundly influenced by the nature of the ligands coordinated to the palladium center.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Comparison for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a preeminent method for the formation of biaryl structures.[7][8] The choice of catalyst is paramount, especially for an electron-deficient substrate like this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~75-85 | [9] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | [9] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 80 | 18 | >90 | [9] |
| [tBuXPhos Pd G3] | tBuXPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 13 | High | [10] |
Analysis and Recommendations:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This classical, air-sensitive catalyst is a workhorse in cross-coupling chemistry.[10] For electron-deficient aryl bromides, it can be effective, but often requires higher temperatures and may give moderate yields compared to more modern catalysts.[11][12] Its lower cost and ready availability make it a reasonable first choice for initial screening.[13]
-
Buchwald Ligand Systems (e.g., SPhos, XPhos, tBuXPhos) : The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[4] These ligands promote the formation of the active, monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[11] For electron-deficient substrates like our target molecule, catalysts derived from ligands such as SPhos and XPhos, often in combination with Pd(OAc)₂ or Pd₂(dba)₃, typically provide superior yields under milder conditions and with lower catalyst loadings.[1][3] The use of pre-formed, air-stable G3 precatalysts further enhances reproducibility and simplifies reaction setup.[11]
Catalyst Comparison for Heck Coupling
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[14][15] The electronic nature of the aryl halide significantly influences catalyst choice and reaction efficiency.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | Moderate-Good | [16] |
| PdCl₂(PPh₃)₂ | Xantphos | K₃PO₄ | Dioxane | 110 | 12 | Good-Excellent | [17] |
| Herrmann-Beller Palladacycle | None | NaOAc | DMF | 120 | ~12 | >90 | [18] |
Analysis and Recommendations:
-
Traditional Phosphine Ligands (e.g., P(o-tol)₃) : For electron-deficient aryl bromides, traditional palladium sources like Pd(OAc)₂ paired with triarylphosphines can be effective. However, reaction times can be long, and catalyst decomposition to palladium black can be an issue.[19]
-
Bulky, Electron-Rich Ligands (e.g., Xantphos) : The use of bulky, electron-rich ligands like Xantphos can be highly beneficial for the Heck coupling of challenging substrates. These ligands stabilize the palladium catalyst and promote efficient turnover. For trifluoromethylated substrates, a combination of PdCl₂(PPh₃)₂ and Xantphos has been shown to be effective.[17]
-
Palladacycles : Palladacycles, such as the Herrmann-Beller catalyst, are highly stable and active precatalysts that can be very effective for the Heck reaction of aryl bromides, often at low catalyst loadings.[18]
Catalyst Comparison for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[20] The choice of ligand is particularly crucial in this reaction to facilitate the C-N bond-forming reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 8-24 | Moderate-Good | [21] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 12 | Excellent | [3] |
| [Xantphos Pd G3] | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | Excellent | [22] |
Analysis and Recommendations:
-
First-Generation Ligands (e.g., BINAP) : While seminal in the development of C-N coupling, first-generation ligands like BINAP may require more forcing conditions and can have a more limited substrate scope compared to modern ligands.
-
Buchwald Biarylphosphine Ligands (e.g., XPhos) : As with Suzuki coupling, the bulky and electron-rich Buchwald ligands are highly effective for the amination of electron-deficient aryl bromides. They promote the challenging C-N reductive elimination and allow for the use of a wider range of amine coupling partners.[23][24]
-
Chelating Ligands (e.g., Xantphos) : Bidentate ligands with a large bite angle, such as Xantphos, have proven to be exceptionally versatile and effective for a broad range of Buchwald-Hartwig aminations, including those with challenging amide nucleophiles.[22] The use of G3 precatalysts incorporating these ligands offers excellent reactivity and ease of use.
Experimental Methodologies
Below are representative, detailed protocols for the cross-coupling of this compound. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted for an electron-deficient aryl bromide using a modern catalyst system.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[tBuXPhos Pd G3] (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Butanol/Water (4:1)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, [tBuXPhos Pd G3], and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed tert-butanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The selection of an optimal palladium catalyst system is a multifactorial decision that depends on the specific cross-coupling reaction and the electronic and steric properties of the substrates. For the electron-deficient this compound:
-
For Suzuki-Miyaura and Buchwald-Hartwig amination reactions , modern bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, and their derivatives) and their corresponding air-stable precatalysts are highly recommended. They consistently outperform traditional catalysts like Pd(PPh₃)₄ in terms of yield, reaction rate, and substrate scope for challenging couplings.
-
For Heck reactions , while traditional systems can be effective, the use of palladacycles or specialized ligands such as Xantphos can offer enhanced stability and activity, leading to cleaner reactions and higher yields.
It is always advisable to perform a small-scale screen of a few catalyst systems, including different ligands and bases, to identify the optimal conditions for a specific transformation. The insights and protocols provided in this guide are intended to serve as a robust starting point for your experimental design, enabling you to navigate the complexities of palladium catalysis and accelerate your research and development efforts.
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- Heck Reaction—St
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- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. (n.d.). PMC. NIH.
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- Real-time analysis of Pd2(dba)3 activation by phosphine ligands. (2016). UVIC.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Compounds Derived from Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Introduction: The Strategic Advantage of Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A significant hurdle in this journey is ensuring metabolic stability; a compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, leading to diminished efficacy.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design, offering a powerful tool to enhance metabolic resilience.[2][3][4] The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique electronic properties and steric bulk, which can shield a molecule from enzymatic degradation.[5][6]
This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds derived from the versatile building block, Methyl 3-bromo-4-(trifluoromethoxy)benzoate . This starting material is attractive for library synthesis due to the presence of three key functional handles: an ester, a bromine atom, and the metabolically robust trifluoromethoxy-substituted aromatic ring.[7] We will explore the design of a focused library of derivatives, present a comparative analysis of their metabolic stability using gold-standard in vitro assays, and provide detailed, field-proven protocols to empower your drug discovery programs.
PART 1: The Foundational Role of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature.[6] Compared to its non-fluorinated counterpart, the methoxy group (-OCH3), the -OCF3 group offers several advantages in terms of metabolic stability:
-
Resistance to Oxidative Demethylation: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl portion of the moiety highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[2][8][9][10] This effectively blocks the common metabolic pathway of O-demethylation that plagues many methoxy-containing compounds.
-
Steric Shielding: The trifluoromethoxy group is sterically more demanding than a methoxy group. This increased bulk can hinder the access of metabolizing enzymes to adjacent sites on the aromatic ring, thus providing a "protective" effect for the entire molecule.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 substituent can decrease the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYPs.[2]
PART 2: Designing a Focused Library for Structure-Metabolism Relationship (SMR) Studies
To illustrate the principles of metabolic stability evaluation, we have designed a hypothetical library of five compounds derived from this compound. This library is strategically designed to probe the metabolic liabilities introduced by common synthetic modifications.
-
Compound 1 (Parent Ester): this compound
-
Compound 2 (Hydrolyzed Acid): 3-bromo-4-(trifluoromethoxy)benzoic acid
-
Compound 3 (Amide): N-ethyl-3-bromo-4-(trifluoromethoxy)benzamide
-
Compound 4 (Metabolically Labile Derivative): Methyl 3-(4-methoxyphenyl)-4-(trifluoromethoxy)benzoate
-
Compound 5 (Metabolically Stable Derivative): Methyl 3-(4-fluorophenyl)-4-(trifluoromethoxy)benzoate
PART 3: A Dual-Pronged Approach to In Vitro Metabolic Stability Assessment
To gain a comprehensive understanding of a compound's metabolic fate, a multi-faceted approach is essential. We will employ two complementary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
The Rationale Behind the Two-Assay System:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the CYPs. Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[3] They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters that govern a compound's entry into and exit from the cell. Hepatocyte assays provide a more holistic view of hepatic clearance, encompassing both metabolic and transport processes.
PART 4: Comparative Metabolic Stability Data (Hypothetical)
The following table summarizes the expected metabolic stability parameters for our hypothetical compound library. The data are presented as half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[6]
| Compound | Structure | Liver Microsomes t½ (min) | Liver Microsomes CLint (µL/min/mg protein) | Hepatocytes t½ (min) | Hepatocytes CLint (µL/min/10^6 cells) |
| 1 (Parent Ester) | > 60 | < 10 | 45 | 30 | |
| 2 (Acid) | > 60 | < 10 | > 120 | < 5 | |
| 3 (Amide) | > 60 | < 10 | > 120 | < 5 | |
| 4 (Labile) | 15 | 92 | 12 | 115 | |
| 5 (Stable) | > 60 | < 10 | > 120 | < 5 |
PART 5: Interpretation of Structure-Metabolism Relationships
-
Compound 1 (Parent Ester): This compound is stable in microsomes, indicating resistance to oxidative metabolism. However, its shorter half-life in hepatocytes suggests that it is likely a substrate for Phase II enzymes, such as esterases, leading to hydrolysis to the corresponding carboxylic acid (Compound 2).
-
Compounds 2 (Acid) and 3 (Amide): Both the carboxylic acid and the N-ethyl amide derivatives exhibit high stability in both microsomes and hepatocytes. This indicates that these functional groups, in this context, are not metabolically labile.
-
Compound 4 (Metabolically Labile Derivative): The introduction of a methoxyphenyl group via a Suzuki coupling creates a significant metabolic liability. The low stability in both microsomes and hepatocytes is indicative of rapid O-demethylation by CYP enzymes. This is a classic example of introducing a "metabolic hotspot."
-
Compound 5 (Metabolically Stable Derivative): By replacing the methoxy group with a fluorine atom, another common strategy in medicinal chemistry, we block the site of metabolism. The resulting compound shows excellent stability in both assay systems, demonstrating the powerful effect of strategic fluorination.[2]
PART 6: Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.
-
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds and positive control (e.g., testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
-
-
Procedure:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution (final concentration 0.5 mg/mL).
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Protocol 2: Hepatocyte Stability Assay
-
Objective: To determine the rate of disappearance of a test compound upon incubation with intact, metabolically active hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., verapamil for high clearance, diltiazem for low clearance)
-
Ice-cold acetonitrile with an internal standard
-
Collagen-coated 96-well plates, CO2 incubator, orbital shaker, centrifuge, and LC-MS/MS system
-
-
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow the cells to attach for 4-6 hours.
-
Prepare a 1 µM working solution of the test compound in the incubation medium.
-
Remove the plating medium and add the test compound solution to the cells.
-
Incubate the plate at 37°C in a CO2 incubator on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with internal standard.
-
Harvest the entire well contents and centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).
-
CLint (µL/min/10^6 cells) = (k / cell density) * 1000.
-
PART 7: Visualization of Workflows and Metabolic Pathways
Caption: Overall workflow from compound synthesis to metabolic stability assessment and lead optimization.
Caption: Predicted primary metabolic pathways for the labile derivatives.
Conclusion
The evaluation of metabolic stability is a critical, data-driven process in modern drug discovery. By leveraging the robust trifluoromethoxy scaffold of this compound and employing a systematic approach to library design and in vitro testing, researchers can efficiently identify compounds with favorable pharmacokinetic properties. The dual-assay system of liver microsomes and hepatocytes provides a comprehensive picture of a compound's metabolic fate, enabling informed decisions to be made during lead optimization. Understanding the structure-metabolism relationships within a chemical series is key to designing molecules that are not only potent but also possess the necessary stability to become successful therapeutics.
References
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Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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Shah, P., & Sripadi, P. (2017). A review on the role of fluorine in medicinal chemistry. Journal of Applied Pharmaceutical Science, 7(10), 217-224. [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5183. [Link]
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Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
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PubMed. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1238. [Link]
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PubMed. (2005). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters, 15(21), 4755-4759. [Link]
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NIH. (2011). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Molecules, 16(5), 3936-3951. [Link]
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NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
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NIH. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
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ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6932. [Link]
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Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
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OUCI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
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NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806. [Link]
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The Strategic Cost-Benefit of Trifluoromethoxy Scaffolds: A Comparative Guide to Methyl 3-bromo-4-(trifluoromethoxy)benzoate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent, offering a unique constellation of properties that can significantly enhance the performance of active pharmaceutical ingredients (APIs) and advanced materials. However, its adoption is often weighed against the perceived higher cost of the requisite building blocks.
This guide provides an in-depth analysis of the cost-effectiveness of using Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS: 1131594-45-0), a versatile intermediate, in multi-step synthesis. We will objectively compare it to its close structural analog, Methyl 4-bromo-3-(trifluoromethyl)benzoate, providing a framework for researchers, scientists, and drug development professionals to make informed decisions based on both upfront costs and downstream value.
The Trifluoromethoxy Advantage: Beyond a Simple Methyl Group
The decision to use a -OCF₃ containing building block is rooted in its profound impact on key physicochemical properties crucial for drug efficacy and developability. While often compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers distinct advantages.[1][2]
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially enhancing absorption, distribution, and target engagement.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the -OCF₃ group is highly resistant to metabolic degradation.[3] Incorporating this group can block metabolic hotspots on a molecule, increasing its biological half-life and potentially reducing patient dosing frequency.
-
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[3]
These benefits collectively contribute to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a critical factor in the success of drug candidates.
Comparative Physicochemical Properties
The primary alternative and comparator for this guide is the trifluoromethyl (-CF₃) analog. The subtle difference of an oxygen atom fundamentally alters the group's contribution to the parent molecule's properties.
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Significance in Drug Design |
| Hansch Lipophilicity Parameter (π) | +1.04 [2] | +0.88[1] | Higher value indicates greater lipophilicity, potentially improving membrane permeability. |
| Metabolic Stability | Excellent[3] | Excellent[1] | Both groups are highly stable, reducing metabolic liabilities. |
| Electronic Effect | Strong Electron-Withdrawing[3] | Strong Electron-Withdrawing[1] | Both significantly influence ring electronics, affecting reactivity and target binding. |
The key takeaway is the superior lipophilicity imparted by the -OCF₃ group. This 18% increase in the Hansch parameter over the -CF₃ group can be a decisive factor in optimizing a drug candidate's journey to and interaction with its target.
Cost-Effectiveness Analysis: A Tale of Two Precursors
The primary driver of the cost of this compound is the synthesis of its precursor, 4-(trifluoromethoxy)benzoic acid. When compared to the precursor for the -CF₃ analog, the market price difference is substantial.
| Starting Material | CAS Number | Typical Bulk Price (USD/kg) | Typical Lab Price (USD/5g) | Availability |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | ~$45 - $55[3] | ~$68 | Widely available from numerous suppliers. |
| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | Significantly Higher (Not a commodity) | Discontinued (Sigma-Aldrich) | Limited suppliers, higher cost. |
This stark price difference in the starting materials is the central challenge to the cost-effectiveness of the -OCF₃ building block. However, a simple comparison of precursor cost is insufficient. A holistic analysis must consider the synthetic pathway to the final, ready-to-use intermediate.
Proposed Synthetic Pathway & Cost Analysis
A plausible and efficient synthesis for both target building blocks involves a two-step process from their respective benzoic acid precursors: (1) Fischer Esterification and (2) Regioselective Bromination.
Caption: Plausible synthetic routes for the target building blocks.
Causality of Regioselectivity: For the -OCF₃ pathway, the regioselectivity of bromination is highly favorable. The trifluoromethoxy group is an ortho-, para- director, while the methyl ester is a meta- director.[4][5] On Methyl 4-(trifluoromethoxy)benzoate, the 3-position is ortho to the powerful -OCF₃ directing group and meta to the ester. This alignment ensures a high yield of the desired 3-bromo isomer. A similar, albeit potentially less selective, outcome is expected for the -CF₃ analog.
The Verdict on Cost-Effectiveness: While the initial precursor cost for the -OCF₃ variant is significantly higher, the synthetic route to the final brominated ester is short, efficient, and highly regioselective. The true cost-effectiveness is therefore not in the price-per-gram of the intermediate itself, but in the value it imparts to the final molecule .
Consider this compound if:
-
Maximizing Lipophilicity is Critical: The target requires enhanced membrane permeability (e.g., blood-brain barrier penetration).
-
Metabolic Stability is a Known Issue: Previous analogs have shown susceptibility to oxidative metabolism.
-
Lead Optimization Requires Fine-Tuning: The 18% boost in lipophilicity over a -CF₃ analog is a meaningful lever to pull during the optimization phase.
The higher upfront cost can be justified by a higher probability of downstream success, potentially saving millions in development costs by avoiding the failure of a drug candidate due to poor ADME properties.
Experimental Protocols: Application in Synthesis
The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for introducing new carbon-carbon or carbon-nitrogen bonds.
Protocol 1: Synthesis of this compound
This protocol describes the proposed two-step synthesis from commercially available 4-(trifluoromethoxy)benzoic acid.
Step A: Esterification
-
To a round-bottom flask, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add methanol (20 vol) followed by a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-(trifluoromethoxy)benzoate, which can be used in the next step without further purification.
Step B: Bromination
-
Dissolve Methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in glacial acetic acid (10 vol) in a flask protected from light.
-
Slowly add liquid bromine (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol provides a general procedure for coupling an amine to the title compound, a key step in the synthesis of many pharmaceutical scaffolds.[6]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, NaOt-Bu, and this compound to an oven-dried Schlenk tube or reaction vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox, add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Conclusion
This compound is a high-value, strategic building block for projects where the unique properties of the -OCF₃ group are required to overcome challenges in lipophilicity and metabolic stability. While the upfront cost of this reagent is significantly higher than its -CF₃ analog, its use can be highly cost-effective when considering the total cost and risk of a drug development program. The efficient and regioselective synthesis, combined with its versatile reactivity in crucial bond-forming reactions, makes it a powerful tool for medicinal chemists. The decision to employ this reagent should be based on a careful analysis of the target product profile and whether the distinct advantages of the trifluoromethoxy group justify the initial investment.
References
As a Senior Application Scientist, I have synthesized the information from the following authoritative sources to provide these field-proven insights.
-
Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
CP Lab Safety. (n.d.). 4-(Trifluoromethoxy)benzoic Acid, 1 gram, Each. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl.... Available at: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
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The Synthetic Versatility of Methyl 3-bromo-4-(trifluoromethoxy)benzoate: A Comparative Guide to Cross-Coupling Strategies
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the selection of appropriate building blocks and synthetic methodologies is paramount. Methyl 3-bromo-4-(trifluoromethoxy)benzoate has emerged as a highly versatile and valuable intermediate, offering a unique combination of reactive sites and desirable physicochemical properties imparted by the trifluoromethoxy group. This guide provides an in-depth, comparative analysis of the principal cross-coupling reactions utilized to functionalize this key building block, supported by experimental data and protocols to inform your synthetic strategy.
The strategic placement of the bromine atom at the 3-position, the electron-withdrawing trifluoromethoxy group at the 4-position, and the methyl ester at the 1-position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The trifluoromethoxy group, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will explore the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings for the elaboration of this scaffold, providing a framework for the rational design and synthesis of complex molecules.
I. Introduction to this compound: A Privileged Building Block
This compound is a crystalline solid with the molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol .[1] Its structure is primed for synthetic diversification. The bromine atom serves as a handle for substitution and cross-coupling reactions, while the ester can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.[2] This trifluoromethoxylated scaffold is particularly sought after for the development of bioactive molecules in the pharmaceutical and agrochemical industries, where the unique electronic properties of the trifluoromethoxy group can be leveraged to fine-tune biological activity.[1]
II. Comparative Analysis of Cross-Coupling Methodologies
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to construct new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Below, we compare the most pertinent of these transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many pharmaceutical agents. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Discussion:
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts. For a substrate like this compound, this reaction provides a direct route to a diverse library of 3-aryl-4-(trifluoromethoxy)benzoates. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the electronic and steric nature of the coupling partners.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Data:
| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in search results |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | Data not available in search results |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | Data not available in search results |
Note: Specific yield data for this compound was not available in the provided search results. The conditions are representative examples for similar aryl bromides.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of numerous drugs and functional materials. This reaction facilitates the coupling of an amine with an aryl halide.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Discussion:
The Buchwald-Hartwig amination offers a direct and versatile method for introducing a wide range of primary and secondary amines at the 3-position of the benzoate core. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle. The selection of the base is also critical and is often a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.
Comparative Data:
| Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Data not available in search results |
| Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | Data not available in search results |
| n-Butylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 12 | Data not available in search results |
Note: Specific yield data for this compound was not available in the provided search results. The conditions are representative examples for similar aryl bromides.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling.
Discussion:
The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. This makes it an excellent choice for the alkynylation of this compound, providing a gateway to further functionalization of the alkyne moiety.
Experimental Protocol: A General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Comparative Data:
| Alkyne (R-C≡CH) | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | Data not available in search results |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 12 | Data not available in search results |
| 1-Hexyne | PdCl₂(MeCN)₂ | CuI | Piperidine | Toluene | 80 | 8 | Data not available in search results |
Note: Specific yield data for this compound was not available in the provided search results. The conditions are representative examples for similar aryl bromides.
D. Heck Coupling: Vinylation of the Aryl Core
The Heck reaction is a powerful tool for the formation of a C(sp²)-C(sp²) bond through the coupling of an aryl halide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes, such as styrenes and cinnamates.
Reaction Scheme:
Caption: General scheme of the Heck coupling reaction.
Discussion:
The Heck reaction typically requires a palladium catalyst and a base to proceed. The regioselectivity of the alkene insertion can be influenced by the nature of the alkene and the reaction conditions. For electron-deficient alkenes like acrylates, the coupling generally occurs at the β-position of the double bond. This reaction provides a direct route to introduce vinyl groups onto the benzoate ring, which can then be further manipulated.
Experimental Protocol: A General Procedure for Heck Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., Et₃N or K₂CO₃). A phosphine ligand may also be required depending on the specific catalyst system.
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (often >100 °C) and monitor for completion.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Comparative Data:
| Alkene (H₂C=CHR) | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | Data not available in search results |
| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 100 | 18 | Data not available in search results |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | 140 | 12 | Data not available in search results |
Note: Specific yield data for this compound was not available in the provided search results. The conditions are representative examples for similar aryl bromides.
III. Causality Behind Experimental Choices
The choice of reaction conditions for each of these cross-coupling reactions is dictated by the mechanism of the catalytic cycle and the nature of the substrates.
-
Catalyst and Ligand: The palladium catalyst is the heart of these transformations. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed in Suzuki and Buchwald-Hartwig reactions to promote the oxidative addition and reductive elimination steps. For Sonogashira and Heck reactions, phosphine ligands like PPh₃ are common.
-
Base: The base plays a crucial role in several of these reactions. In the Suzuki coupling, it facilitates the transmetalation step. In the Buchwald-Hartwig amination, a strong base is required to deprotonate the amine. In the Heck and Sonogashira reactions, the base neutralizes the hydrogen halide formed during the reaction. The choice of base must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, dioxane, and toluene are commonly used. For Suzuki couplings, a co-solvent of water is often necessary.
IV. Conclusion and Future Outlook
This compound stands out as a highly adaptable building block for the synthesis of a wide array of complex organic molecules. Its utility is maximized through the strategic application of palladium-catalyzed cross-coupling reactions. While this guide provides a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, the optimal choice of methodology will always be contingent on the specific target molecule and the desired functional group transformations.
Further research into the development of more active and selective catalysts, as well as greener reaction conditions, will undoubtedly continue to expand the synthetic repertoire available for the functionalization of this and other valuable building blocks. The insights provided herein are intended to serve as a practical guide for chemists in the field, enabling the efficient and rational synthesis of the next generation of pharmaceuticals and advanced materials.
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ChemShuttle. This compound. [URL: https://www.chemshuttle.com/product-page/1131594-45-0]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS No. 1131594-45-0). As a complex halogenated aromatic ester utilized in pharmaceutical and agrochemical research, its handling and disposal require a rigorous, chemically-informed approach to ensure personnel safety and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage this chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile
Understanding the inherent chemical properties of this compound is the foundation of its safe management. The molecule incorporates three distinct functional groups that dictate its reactivity, hazards, and ultimate disposal pathway: a brominated aromatic ring, a stable trifluoromethoxy group, and a methyl ester linkage.
| Property | Data | Source(s) |
| CAS Number | 1131594-45-0 | |
| Molecular Formula | C₉H₆BrF₃O₃ | [1] |
| Molecular Weight | 299.04 g/mol | [1] |
| Appearance | Crystalline solid or liquid | [2] |
| Melting Point | Approx. 55-57 °C | |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., dichloromethane, ethyl acetate) | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Causality of Hazards:
-
Irritation (H315, H319, H335): Like many substituted aromatic compounds, this compound can act as an irritant upon contact with skin, eyes, and the respiratory tract.[3]
-
Chemical Reactivity:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[4] This reaction is a critical consideration for avoiding chemical incompatibilities during storage and disposal.
-
Halogenated Structure: The presence of both bromine and fluorine classifies this compound as a halogenated organic. These compounds require specific disposal methods, as their combustion can produce acidic gases (HBr, HF).[5][6]
-
Trifluoromethoxy Group Stability: The -OCF₃ group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bonds.[7][8] This persistence means the compound and its potential breakdown products can have a lasting environmental impact if not properly destroyed.[9]
-
Personal Protective Equipment (PPE) and Safety Precautions
A proactive approach to safety is non-negotiable. The following engineering controls and PPE are mandatory when handling this compound in any capacity, from experimental use to waste consolidation.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[10] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[10]
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.[10]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splash, consider a chemical-resistant apron.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.
For Small Spills (in a Chemical Fume Hood):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Absorb: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically-resistant container (e.g., a high-density polyethylene pail or bottle).
-
Label: Label the container clearly as "Spill Debris containing this compound" and affix a hazardous waste label.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Dispose: Manage the sealed container of spill debris as halogenated organic waste.
Waste Segregation: The Critical Decision Point
Proper segregation is the most important logistical step in the disposal process. Mixing halogenated and non-halogenated waste streams leads to significantly higher disposal costs and regulatory complexity.[12] this compound must always be classified as a Halogenated Organic Waste .[5]
The decision workflow is straightforward and illustrated by the diagram below. The presence of bromine and fluorine atoms on the molecule mandates its segregation into the halogenated waste stream.
Caption: Waste segregation decision workflow for this compound.
Waste Collection Protocol:
-
Select Container: Use a designated, leak-proof, and chemically compatible waste container clearly marked "Halogenated Organic Waste."
-
Label Correctly: Affix a hazardous waste label to the container. Write out the full chemical name: "this compound" and list all other components of the waste stream.
-
Keep Closed: Keep the waste container sealed at all times, except when adding waste.[10]
-
Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong acids or bases which could induce hydrolysis.[4][13]
Approved Disposal Procedures
The final disposition of this compound must be handled by a licensed environmental services contractor in accordance with all local, state, and federal regulations.
Primary Disposal Method: High-Temperature Incineration
-
Mechanism: This is the industry-standard and most environmentally sound method for destroying halogenated organic compounds.[6][14] The process utilizes extremely high temperatures (typically >850 °C) to ensure the complete thermal decomposition of the molecule, breaking the stable carbon-bromine and carbon-fluorine bonds.
-
Rationale: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers.[6] These systems are essential for neutralizing the acidic gases (hydrobromic acid and hydrofluoric acid) that are unavoidably produced during the combustion of this compound, preventing their release into the atmosphere.
Prohibited Disposal Methods:
-
Drain Disposal: Absolutely prohibited. The compound's poor water solubility and persistence pose a significant threat to aquatic ecosystems.[9]
-
Mixing with Non-Halogenated Waste: This contaminates the entire batch of waste, forcing it all to be treated by the more expensive halogenated disposal route.[12]
-
Landfill: Land disposal of halogenated organic wastes is heavily restricted under the Resource Conservation and Recovery Act (RCRA) due to their potential to leach into groundwater.[14]
Environmental Considerations and Trustworthiness
The trifluoromethoxy group imparts significant persistence to molecules.[7] While robustly stable, related fluorinated compounds can degrade in the environment to form highly persistent terminal residues like trifluoroacetic acid (TFA), which can accumulate in terminal water sinks.[9] The core principle of our disposal protocol—complete destruction via high-temperature incineration—is a self-validating system designed to prevent the environmental release of both the parent compound and any potentially persistent byproducts. Entrusting this waste to a certified hazardous waste management facility ensures adherence to regulations designed to protect our shared environment.
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Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. ResearchGate. [Link]
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Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Hazardous Waste Experts. [Link]
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Common Name: TRIFLUOROMETHANE HAZARD SUMMARY. NJ.gov. [Link]
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A Comprehensive Guide to the Safe Handling of Methyl 3-bromo-4-(trifluoromethoxy)benzoate
This document provides essential safety protocols and logistical guidance for the handling and disposal of Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS No. 1131594-45-0). Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes a proactive approach to laboratory safety, moving beyond mere compliance to foster a culture of intrinsic safety awareness. The causality behind each procedural step is explained to ensure a deep understanding of the principles at play.
Understanding the Compound: A Prerequisite for Safety
This compound is a halogenated aromatic ester. Its utility as a versatile intermediate in organic synthesis stems from the reactivity of the bromine atom in substitution and coupling reactions, the electronic effects of the trifluoromethoxy group, and the ester functionality which can be hydrolyzed to a carboxylic acid. These same properties, however, necessitate stringent safety measures. Structurally similar halogenated aromatic compounds are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1131594-45-0 | |
| Molecular Formula | C₉H₆BrF₃O₃ | [4] |
| Molecular Weight | 299.04 g/mol | [4] |
| Appearance | Crystalline solid or clear, almost colorless liquid | , [5] |
| Melting Point | Approx. 55-57 °C | |
| Boiling Point | 260.7±35.0 °C at 760 mmHg | [4] |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | |
| Storage | Store in a sealed container at room temperature or 2-8°C, away from heat and direct sunlight. | , [5] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Chemical Safety Goggles: These are essential to protect against splashes and vapors that can cause serious eye irritation[1][6]. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face[7][8].
Skin Protection
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound and similar halogenated aromatics[1][8]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact[9][10].
-
Laboratory Coat: A flame-retardant lab coat should be worn to protect against splashes and to keep personal clothing from contamination[11].
-
Closed-Toe Shoes: These are a fundamental requirement in any laboratory setting to protect the feet from spills[1].
Respiratory Protection
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors[1][9].
-
NIOSH-Approved Respirator: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[1].
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and accidents.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
Have all necessary equipment, including spill cleanup materials, readily accessible within the fume hood.
Step 2: Aliquoting and Transfer
-
Carefully measure and transfer the required amount of the chemical using appropriate tools such as spatulas for solids or glass pipettes for liquids if melted.
-
Perform all transfers over a secondary containment tray to catch any potential spills.
Step 3: Performing the Reaction
-
Conduct all experimental procedures within the chemical fume hood[1].
-
Keep the container of this compound sealed when not in use to prevent the release of vapors.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
In Case of Skin Contact:
-
Rinse the affected skin with copious amounts of water for at least 15-20 minutes[9].
-
Seek medical attention if irritation persists[3].
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[3][9].
-
Remove contact lenses if present and easy to do so[9].
-
Seek immediate medical attention[11].
In Case of Inhalation:
-
Move the individual to fresh air[3].
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[9].
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth[9].
-
Collect the absorbed material into a designated, labeled container for hazardous waste disposal[10].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled waste container[1].
-
Container Management: Ensure the hazardous waste container is kept tightly closed and stored in a designated satellite accumulation area.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. All waste must be disposed of by licensed waste carriers[9].
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety is the bedrock of innovative and responsible scientific advancement.
References
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Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
